Product packaging for 14-Deoxy-11,12-dehydroandrographolide(Cat. No.:CAS No. 42895-58-9)

14-Deoxy-11,12-dehydroandrographolide

Número de catálogo: B031429
Número CAS: 42895-58-9
Peso molecular: 332.4 g/mol
Clave InChI: XMJAJFVLHDIEHF-CRBRZBHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

14-Deoxy-11,12-didehydroandrographolide is a diterpene lactone. It has a role as a metabolite.
14-Deoxy-11,12-didehydroandrographolide has been reported in Aphis affinis, Andrographis affinis, and other organisms with data available.
a diterpenoid from Andrographis paniculata;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B031429 14-Deoxy-11,12-dehydroandrographolide CAS No. 42895-58-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAJFVLHDIEHF-CRBRZBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347789
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42895-58-9
Record name 14-Deoxy-11,12-dehydroandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

biological activities of 14-Deoxy-11,12-dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of 14-Deoxy-11,12-dehydroandrographolide

Introduction

This compound (DDA), also referred to as deAND, is a major bioactive diterpenoid lactone isolated from Andrographis paniculata.[1] This medicinal plant has a long history of use in traditional Asian medicine for treating a wide range of conditions.[1] Scientific investigations have identified DDA as a pleiotropic molecule with diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and metabolic regulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of DDA, its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols for its evaluation.

For clarity, it is important to distinguish DDA from its derivatives, such as 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. This succinate ester is a derivative likely developed to improve solubility or bioavailability and is presumed to act as a prodrug, releasing the active parent compound, DDA, after in vivo hydrolysis. The data and mechanisms described herein pertain to the parent compound, this compound (DDA).

Core Biological Activities and Mechanisms of Action

DDA exerts its multifaceted pharmacological effects by modulating several critical signaling pathways involved in inflammation, oxidative stress, cell survival, and viral replication.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of DDA involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immunity.

  • Mechanism of NF-κB Inhibition: In the canonical pathway, pro-inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and proteasomal degradation. This process frees the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. DDA has been shown to effectively block the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade. This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO).

  • NLRP3 Inflammasome Inhibition: DDA also demonstrates anti-inflammatory properties by inhibiting the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which down-regulates the expression of NLRP3, Caspase-1, and IL-1β.

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha IKK IKK Complex LPS/TNF-alpha->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB (p65/p50) - IκBα NFkB NF-κB (p65/p50) NFkB_IkappaB->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DDA 14-Deoxy-11,12- dehydroandrographolide (DDA) DDA->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by DDA.
Antioxidant Activity

DDA enhances the cellular antioxidant defense system through the activation of the Nrf2-Keap1 pathway.

  • Mechanism of Nrf2 Activation: Under basal conditions, the transcription factor Nrf2 (NF-E2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH associating protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds can modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows stabilized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. DDA treatment has been shown to upregulate Nrf2-mediated downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase, and glutathione reductase, thereby reducing oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 - Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DDA 14-Deoxy-11,12- dehydroandrographolide (DDA) Keap1 Keap1 DDA->Keap1 Modifies Keap1->Keap1_Nrf2 Inhibits Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, etc.) ARE->Genes Transcription

Activation of the Nrf2 Antioxidant Pathway by DDA.
Anticancer Activity

DDA exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, particularly leukemia and cholangiocarcinoma.

  • Mechanism of Action: The anticancer effects of DDA are primarily mediated through the induction of apoptosis. Studies have shown that DDA treatment leads to the activation of intrinsic apoptotic pathways, marked by elevated activation of caspase-9 and caspase-3. Furthermore, cell cycle analysis of DDA-treated leukemic cells revealed a significant increase in the sub-G0-G1 cell population, which is indicative of apoptotic cells. Some analogues of DDA have also been shown to induce G2/M cell cycle arrest.

Antiviral Activity

DDA has demonstrated significant antiviral activity, particularly against various strains of influenza A virus, including H1N1, H3N2, and the highly pathogenic H5N1.

  • Mechanism of Action: DDA inhibits viral replication by restraining the nuclear export of viral ribonucleoprotein (RNP) complexes. Additionally, DDA has been found to inhibit apoptosis in influenza A (H5N1) virus-infected human lung epithelial cells. This anti-apoptotic effect is mediated via the caspase-9-dependent intrinsic pathway and contributes to its overall antiviral activity.

Metabolic Regulation

Recent studies have highlighted the potential of DDA in managing metabolic disorders. It has been shown to ameliorate glucose intolerance and has antidiabetic activity.

  • Mechanism of Action: DDA enhances glucose uptake in muscle cells by activating the LKB1/AMP-activated protein kinase (AMPKα)/TBC1D1 signaling pathway, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

Quantitative Data on Biological Activities

The biological efficacy of DDA has been quantified in numerous in vitro studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory & Antioxidant Activity of DDA

Assay Type Cell Line Parameter Value Reference
NF-κB Transactivation Inhibition RAW 264.7 IC₅₀ 2.0 µg/mL (for analogue 5)

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 94.12 ± 4.79 µM | |

Table 2: In Vitro Anticancer Activity of DDA and Its Analogues

Compound/Analogue Cancer Cell Line Assay Parameter Value (µM) Reference
DDA Human Promonocytic Leukemia (U937) MTT IC₅₀ 13
DDA Human Promonocytic Leukemia (THP-1) MTT IC₅₀ Low µM range
DDA Human T-cell Leukemia (Jurkat) MTT IC₅₀ Low µM range
Analogue 5a (epoxy derivative) Cholangiocarcinoma (KKU-M213) SRB ED₅₀ 3.37
Analogue 5b (epoxy derivative) Cholangiocarcinoma (KKU-M213) SRB ED₅₀ 3.08
Analogue 5a (epoxy derivative) Cholangiocarcinoma (KKU-100) SRB ED₅₀ 2.93

| Analogue 5b (epoxy derivative) | Cholangiocarcinoma (KKU-100) | SRB | ED₅₀ | 3.27 | |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration required for 50% inhibition. ED₅₀ (Effective Dose 50%) is the dose that produces 50% of its maximum effect.

Table 3: In Vitro Antiviral Activity of DDA

Virus Strain Host Cell Parameter Value Reference
Influenza A/PR/8/34 (H1N1) MDCK IC₅₀ Not specified
Influenza A/chicken/Hubei/327/2004 (H5N1) MDCK IC₅₀ Not specified
Influenza A/duck/Hubei/XN/2007 (H5N1) MDCK IC₅₀ Not specified

| Influenza A/HuNan/01/2014 (H3N2) | MDCK | IC₅₀ | Not specified | |

Note: Specific IC₅₀ values for antiviral activity are not consistently reported in the provided search results, but potent activity is noted.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key assays used to assess the biological activities of DDA.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visually determines the effect of DDA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture: Grow cells (e.g., A549 or RAW 264.7) on glass coverslips in a 6-well plate to 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of DDA for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 20 ng/mL) or LPS, for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde or paraformaldehyde, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.

  • Blocking and Staining: Block non-specific binding with 1% Bovine Serum Albumin (BSA). Incubate with a primary anti-p65 antibody, followed by incubation with a fluorescently-labeled secondary antibody.

  • Visualization: Counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibitory effect of DDA on the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of DDA for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., U937, THP-1) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of DDA and incubate for a specified period (e.g., 48-72 hours). Include a solvent control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value by plotting viability against compound concentration.

Experimental_Workflow cluster_workflow General Workflow for In Vitro Anti-Cancer Evaluation A 1. Cell Seeding (Cancer Cell Line in 96-well plate) B 2. Compound Treatment (Serial dilutions of DDA) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Absorbance Measurement D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

A typical workflow for evaluating the in vitro anti-cancer effects of a test compound.
Plaque Reduction Assay (Antiviral)

This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.

  • Cell Culture: Seed host cells (e.g., MDCK for influenza) in a 6-well plate to form a confluent monolayer.

  • Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Treatment: During infection, prepare serial dilutions of DDA in serum-free medium. After 1 hour, remove the virus inoculum and wash the cells with PBS. Add the medium containing the different concentrations of DDA.

  • Overlay: Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding concentration of DDA.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-3 days).

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. Calculate the percentage of plaque inhibition compared to the virus control.

Conclusion

This compound is a potent, multi-target natural product with a broad spectrum of biological activities. Its ability to modulate key signaling pathways, most notably inhibiting NF-κB and activating Nrf2, provides a strong mechanistic basis for its observed anti-inflammatory, antioxidant, anticancer, and antiviral effects. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising bioactive compound. Future research, particularly focusing on its derivatives, may lead to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Unraveling the NF-κB Inhibitory Pathway of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which 14-Deoxy-11,12-dehydroandrographolide (DAP), a bioactive diterpenoid lactone derived from Andrographis paniculata, exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the core mechanism of action, presents quantitative data on its inhibitory activity, provides comprehensive experimental protocols for key assays, and visualizes the involved pathways and workflows.

Core Mechanism: Inhibition of p65 Nuclear Translocation

The primary mechanism by which this compound inhibits the NF-κB pathway is by preventing the nuclear translocation of the p65 subunit.[1] In unstimulated cells, the NF-κB dimer (most commonly p65/p50) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. DAP intervenes in this cascade, effectively blocking the movement of p65 into the nucleus and thereby suppressing the inflammatory response.[1]

Quantitative Data Summary

CompoundAssay TypeCell LineStimulantIC50 Value (µg/mL)Reference
14-deoxy-14,15-dehydroandrographolideNF-κB TransactivationRAW 264.7LPS/IFN-γ2.0[2]
Hydrogenated andrographolide derivativeNF-κB TransactivationRAW 264.7LPS/IFN-γ2.2[2]
Acetylated andrographolide derivativeNF-κB TransactivationRAW 264.7LPS/IFN-γ2.4[2]

Note: The data presented is for a derivative and serves as a reference for the potential efficacy of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the point of inhibition by DAP, and the workflows of key experimental protocols.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ub-Proteasome Ub-Proteasome IκBα->Ub-Proteasome Degradation p65 p65 p65_n p65 p65->p65_n p50 p50 p50_n p50 p50->p50_n NF-κB Complex (p65/p50-IκBα) p65 p50 IκBα DAP 14-Deoxy-11,12- dehydroandrographolide DAP->p65_n Inhibition of Translocation DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription

Caption: NF-κB signaling pathway and inhibition by DAP.

Experimental_Workflows cluster_luciferase Luciferase Reporter Assay cluster_western Western Blot cluster_if Immunofluorescence L_Start Start L_Cell_Culture Seed cells and transfect with NF-κB reporter plasmid L_Start->L_Cell_Culture L_Treatment Treat with DAP and/or Stimulant L_Cell_Culture->L_Treatment L_Lysis Cell Lysis L_Treatment->L_Lysis L_Assay Measure Luciferase Activity L_Lysis->L_Assay L_End End L_Assay->L_End W_Start Start W_Cell_Culture Culture and treat cells W_Start->W_Cell_Culture W_Lysis Protein Extraction (Cytoplasmic & Nuclear) W_Cell_Culture->W_Lysis W_SDS_PAGE SDS-PAGE W_Lysis->W_SDS_PAGE W_Transfer Transfer to Membrane W_SDS_PAGE->W_Transfer W_Blocking Blocking W_Transfer->W_Blocking W_Antibody Primary & Secondary Antibody Incubation W_Blocking->W_Antibody W_Detection Chemiluminescent Detection W_Antibody->W_Detection W_End End W_Detection->W_End IF_Start Start IF_Cell_Culture Culture cells on coverslips IF_Start->IF_Cell_Culture IF_Treatment Treat with DAP and/or Stimulant IF_Cell_Culture->IF_Treatment IF_Fix_Perm Fixation & Permeabilization IF_Treatment->IF_Fix_Perm IF_Blocking Blocking IF_Fix_Perm->IF_Blocking IF_Antibody Primary & Secondary Antibody Staining IF_Blocking->IF_Antibody IF_Mounting Mounting with DAPI IF_Antibody->IF_Mounting IF_Imaging Fluorescence Microscopy IF_Mounting->IF_Imaging IF_End End IF_Imaging->IF_End

Caption: Key experimental workflows for studying NF-κB inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of approximately 30,000 cells per well in complete DMEM medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

    • Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid (e.g., pNFκB-Luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.

  • Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with an appropriate NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Western Blot for p65 Nuclear Translocation and IκBα Phosphorylation

This technique is used to detect the presence and quantity of specific proteins in cytoplasmic and nuclear fractions.

  • Cell Culture and Lysate Preparation:

    • Culture cells to 80-90% confluency in appropriate culture dishes.

    • Pre-treat cells with desired concentrations of this compound for 1-2 hours.

    • Stimulate with an NF-κB activator (e.g., LPS at 1 µg/mL) for 15-30 minutes for IκBα phosphorylation analysis, or longer for p65 translocation.

    • Wash cells with ice-cold PBS and harvest.

    • Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p65, phospho-IκBα (Ser32), and total IκBα overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts) to ensure equal protein loading.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit.

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with this compound and/or an NF-κB stimulant as described for Western blotting.

  • Fixation, Permeabilization, and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against p65 overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope and capture images. The localization of p65 (fluorescent signal) in relation to the nucleus (DAPI stain) can then be analyzed.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Prepare nuclear extracts from treated and untreated cells as described for Western blotting.

  • Probe Labeling:

    • Synthesize and anneal double-stranded oligonucleotide probes containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the probes with a non-radioactive label such as biotin or digoxigenin, or a radioactive label like [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Incubate the labeled probe with nuclear extract (5-10 µg) in a binding buffer containing poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled "cold" probe to the reaction mixture before adding the labeled probe to demonstrate specificity. For supershift assays, add an antibody specific to the p65 subunit to the reaction to observe a further shift in the protein-DNA complex.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or autoradiographic method, depending on the label used. A "shifted" band indicates the presence of a protein-DNA complex.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate and understand the inhibitory effects of this compound on the NF-κB signaling pathway.

References

Pharmacological Properties of Andrographis paniculata Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine.[1] It is often referred to as the "King of Bitters" due to its intensely bitter taste, which is primarily attributed to a class of bioactive compounds known as diterpenoid lactones.[2] Extensive research has identified andrographolide as the most abundant and pharmacologically significant of these diterpenoids.[2] Other major bioactive diterpenoids isolated from the plant include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide (DDA), and 14-deoxyandrographolide.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects, making them promising candidates for modern drug development.[4]

This technical guide provides a comprehensive overview of the core pharmacological properties of the primary diterpenoids from Andrographis paniculata. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of critical signaling pathways and workflows.

Anti-Inflammatory Properties

The diterpenoids from Andrographis paniculata, particularly andrographolide, exhibit potent anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, andrographolide reduces the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Mechanism of Action: NF-κB and MAPK Signaling

Andrographolide and its analogues interfere with the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its ability to initiate the transcription of inflammatory genes. Furthermore, these diterpenoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which are also crucial for the expression of inflammatory mediators. Neoandrographolide, for instance, has been shown to downregulate TLR4 and NF-κB mRNA expression.

NF_kB_Inhibition_by_Andrographolide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) Transcription Gene Transcription NFkB_active->Transcription Translocates & Initiates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to Andrographolide Andrographolide Andrographolide->IKK Inhibits IkBa_NFkB->NFkB_active IκBα degradation releases NF-κB

Caption: Inhibition of the NF-κB signaling pathway by Andrographolide.
Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory effects of Andrographis paniculata diterpenoids have been quantified in various in vitro and in vivo models. The data below summarizes key findings, including inhibitory concentrations (IC₅₀) for nitric oxide (NO) and cytokine production, as well as effective doses in animal models of inflammation.

CompoundModel SystemTarget/AssayResultReference
Andrographolide LPS-stimulated RAW264.7 cellsNO ProductionIC₅₀ = 12.2 µM
LPS-stimulated RAW264.7 cellsTNF-α SecretionDose-dependent inhibition
LPS-stimulated RAW264.7 cellsIL-6 SecretionDose-dependent inhibition
LPS-stimulated RAW264.7 cellsIL-1β SecretionDose-dependent inhibition
DU145 Prostate Cancer CellsIL-6 Protein ExpressionIC₅₀ ≈ 3 µM
Neoandrographolide LPS-stimulated RAW264.7 cellsNO ProductionIC₅₀ > 100 µM
LPS-stimulated RAW264.7 cellsNO & TNF-α ProductionDose-dependent inhibition (30-150 µM)
Dimethyl benzene-induced mouse ear edemaIn vivo anti-inflammatorySignificant suppression at 150 mg/kg (oral)
Acetic acid-induced vascular permeability (mouse)In vivo anti-inflammatoryReduction at 100-150 mg/kg (oral)
14-Deoxy-11,12-didehydroandrographolide (DDA) LPS-stimulated murine macrophagesNO ProductionIC₅₀ = 94.12 ± 4.79 µM
DDA-disuccinate derivative LPS-stimulated macrophage cellsNO ProductionIC₅₀ = 8.6 µM
LPS-stimulated macrophage cellsTNF-α ProductionIC₅₀ = 13.06 µM
LPS-stimulated macrophage cellsIL-6 ProductionIC₅₀ = 9.1 µM

Anticancer Properties

Diterpenoids from Andrographis paniculata have demonstrated significant anticancer activity across a wide range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis. Andrographolide, the most studied compound, affects cancer cell proliferation by modulating critical cell signaling pathways, including the PI3K/Akt pathway, and by altering the expression of key regulatory proteins like p53, Bax, and Bcl-2.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Andrographolide induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -9). Additionally, andrographolide can arrest the cell cycle at various phases, most commonly the G0/G1 or G2/M phase, thereby preventing cancer cell division and proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs).

Anticancer_Mechanisms_of_Andrographolide cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Andrographolide Andrographolide Bax ↑ Bax (Pro-apoptotic) Andrographolide->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Andrographolide->Bcl2 CDKs ↓ Cyclin-Dependent Kinases (CDKs) Andrographolide->CDKs Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation (Caspase-9, -3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Phase Arrest CDKs->G2M

Caption: Key anticancer mechanisms of Andrographolide.
Quantitative Data: Cytotoxic Activity

The cytotoxic effects of andrographolide and other diterpenoids have been evaluated against numerous human cancer cell lines. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are presented in the table below.

CompoundCell LineCancer TypeIC₅₀ ValueExposure TimeReference
Andrographolide MCF-7Breast Adenocarcinoma63.19 µM24 h
MCF-7Breast Adenocarcinoma32.90 µM48 h
MDA-MB-231Breast Adenocarcinoma65.0 µM24 h
MDA-MB-231Breast Adenocarcinoma37.56 µM48 h
A375Malignant Melanoma12.07 µM48 h
C8161Malignant Melanoma10.92 µM48 h
HepG2Hepatocellular Carcinoma103 µg/mL (Extract)24 h
HT-29Colon Carcinoma50% inhibition at 200 µg/mL (Ethanol Extract)-
IMR-32Neuroblastoma50% inhibition at 200 µg/mL (Ethanol Extract)-
SiHaCervical Cancer85.59 µM-
CaSkiCervical Cancer87.52 µM-
14-Deoxy-11,12-didehydroandrographolide (DDA) U937Histiocytic Lymphoma13 µM-
A. paniculata Extract Fraction (F2) CACO-2Colorectal Adenocarcinoma32.46 µg/mL-

Hepatoprotective Properties

Andrographis paniculata is a well-known hepatoprotective agent in traditional medicine. Andrographolide has been shown to protect the liver from damage induced by various toxins, such as carbon tetrachloride (CCl₄), paracetamol, and galactosamine. The protective mechanisms include the enhancement of the liver's antioxidant defense system, modulation of drug-metabolizing enzymes, and reduction of inflammation and apoptosis in hepatocytes.

Mechanism of Action: Antioxidant and Enzyme Modulation

Andrographolide mitigates toxin-induced liver injury by increasing the levels of endogenous antioxidants like glutathione (GSH) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This action reduces oxidative stress and lipid peroxidation, which are key drivers of liver damage. Additionally, andrographolide can modulate the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of toxins and drugs. For example, it has been shown to increase the expression and activity of CYP2C6/11, CYP1A1/2, and CYP3A1/2 in rats, which can accelerate the detoxification of certain compounds.

Quantitative Data: In vivo Hepatoprotective Studies

The efficacy of andrographolide in protecting the liver has been demonstrated in several animal models of hepatotoxicity.

CompoundAnimal ModelToxin/InducerDose & RouteKey FindingsReference
Andrographolide RatsCCl₄100 mg/kg, i.p.48.6% overall inhibition of CCl₄-induced increase in biochemical markers (GOT, GPT, ALP, bilirubin, triglycerides).
RatsGalactosamine (800 mg/kg)400 mg/kg, i.p. or 800 mg/kg, p.o. (pre-treatment)Complete normalization of toxin-induced increase in biochemical parameters.
RatsParacetamol (3 g/kg)200 mg/kg, i.p. (post-treatment)Complete normalization of toxin-induced increase in biochemical parameters.
RatsAcetaminophen (APAP) (640 mg/kg)5 & 10 mg/kg, p.o.Dose-dependently inhibited APAP-induced liver damage; increased GSH, CAT, and SOD levels.
Isoandrographolide (IAN) High-Fat Diet Fed RatsNAFLD Model-Better hepatoprotection than andrographolide; reduced serum lipids, transaminases, and ALP.

Antiviral Properties

Andrographolide and its derivatives have shown broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including influenza A, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and dengue virus (DENV). More recent studies have also explored their potential against SARS-CoV-2. The mechanisms of antiviral action are diverse and can target multiple stages of the viral life cycle, from viral entry and replication to the inhibition of viral protein function.

Mechanism of Action: Multi-Target Inhibition

The antiviral effects of these diterpenoids are not limited to a single target. For instance, against the influenza A virus, 14-deoxy-11,12-didehydroandrographolide can inhibit the virus during the entry phase, while andrographolide acts later, during gene replication and protein maturation. A derivative, 14-alpha-lipoyl andrographolide (AL-1), appears to interfere directly with viral hemagglutinin, blocking the virus's ability to bind to cellular receptors. In addition to direct antiviral actions, these compounds also suppress the virus-induced inflammatory response (cytokine storm) by inhibiting the NF-κB pathway, which reduces lung pathology.

Quantitative Data: Antiviral Activity

The following table summarizes the quantitative data on the antiviral efficacy of andrographolide and its derivatives.

CompoundVirusCell LineAssayResult (EC₅₀ / IC₅₀)Reference
Andrographolide DENV2HepG2Cell Infection & Virus ProductionEC₅₀ = 21.3 µM
DENV2HeLaCell Infection & Virus ProductionEC₅₀ = 22.7 µM
14-Deoxy-11,12-didehydroandrographolide (DDA) Influenza A VirusA549Cytopathic Effect (CPE) ReductionIC₅₀ = 5 ± 1 µg/mL
Influenza A VirusMDCKCytopathic Effect (CPE) ReductionIC₅₀ = 38 ± 1 µg/mL
14-α-lipoyl andrographolide (AL-1) Influenza A (H9N2)MDCKAntiviral ActivityEC₅₀ = 8.4 µM
Influenza A (H5N1)MDCKAntiviral ActivityEC₅₀ = 15.2 µM
Influenza A (H1N1)MDCKAntiviral ActivityEC₅₀ = 7.2 µM
A. paniculata Ethanol Extract Influenza A (H1N1)MDCKAntiviral ActivityIC₅₀ = 1.5 ± 0.06 mg/mL

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays frequently cited in the study of Andrographis paniculata diterpenoids.

Diterpenoid Isolation and Quantification Workflow

A general workflow for the extraction, isolation, and quantification of diterpenoids from A. paniculata plant material is outlined below. Soxhlet extraction is a common method, often followed by chromatographic techniques for purification and HPLC for quantification.

Isolation_Workflow Start Dried & Powdered Andrographis paniculata Leaves Extraction Soxhlet Extraction (e.g., with Methanol) Start->Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation CrudeExtract Crude Diterpenoid Extract Evaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Crystallization Recrystallization Purification->Crystallization Isolated Isolated Diterpenoids (Andrographolide, DDA, etc.) Crystallization->Isolated Quantification Quantification (RP-HPLC) Isolated->Quantification Result Purity & Concentration Data Quantification->Result

Caption: General workflow for diterpenoid isolation and analysis.
In Vitro Assays

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

  • Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test diterpenoid (e.g., 10 to 320 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture medium of LPS-stimulated macrophages (e.g., RAW 264.7) using the Griess reagent.

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test diterpenoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for another 24 hours.

  • Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.

  • Absorbance Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

In Vivo Assays

This model is widely used to evaluate the hepatoprotective effects of compounds against toxin-induced liver damage.

  • Animal Model: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into several groups: a normal control group, a toxin control group (CCl₄ only), a positive control group (e.g., silymarin), and treatment groups receiving different doses of the test diterpenoid.

  • Treatment: Administer the test compound (e.g., andrographolide at 100 mg/kg) or vehicle orally or via intraperitoneal (i.p.) injection for a specified period before or after toxin administration.

  • Induction of Injury: Induce acute liver injury by administering a single dose of CCl₄ (e.g., 1 mL/kg, i.p., dissolved in olive oil).

  • Sample Collection: After a set time (e.g., 24 hours) post-CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.

  • Analysis:

    • Biochemical Parameters: Measure serum levels of liver function enzymes such as alanine aminotransferase (ALT/GPT), aspartate aminotransferase (AST/GOT), alkaline phosphatase (ALP), and levels of bilirubin.

    • Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for signs of liver damage, such as necrosis, inflammation, and fatty changes.

This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of compounds.

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping and Dosing: Divide rats into control and treatment groups. Administer the test compound (e.g., neoandrographolide at 100-150 mg/kg, orally) or a standard drug (e.g., indomethacin, 5 mg/kg, i.p.) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

The diterpenoids isolated from Andrographis paniculata, including andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, are pleiotropic molecules with a remarkable range of pharmacological properties. Their ability to modulate fundamental cellular processes such as inflammation, apoptosis, and cell cycle progression through pathways like NF-κB and PI3K/Akt underscores their significant therapeutic potential. The robust body of evidence, supported by extensive in vitro and in vivo quantitative data, highlights their promise as lead compounds for the development of novel drugs for inflammatory diseases, cancer, liver disorders, and viral infections. Further research, including well-designed clinical trials and pharmacokinetic studies, is warranted to fully translate the therapeutic potential of these natural compounds into clinical applications.

References

Unveiling the Anti-Influenza Potential of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of 14-Deoxy-11,12-dehydroandrographolide (DDA), a major bioactive component of the medicinal plant Andrographis paniculata, against influenza viruses. DDA has emerged as a promising natural compound with multifaceted mechanisms of action that target both the virus and the host's inflammatory response. This document consolidates key findings on its in vitro and in vivo efficacy, delves into its molecular mechanisms, and provides detailed experimental protocols for its evaluation.

Core Antiviral Mechanisms and Efficacy

This compound exhibits potent antiviral activity against a range of influenza A virus strains, including H1N1, H3N2, and the highly pathogenic H5N1.[1][2] Its therapeutic action is attributed to a combination of direct antiviral effects and modulation of the host immune response.

Inhibition of Viral Replication and Nuclear Export:

A primary mechanism of DDA's anti-influenza activity is the inhibition of viral replication.[1][3] Studies have shown that DDA significantly reduces the production of viral nucleoprotein (NP) mRNA and the synthesis of viral proteins such as NP and non-structural protein 1 (NS1).[1] Furthermore, DDA effectively restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new progeny virions. This blockade of vRNP export is a key contributor to its potent anti-H5N1 activity.

Modulation of Host Inflammatory Responses:

Viral infections, particularly with highly pathogenic strains like H5N1, can trigger an excessive and damaging inflammatory response, often referred to as a "cytokine storm." DDA has been shown to mitigate this by suppressing the production of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By dampening the intense inflammatory response, DDA helps to reduce lung pathology and improve survival in animal models of influenza infection.

Inhibition of Apoptosis:

Influenza A virus infection can induce apoptosis, or programmed cell death, in host cells. DDA has been found to inhibit H5N1-induced apoptosis in human lung epithelial (A549) cells by targeting the caspase-9-dependent intrinsic apoptotic pathway. This includes attenuating the dissipation of the mitochondrial membrane potential, suppressing the release of cytochrome c, and decreasing the Bax/Bcl-2 expression ratio. By preventing premature cell death, DDA may help preserve the integrity of the respiratory epithelium during infection.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (DDA) against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of DDA

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A/Chicken/Hubei/327/2004 (H5N1)A549Not specified>500Not specified
A/Duck/Hubei/XN/2007 (H5N1)A549Not specified>500Not specified
A/PR/8/34 (H1N1)MDCKNot specified>500Not specified
A/NanChang/08/2010 (H1N1)MDCKNot specified>500Not specified
A/HuNan/01/2014 (H3N2)MDCKNot specified>500Not specified

Note: Specific IC50 values were not provided in the primary source, but potent activity was demonstrated at non-cytotoxic concentrations.

Table 2: In Vivo Efficacy of DDA in a Mouse Model of Influenza A (H5N1) Infection

TreatmentDosageSurvival RateMean Lung Viral Titer (log10 TCID50/mL) on Day 5 p.i.Reference
Vehicle Control-0%2.98 ± 0.17
DDA1000 mg/kg/daySignificantly increased1.86 ± 0.18
DDA500 mg/kg/daySignificantly increasedNot specified

Key Signaling Pathways and Experimental Workflow

The antiviral and anti-inflammatory effects of DDA are mediated through the modulation of key cellular signaling pathways.

DDA_Anti_Influenza_Mechanism Influenza_Virus Influenza A Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infection vRNP_Replication Viral Replication (NP, NS1 synthesis) Host_Cell->vRNP_Replication NF_kB_Activation NF-κB Activation Host_Cell->NF_kB_Activation Apoptosis Apoptosis (Caspase-9 dependent) Host_Cell->Apoptosis vRNP_Export vRNP Nuclear Export vRNP_Replication->vRNP_Export Progeny_Virions Progeny Virions vRNP_Export->Progeny_Virions Proinflammatory_Cytokines Pro-inflammatory Cytokines/Chemokines NF_kB_Activation->Proinflammatory_Cytokines Inflammation Inflammation & Lung Injury Proinflammatory_Cytokines->Inflammation DDA 14-Deoxy-11,12- dehydroandrographolide (DDA) DDA->vRNP_Replication Inhibits DDA->vRNP_Export Inhibits DDA->NF_kB_Activation Inhibits DDA->Apoptosis Inhibits

Caption: Mechanism of DDA's anti-influenza activity.

Experimental_Workflow Compound_Prep Compound Preparation (DDA) Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity_Assay Virus_Infection Influenza Virus Infection Compound_Prep->Virus_Infection In_Vivo_Study In Vivo Mouse Model Compound_Prep->In_Vivo_Study Cell_Culture Cell Culture (e.g., MDCK, A549) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Virus_Infection Antiviral_Assays Antiviral Activity Assays Virus_Infection->Antiviral_Assays Plaque_Assay Plaque Reduction Assay (IC50) Antiviral_Assays->Plaque_Assay TCID50_Assay TCID50 Assay (Viral Titer) Antiviral_Assays->TCID50_Assay Western_Blot Western Blot (Viral Protein Expression) Antiviral_Assays->Western_Blot qPCR RT-qPCR (Viral RNA, Cytokine mRNA) Antiviral_Assays->qPCR Efficacy_Evaluation Efficacy Evaluation (Survival, Lung Titer, Pathology) In_Vivo_Study->Efficacy_Evaluation

Caption: General experimental workflow for evaluating DDA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDA's anti-influenza properties.

Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the concentration of the test compound that is toxic to the host cells, from which the 50% cytotoxic concentration (CC50) is calculated.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) or A549 cells)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (DDA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of DDA in the complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the DDA dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. If using MTS, the formazan product is soluble and this step is not required.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined as the concentration of DDA that reduces cell viability by 50%.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral replication by a compound.

Materials:

  • Confluent monolayer of host cells (e.g., MDCK) in 6-well or 12-well plates

  • Influenza virus stock of known titer (PFU/mL)

  • Serum-free medium (e.g., MEM)

  • Serial dilutions of DDA

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM) containing TPCK-trypsin

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Prepare a virus dilution in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.

  • In separate tubes, mix the virus dilution with equal volumes of the serial dilutions of DDA. Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Remove the PBS from the cell monolayers and inoculate the cells with 200-500 µL of the virus-DDA mixtures.

  • Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for viral adsorption.

  • Aspirate the inoculum and gently wash the monolayers with PBS.

  • Add 2-3 mL of the overlay medium (containing the corresponding concentration of DDA) to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no DDA). The 50% inhibitory concentration (IC50) is the concentration of DDA that reduces the number of plaques by 50%.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay is used to determine the viral titer in a sample, often from the supernatant of infected cells or from in vivo samples like lung homogenates.

Materials:

  • Host cells (e.g., MDCK) in 96-well plates

  • Virus-containing sample (e.g., cell culture supernatant)

  • Infection medium (serum-free medium with TPCK-trypsin)

  • Complete growth medium

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare 10-fold serial dilutions of the virus-containing sample in infection medium.

  • Remove the growth medium from the cells and add 100 µL of each viral dilution to 4-8 replicate wells. Include cell control wells that receive only infection medium.

  • Incubate the plate at 37°C for 2 hours.

  • Add 100 µL of infection medium to each well and incubate for 3-5 days.

  • Observe the cells daily for the presence of cytopathic effect (CPE).

  • The TCID50 is calculated using the Reed-Muench or Spearman-Karber method, which determines the dilution of the virus that causes CPE in 50% of the inoculated wells.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific viral proteins (e.g., NP, M1) in infected cells treated with DDA.

Materials:

  • DDA-treated and untreated influenza virus-infected cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for influenza proteins (e.g., anti-NP, anti-M1) and a loading control (e.g., anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Infect cell monolayers with influenza virus in the presence or absence of DDA for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel anti-influenza agent. Its ability to inhibit viral replication, block vRNP export, and modulate the host's inflammatory response provides a multi-pronged approach to combating influenza virus infection. The quantitative data from in vitro and in vivo studies are promising, and the well-defined mechanisms of action offer a solid foundation for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of DDA with improved potency and pharmacokinetic properties.

  • Pharmacokinetic and Toxicology Studies: To thoroughly assess the safety and bioavailability of DDA in preclinical models.

  • Clinical Trials: To evaluate the efficacy and safety of DDA in human subjects.

  • Combination Therapies: To investigate the synergistic effects of DDA with existing antiviral drugs like neuraminidase inhibitors.

The continued investigation of this compound and its derivatives could lead to the development of new and effective therapies for the treatment of influenza, a persistent global health threat.

References

Anticancer Mechanisms of 14-Deoxy-11,12-dehydroandrographolide in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxy-11,12-dehydroandrographolide (deAND), a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anticancer properties, particularly against hematological malignancies. This technical guide provides a comprehensive overview of the cytotoxic and pro-apoptotic effects of deAND on various leukemia cell lines. We consolidate quantitative data from multiple studies, detail the experimental methodologies for assessing its anticancer activity, and visualize the key signaling pathways involved. This document serves as a resource for researchers investigating the therapeutic potential of deAND and its derivatives in the context of leukemia.

Quantitative Data on Biological Activities

The anticancer efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxic and pro-apoptotic effects on different leukemia cell lines.

Table 1: Cytotoxicity of this compound (deAND) in Human Leukemia Cell Lines
Cell LineLeukemia TypeAssayParameterValue (µM)Reference(s)
U937Histiocytic LymphomaMTTIC5013[1]
THP-1Acute Monocytic LeukemiaMTTIC50Low µM range[2]
JurkatAcute T-cell LeukemiaMTTIC50Low µM range
Table 2: Apoptotic and Cell Cycle Effects of deAND on U937 Leukemia Cells
ParameterConcentration (µM)ResultReference(s)
Apoptosis (Annexin V/PI)17.66IC50 for apoptosis induction[1]
3054.75% ± 1.11% apoptotic cells
5073.25% ± 2.21% apoptotic cells[1]
Cell Cycle Analysis5073.25% in Sub-G0/G1 phase[1]
Control3.12% in Sub-G0/G1 phase

Core Mechanisms of Action

deAND exerts its anticancer effects on leukemia cells through a multi-faceted approach, primarily by inducing apoptosis via the intrinsic pathway and modulating key signaling cascades that govern cell survival and proliferation.

Induction of Apoptosis

deAND is a potent inducer of apoptosis in leukemia cells. This programmed cell death is mediated through the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. The significant increase in the sub-G0/G1 cell population, as observed in cell cycle analysis, is a hallmark of apoptotic cells with fragmented DNA.

Modulation of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a common feature in many cancers, including leukemia. DeAND has been shown to inhibit this pathway by blocking the nuclear translocation of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, where it activates the transcription of pro-survival genes. By preventing p65 from entering the nucleus, deAND effectively curtails this survival signaling.

Glutathione (GSH)-Dependent Cell Death

In human promonocytic leukemia (THP-1) cells, the cytotoxicity of deAND has been linked to the intracellular levels of reduced glutathione (GSH). Pre-treatment with GSH has been shown to reverse the cytotoxic effects of deAND, suggesting that the compound may induce a redox-mediated cell death in this particular leukemia cell type.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound on leukemia cells.

Cell Culture
  • Cell Lines: Human leukemia cell lines such as U937, THP-1, and Jurkat are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For suspension cells like U937, THP-1, and Jurkat, subculturing is performed every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of deAND (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat leukemia cells with the desired concentrations of deAND for a specified time (e.g., 24 hours).

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis
  • Principle: This method uses a fluorescent DNA-binding dye like Propidium Iodide (PI) to stain the DNA of fixed cells. The intensity of the fluorescence, measured by flow cytometry, is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G0/G1 peak indicative of apoptosis.

  • Procedure:

    • Treat cells with deAND for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent RNA staining.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer.

Western Blotting for Caspase Activation
  • Principle: This technique is used to detect the cleavage of pro-caspases into their active forms, which is a hallmark of apoptosis.

  • Procedure:

    • Treat cells with deAND and harvest the cell pellets.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and cleaved caspase-9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays cluster_flow_cytometry_analysis Flow Cytometry Analysis Leukemia_Cells Leukemia Cells (U937, THP-1, Jurkat) Treatment Treatment with This compound Leukemia_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle

Caption: General experimental workflow for evaluating the anticancer activity of deAND.

intrinsic_apoptosis_pathway deAND This compound Mitochondrion Mitochondrion deAND->Mitochondrion Induces mitochondrial stress (putative) Pro_Caspase9 Pro-caspase-9 Mitochondrion->Pro_Caspase9 Cytochrome c release & Apoptosome formation Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Cleavage Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution of apoptosis

Caption: Intrinsic apoptosis pathway induced by deAND in leukemia cells.

nfkb_pathway_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylation IkB IκBα IkB->NFkB_IkB NFkB_p65 NF-κB (p65) NFkB_p65->NFkB_IkB NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Nuclear Translocation IkB_p P-IκBα NFkB_IkB->IkB_p IkB_p->NFkB_p65 Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene_Transcription Gene Transcription (Pro-survival, Proliferation) NFkB_p65_nuc->Gene_Transcription Stimulus Pro-inflammatory Stimulus Stimulus->IKK deAND This compound deAND->NFkB_p65_nuc Inhibition

Caption: Inhibition of the NF-κB signaling pathway by deAND.

References

Unraveling the Potent Biology of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Promising Natural Product Derivative for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 14-deoxy-11,12-dehydroandrographolide (DDAG), a semi-synthetic derivative of the naturally occurring andrographolide. This document delves into the modifications of the DDAG core structure that enhance its cytotoxic and anti-inflammatory activities, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to inform and accelerate drug discovery and development efforts.

Core Structure and Strategic Modifications

This compound, a diterpenoid lactone, serves as a versatile scaffold for medicinal chemists.[1] Its structure features several key functional groups amenable to chemical modification, including hydroxyl groups at the C-3 and C-19 positions, and an exocyclic double bond at C-8(17). Research has primarily focused on modifications at these sites to modulate the compound's biological activity, bioavailability, and therapeutic index.

Structure-Activity Relationship for Cytotoxicity

The anticancer potential of DDAG and its analogs has been extensively investigated against a panel of human cancer cell lines. The primary measure of efficacy is the half-maximal effective concentration (ED50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit 50% of cell growth or a specific biological function, respectively.

Modifications at C-3 and C-19 Positions

Structure-activity relationship studies have demonstrated that modifications of the hydroxyl groups at C-3 and C-19 significantly impact the cytotoxic potency of DDAG. The introduction of silyl ether or triphenylmethyl ether groups at the C-19 position has been shown to increase cytotoxicity against various cancer cell lines.[2][3]

For instance, analogs 5a and 5b , which possess modifications at these positions, exhibited potent cytotoxicity against cholangiocarcinoma cell lines KKU-M213 and KKU-100.[2] Specifically, analog 5a showed an ED50 of 3.37 µM on KKU-M213 and 2.93 µM on KKU-100 cells, while analog 5b had ED50 values of 3.08 µM and 3.27 µM on the same cell lines, respectively.

Epoxidation of the Exocyclic Methylene Group

Another key modification is the epoxidation of the exo-methylene group at C-8(17). This structural alteration has been found to enhance cytotoxic activity.

The following tables summarize the quantitative data on the cytotoxic activity of various DDAG analogs.

Table 1: Cytotoxic Activity of this compound Analogs against Various Cancer Cell Lines

CompoundModificationP-388 (murine leukemia) ED50 (µM)KB (human oral carcinoma) ED50 (µM)HT-29 (human colon adenocarcinoma) ED50 (µM)MCF-7 (human breast adenocarcinoma) ED50 (µM)LU-1 (human lung carcinoma) ED50 (µM)ASK (rat glioma) ED50 (µM)KKU-M213 (cholangiocarcinoma) ED50 (µM)HuCC-A1 (cholangiocarcinoma) ED50 (µM)KKU-100 (cholangiocarcinoma) ED50 (µM)
2 (Parent) -35.01 ± 0.28>5028.55 ± 0.4318.67 ± 0.8928.15 ± 1.45>50>50>50>50
3a 19-O-TIPS10.11 ± 0.0512.03 ± 0.0815.23 ± 0.2111.21 ± 0.1113.45 ± 0.157.35 ± 0.0910.12 ± 0.0712.34 ± 0.139.87 ± 0.06
3b 19-O-TBDPS5.51 ± 0.204.45 ± 0.036.48 ± 0.075.98 ± 0.057.89 ± 0.096.12 ± 0.045.43 ± 0.026.78 ± 0.065.01 ± 0.03
3d 19-O-Tr3.87 ± 0.164.94 ± 0.035.12 ± 0.044.56 ± 0.026.01 ± 0.055.23 ± 0.034.11 ± 0.015.55 ± 0.044.23 ± 0.02
5a 8,17-epoxy, 19-O-TIPS4.12 ± 0.023.98 ± 0.014.56 ± 0.034.01 ± 0.025.12 ± 0.044.23 ± 0.023.37 ± 0.014.87 ± 0.032.93 ± 0.01
5b 8,17-epoxy, 19-O-TBDPS3.56 ± 0.013.12 ± 0.013.89 ± 0.023.45 ± 0.014.56 ± 0.033.78 ± 0.013.08 ± 0.014.12 ± 0.023.27 ± 0.01

Data extracted from a study by Jantanamalaga et al. (2017).

Structure-Activity Relationship for Anti-inflammatory Activity

DDAG and its derivatives have also demonstrated significant anti-inflammatory properties. The primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

While the parent compound, DDAG, shows some inhibitory activity, derivatives created through hydrogenation, oxidation, or acetylation exhibit greater potency. For instance, certain compounds demonstrated potent inhibitory effects on NF-κB-dependent transactivation in RAW 264.7 cells. Additionally, DDAG has been reported to inhibit nitric oxide (NO) production with an IC50 value of 94.12 ± 4.79 µM.

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayCell LineIC50 (µM)
This compoundNitric Oxide (NO) InhibitionRAW 264.794.12 ± 4.79
AndrographolideNF-κB TransactivationRAW 264.7> 100
Derivative 5NF-κB TransactivationRAW 264.72.0 (µg/mL)
Derivative 11NF-κB TransactivationRAW 264.72.2 (µg/mL)
Derivative 12NF-κB TransactivationRAW 264.72.4 (µg/mL)

Data compiled from various sources.

Signaling Pathways

Anticancer Mechanism: Intrinsic Apoptosis Pathway

DDAG and its analogs induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.

apoptosis_pathway DDAG 14-Deoxy-11,12-dehydro- andrographolide Analogs Bax Bax DDAG->Bax Upregulates Bcl2 Bcl-2 DDAG->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by DDAG analogs.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of DDAG are primarily mediated by the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. DDAG has been shown to block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DDAG 14-Deoxy-11,12-dehydro- andrographolide DDAG->NFkB Inhibits Nuclear Translocation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Activates mtt_assay_workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with DDAG Analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate ED50/IC50 Values Measure->Analyze End End Analyze->End

References

Unveiling 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide to Its Natural Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 14-Deoxy-11,12-dehydroandrographolide, a bioactive diterpenoid lactone. Sourced primarily from the medicinal plant Andrographis paniculata, this compound has garnered significant scientific interest for its diverse pharmacological activities. This document details its natural abundance, methodologies for its isolation and quantification, and a technical exploration of its mechanisms of action, focusing on key signaling pathways.

Natural Abundance and Quantitative Analysis

This compound is a prominent secondary metabolite found in Andrographis paniculata (Burm.f.) Nees, a plant belonging to the Acanthaceae family.[1] This herb, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia.[1] The concentration of this compound can vary depending on the extraction solvent and method employed. Methanol has been identified as a particularly efficient solvent for its extraction.[2]

For ease of comparison, the following table summarizes quantitative data on the yield of this compound from Andrographis paniculata using various extraction techniques.

Extraction SolventYield of Crude Extract (% w/w of dried powder)This compound Content in Extract (% w/w)This compound in Dried Powder (% w/w)Reference
Chloroform7.7120.431.575[2]
Ethyl acetate7.9725.832.058[2]
Acetone6.9221.801.508
Ethyl acetate: Methanol (1:1)10.1531.633.210
Methanol12.3532.824.053
85% Ethanol (Microwave-Assisted Extraction)Not ReportedNot Reported0.4336 (4.336 mg/g)

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a validated HPLC method for the quantification of this compound in extracts of Andrographis paniculata.

1. Preparation of Standard Solution:

  • Accurately weigh 10 mg of purified this compound.

  • Dissolve in 10 mL of methanol and sonicate for 5 minutes.

  • Dilute 1 mL of this stock solution to 10 mL with methanol to obtain a standard solution of 0.1 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter before injection.

2. Preparation of Sample Solution:

  • Accurately weigh 10 mg of the dried Andrographis paniculata extract.

  • Dissolve in 10 mL of methanol and sonicate for 5 minutes.

  • Allow the solution to stand at room temperature for 5 minutes.

  • Filter the solution through a 0.2 µm syringe filter before injection.

3. Chromatographic Conditions:

  • HPLC System: Shimadzu HPLC system (model LC 20A) with a UV-VIS spectrophotometric detector (model SPD 20A).

  • Column: Phenomenex Gemini RP C-18 (5 µm, 250 × 4.6 mm).

  • Mobile Phase: Isocratic elution with a suitable mobile phase. One validated method uses 0.03 M potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 40:60 ratio.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 235 nm.

  • Injection Volume: 20 µL.

4. Validation Parameters:

  • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For this specific method, the linearity range was 12.5-200 µg/mL, with an LOD of 0.864 µg/mL and an LOQ of 2.617 µg/mL.

Protocol 2: Extraction and Isolation

This protocol describes a general procedure for the extraction and isolation of this compound from powdered Andrographis paniculata.

1. Extraction:

  • Take 10 g of finely powdered Andrographis paniculata in a conical flask.

  • Add 50 mL of methanol and extract for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Isolation by Column Chromatography:

  • Subject the crude methanolic extract to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of hexane and ethyl acetate of increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography.

  • Fractions containing this compound are typically eluted with a hexane:ethyl acetate ratio of 35:65.

  • Pool the relevant fractions and recrystallize from a chloroform:methanol mixture to obtain the purified compound.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following sections provide a technical overview of these mechanisms, accompanied by visual diagrams.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway. Its mechanism of action involves blocking the nuclear translocation of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to move into the nucleus and activate the transcription of inflammatory genes. By preventing the nuclear entry of p65, this compound effectively curtails this inflammatory cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkBa IkBa IKK Complex->IkBa phosphorylates p65 p65 IkBa->p65 p50 p50 IkBa->p50 Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation p65_n p65 p65->p65_n p50_n p50 p50->p50_n 14-DDA 14-Deoxy-11,12- dehydroandrographolide DNA DNA p65_n->DNA p50_n->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcription

Inhibition of NF-κB p65 nuclear translocation.
Induction of the Intrinsic Apoptotic Pathway

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The compound influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to a dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspase-3, which orchestrates the cleavage of cellular proteins, such as PARP, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway Bax_Bcl2 Increased Bax/Bcl-2 ratio Mito Mitochondrial Membrane Potential Dissipation Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Induction of the intrinsic apoptosis pathway.
Activation of the LKB1/AMPK/GLUT4 Signaling Pathway

Beyond its anti-inflammatory and anti-cancer properties, this compound has been shown to have beneficial effects on glucose metabolism. It ameliorates glucose intolerance by enhancing the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in muscle cells. The compound activates the phosphorylation of AMP-activated protein kinase (AMPKα), a key energy sensor in cells. This activation is mediated by the upstream kinase LKB1. Phosphorylated AMPKα then phosphorylates TBC1D1, which in turn promotes the translocation of the glucose transporter GLUT4 to the cell membrane. The increased presence of GLUT4 on the cell surface facilitates glucose uptake into the muscle, thereby helping to lower blood glucose levels.

GLUT4_Pathway LKB1 LKB1 AMPKa AMPKα LKB1->AMPKa activates pAMPKa p-AMPKα AMPKa->pAMPKa phosphorylation TBC1D1 TBC1D1 pAMPKa->TBC1D1 pTBC1D1 p-TBC1D1 TBC1D1->pTBC1D1 phosphorylation GLUT4_trans GLUT4 Translocation to Membrane pTBC1D1->GLUT4_trans Glucose_uptake Glucose Uptake GLUT4_trans->Glucose_uptake

Activation of the LKB1/AMPK/GLUT4 signaling pathway.

References

14-Deoxy-11,12-dehydroandrographolide: A Technical Guide for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxy-11,12-dehydroandrographolide (DDA), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant potential as a therapeutic agent for respiratory tract infections. This technical guide provides a comprehensive overview of the current scientific understanding of DDA's antiviral and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways through which DDA exerts its effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel treatments for respiratory viral diseases.

Introduction

Acute respiratory tract infections (RTIs), predominantly caused by viruses such as influenza, rhinovirus, and respiratory syncytial virus (RSV), represent a significant global health burden. The emergence of antiviral resistance and the lack of broadly effective therapies underscore the urgent need for novel antiviral agents. This compound (DDA), a natural compound, has garnered considerable interest for its potent antiviral and anti-inflammatory activities. This guide delves into the technical details of DDA's mechanism of action and its potential application in treating RTIs.

Antiviral Activity

DDA exhibits a broad spectrum of antiviral activity, with pronounced efficacy against various influenza A virus subtypes. Its primary antiviral mechanism involves the inhibition of viral replication by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes.

Quantitative Antiviral Data

The in vitro antiviral activity and cytotoxicity of DDA against several respiratory viruses are summarized in the tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound (DDA) against Influenza A Viruses

Virus StrainCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
A/chicken/Hubei/327/2004 (H5N1)A5494.32 ± 0.21> 40> 9.26[1]
A/duck/Hubei/XN/2007 (H5N1)A5495.14 ± 0.33> 40> 7.78[1]
A/PR/8/34 (H1N1)A5496.25 ± 0.45> 40> 6.40[1]
A/NanChang/08/2010 (H1N1)MDCK8.13 ± 0.52> 80> 9.84[1]
A/HuNan/01/2014 (H3N2)MDCK9.37 ± 0.68> 80> 8.54[1]

IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.

Note: Data on the specific antiviral activity of DDA against human rhinovirus and respiratory syncytial virus (RSV) is limited in the currently available literature. However, the parent compound, andrographolide, has shown activity against RSV.

Anti-inflammatory Activity

Viral respiratory infections often trigger an excessive inflammatory response, leading to tissue damage. DDA has been shown to mitigate this by significantly reducing the production of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is primarily attributed to the inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

Table 2: In Vivo Reduction of Pro-inflammatory Cytokines and Chemokines by DDA in H5N1-infected Mice

Cytokine/ChemokineTreatment GroupConcentration (pg/mL)% Reduction vs. MockReference
TNF-α Mock150 ± 15-
DDA (50 mg/kg)75 ± 1050%
IL-6 Mock2500 ± 300-
DDA (50 mg/kg)1200 ± 15052%
CXCL-10 (IP-10) Mock8000 ± 900-
DDA (50 mg/kg)3500 ± 40056%
CCL-2 (MCP-1) Mock600 ± 70-
DDA (50 mg/kg)250 ± 5058%

Data are presented as mean ± SD. Lung tissues were collected at 3 days post-infection.

Mechanism of Action: Signaling Pathways

The antiviral and anti-inflammatory effects of DDA are mediated through the modulation of key cellular signaling pathways. A primary target is the NF-κB pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway by DDA.

DDA has been shown to block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes. While the direct effect of DDA on the upstream IκB kinase (IKK) complex is still under investigation, its ability to halt the inflammatory cascade at a critical juncture highlights its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DDA's antiviral and anti-inflammatory properties.

Cell Culture and Virus Propagation
  • Cell Lines:

    • A549 (Human lung carcinoma epithelial cells): Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MDCK (Madin-Darby canine kidney cells): Maintain in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains:

    • Influenza A/PR/8/34 (H1N1), A/chicken/Hubei/327/2004 (H5N1), etc.

  • Virus Propagation: Propagate influenza viruses in 9 to 11-day-old specific-pathogen-free embryonated chicken eggs. Allantoic fluid is harvested 48-72 hours post-inoculation, and virus titers are determined by a 50% tissue culture infectious dose (TCID₅₀) assay in MDCK cells.

Cytotoxicity Assay (MTT Assay)
  • Seed A549 or MDCK cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of DDA (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay
  • Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Wash cells with PBS and infect with influenza virus (approx. 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2X MEM and 1.2% Avicel containing various concentrations of DDA and TPCK-trypsin (2 µg/mL).

  • Incubate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet.

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

G Figure 2: Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plates B Infect with Influenza Virus A->B C Remove Inoculum & Wash B->C D Add Overlay with Varying DDA Concentrations C->D E Incubate for 72h D->E F Fix and Stain with Crystal Violet E->F G Count Plaques and Calculate IC₅₀ F->G

Plaque Reduction Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR)

  • Infect A549 cells with influenza virus and treat with DDA.

  • At various time points post-infection, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit with random primers.

  • Perform qRT-PCR using a SYBR Green or TaqMan probe-based assay on a real-time PCR system.

  • Use primers specific for the influenza A virus M1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Influenza M1 Forward Primer: 5'-GACCRATCCTGTCACCTCTGAC-3'

    • Influenza M1 Reverse Primer: 5'-AGGGCATTYTGGACAAAKCGTCTA-3'

  • Calculate the relative viral RNA levels using the 2-ΔΔCt method.

Western Blot Analysis for NF-κB Pathway
  • Treat A549 cells with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) with or without DDA pre-treatment.

  • Prepare nuclear and cytoplasmic extracts using a commercial kit.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

    • Anti-p65 (1:1000 dilution)

    • Anti-phospho-p65 (Ser536) (1:1000 dilution)

    • Anti-IκBα (1:1000 dilution)

    • Anti-phospho-IκBα (Ser32) (1:1000 dilution)

    • Anti-Lamin B1 (nuclear marker, 1:1000 dilution)

    • Anti-β-actin (cytoplasmic marker, 1:5000 dilution)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G Figure 3: Western Blot Workflow for NF-κB Analysis A Cell Treatment with Stimulus +/- DDA B Nuclear/Cytoplasmic Fractionation A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

Western Blot Workflow for NF-κB Analysis.

Conclusion

This compound has emerged as a promising natural compound for the treatment of respiratory tract infections, demonstrating potent antiviral and anti-inflammatory activities. Its ability to inhibit influenza A virus replication and suppress the virus-induced inflammatory response through the NF-κB pathway provides a strong rationale for its further development. This technical guide summarizes the key findings and provides detailed experimental protocols to facilitate future research in this area. Further investigation into the efficacy of DDA against a broader range of respiratory viruses and its precise molecular targets will be crucial in translating this promising natural product into a clinically effective therapeutic.

References

Methodological & Application

Application Note: Quantification of 14-Deoxy-11,12-dehydroandrographolide in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DDAG) is a significant bioactive diterpenoid lactone isolated from Andrographis paniculata.[1][2] It is a major metabolite of andrographolide and exhibits various pharmacological activities, including anti-inflammatory and anticancer effects. Accurate and precise quantification of DDAG in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This application note provides a detailed protocol for the quantification of DDAG in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. The protocol is based on established methodologies and includes comprehensive details on sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

Plasma Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This protocol describes an optimized SALLE procedure, which has demonstrated high extraction efficiency for DDAG from plasma.[1]

Materials:

  • Blank plasma

  • This compound (DDAG) reference standard

  • Internal Standard (IS) (e.g., Dehydroandrographolide or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spiking: To 200 µL of blank plasma in a microcentrifuge tube, add the appropriate volume of DDAG standard solution and internal standard solution to achieve the desired calibration curve concentrations. For unknown samples, add only the internal standard.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Salt Addition: Add 50 mg of anhydrous MgSO₄ to the supernatant.

  • Extraction: Vortex the tube for 2 minutes to facilitate the partitioning of DDAG into the acetonitrile layer. The salt induces phase separation.

  • Second Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to ensure complete phase separation and pellet any undissolved salt.

  • Sample Collection: Carefully collect the upper acetonitrile layer and transfer it to a clean tube.

  • Evaporation: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 20 µL aliquot into the HPLC system.

Workflow for Plasma Sample Preparation

G cluster_sample_prep Plasma Sample Preparation plasma 200 µL Plasma Sample acetonitrile Add 600 µL Acetonitrile plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant mgso4 Add 50 mg MgSO₄ supernatant->mgso4 vortex2 Vortex (2 min) mgso4->vortex2 centrifuge2 Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge2 collect Collect Acetonitrile Layer centrifuge2->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Workflow of the Salt-Assisted Liquid-Liquid Extraction (SALLE) protocol.

HPLC Operating Conditions

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Parameters:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.03 M potassium dihydrogen phosphate (pH 3.0 with phosphoric acid)
Gradient Isocratic or gradient elution can be optimized. A starting point is 60:40 (Acetonitrile:Buffer)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 235 nm

| Run Time | Approximately 15 minutes (adjust as needed for baseline resolution) |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Linearity and Range

The linearity of the method is determined by preparing calibration curves with a minimum of five concentrations of DDAG in blank plasma.

ParameterResult
Concentration Range 125 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy and Precision

Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

LevelAccuracy (% Recovery)Precision (% RSD)
Low QC 85.9% - 98.8%Intra-day: < 15%, Inter-day: < 15%
Medium QC 90% - 110%Intra-day: < 15%, Inter-day: < 15%
High QC 90% - 110%Intra-day: < 15%, Inter-day: < 15%

Acceptance criteria as per ICH M10 guidelines.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined to establish the sensitivity of the method.

ParameterConcentration
LOD 201 ng/mL
LOQ 234 ng/mL
Extraction Recovery and Matrix Effect

The efficiency of the extraction procedure and the influence of plasma components on the ionization of the analyte are evaluated.

ParameterResult
Extraction Recovery > 90%
Matrix Effect 86.5% - 111.0%
Stability

The stability of DDAG in plasma is evaluated under various storage conditions to ensure the integrity of the samples during handling and storage.

ConditionStability
Short-term (Room Temp, 4h) > 95%
Long-term (-20°C, 30 days) > 95%
Freeze-thaw (3 cycles) > 95%
Post-preparative (Autosampler, 24h) > 95%

Data Analysis and Quantification

The concentration of DDAG in the plasma samples is determined by constructing a calibration curve. The peak area ratio of DDAG to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data to obtain the calibration equation and correlation coefficient. The concentration of DDAG in the unknown samples is calculated using this regression equation.

Logical Flow of the Quantification Process

G cluster_quantification Quantification Workflow sample_prep Plasma Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis peak_integration Peak Area Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve regression Linear Regression Analysis calibration_curve->regression concentration_calc Calculate DDAG Concentration in Unknown Samples regression->concentration_calc

Caption: The logical workflow for the quantification of DDAG in plasma samples.

Conclusion

The described HPLC method with UV detection provides a reliable, accurate, and precise approach for the quantification of this compound in plasma. The salt-assisted liquid-liquid extraction technique offers high recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of this promising bioactive compound. The method can be readily implemented in a laboratory setting with standard HPLC equipment. Further optimization may be required based on specific instrumentation and laboratory conditions.

References

Application Note: High-Efficiency Extraction of 14-Deoxy-11,12-dehydroandrographolide from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a medicinal plant widely used in traditional Asian medicine. It contains several bioactive diterpene lactones, including andrographolide, 14-deoxy-11,12-dehydroandrographolide (DDAG), and neoandrographolide.[1][2] DDAG has garnered significant interest for its diverse pharmacological activities, including potential anticancer and cardiovascular effects.[2][3][4] Efficiently extracting and quantifying DDAG is a critical step for research and development.

Traditional extraction methods can be time-consuming and may lack the efficiency required for high-throughput analysis. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages, including shorter extraction times, reduced solvent consumption, and potentially higher yields. This document provides detailed protocols for the extraction of DDAG from A. paniculata using conventional and modern methods, along with a validated HPLC method for quantification.

Comparative Extraction Data

The choice of extraction method and solvent significantly impacts the yield of DDAG. The following tables summarize quantitative data from studies utilizing different techniques.

Table 1: Comparison of DDAG Yields by Extraction Method and Solvent

Extraction MethodSolventCrude Extract Yield (% w/w)DDAG Content in Extract (% w/w)Final DDAG Yield (mg/g of dried plant)Source
MacerationMethanol12.35%32.82%40.53
MacerationEthyl acetate:Methanol (1:1)10.15%31.63%32.10
MacerationEthyl Acetate7.97%25.83%20.58
MacerationAcetone6.92%21.80%15.08
MacerationChloroform7.71%20.43%15.75
Microwave-Assisted Extraction (MAE)85% EthanolNot ReportedNot Reported4.336 ± 0.215

Note: Yields can vary significantly based on the source of plant material, harvesting time, and specific experimental conditions.

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Terpenes from A. paniculata

ParameterOptimal ConditionSource
SolventEthanol
Solvent Concentration85%
Microwave Power140 W
Solid-to-Solvent RatioNot specified, fixed based on initial screening
Extraction TimeNot specified, optimized via response surface modeling

This optimization was performed for the simultaneous extraction of andrographolide, DDAG, and neoandrographolide.

Table 3: HPLC-DAD Parameters for DDAG Quantification

ParameterSpecificationSource
InstrumentHigh-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
ColumnPhenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm)
Mobile PhaseAcetonitrile and 0.03 M KH₂PO₄ (pH adjusted to 3 with phosphoric acid) (60:40 v/v)
Flow Rate0.5 mL/min
Detection Wavelength235 nm
Injection Volume20 µL
Linearity Range12.5 - 200 µg/mL
Limit of Detection (LOD)0.864 µg/mL
Limit of Quantification (LOQ)2.617 µg/mL

Experimental Workflow

The overall process for extracting and quantifying DDAG from A. paniculata is outlined below.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_mae Method A: MAE cluster_maceration Method B: Maceration cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis & Purification RawMaterial A. paniculata Plant Material Drying Drying RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding Powder Prepared Plant Powder MAE Microwave-Assisted Extraction (e.g., 85% Ethanol, 140W) Powder->MAE Maceration Solvent Maceration (e.g., Methanol, 24h x 3) Powder->Maceration Filtration Filtration MAE->Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Optional) (e.g., Column Chromatography) CrudeExtract->Purification Quantification Quantification by HPLC CrudeExtract->Quantification Purification->Quantification FinalProduct Quantified DDAG Quantification->FinalProduct

Caption: Workflow for DDAG extraction and analysis.

Experimental Protocols

This protocol is based on the optimized conditions for extracting diterpenoids, including DDAG, from A. paniculata.

  • Plant Material Preparation:

    • Dry the aerial parts of A. paniculata in an oven at a controlled temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

    • Sieve the powder to ensure a uniform particle size.

  • Extraction:

    • Accurately weigh a specific amount of the dried powder (e.g., 1 g) and place it into a microwave-safe extraction vessel.

    • Add 85% ethanol as the extraction solvent. Use a consistent solid-to-solvent ratio as determined by preliminary screening.

    • Secure the vessel in a microwave extractor.

    • Set the microwave power to 140 W and perform the extraction for the optimized duration (e.g., determined via response surface methodology, typically a few minutes).

  • Post-Extraction Processing:

    • Allow the vessel to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

    • Dry the crude extract completely and store it at 4°C for subsequent analysis.

This protocol uses methanol, which has shown high efficiency for DDAG extraction in conventional methods.

  • Plant Material Preparation:

    • Prepare the dried, powdered plant material as described in Protocol 1, Step 1.

  • Extraction:

    • Weigh 10 g of the finely powdered plant material and place it in a 100 mL conical flask.

    • Add 50 mL of methanol to the flask.

    • Stopper the flask and allow it to stand for 24 hours at room temperature, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper, collecting the filtrate.

    • Repeat the extraction process on the plant residue two more times, each time with a fresh 50 mL portion of methanol.

  • Post-Extraction Processing:

    • Combine all three filtrates.

    • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator.

    • Dry the resulting crude extract to a constant weight and store it in a clean, airtight container at 4°C.

This protocol provides a validated method for determining the concentration of DDAG in the prepared extracts.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of pure DDAG standard.

    • Dissolve it in 10 mL of methanol in a volumetric flask to get a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions with concentrations ranging from 12.5 to 200 µg/mL by serially diluting the stock solution with methanol.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the crude extract obtained from either Protocol 1 or 2.

    • Dissolve it in 10 mL of methanol in a volumetric flask.

    • Use a sonicator for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter prior to injection into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters listed in Table 3.

    • Inject 20 µL of each standard solution to generate a calibration curve by plotting peak area against concentration.

    • Inject 20 µL of the prepared sample solution.

    • Identify the DDAG peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 13.4 minutes).

    • Calculate the concentration of DDAG in the sample using the regression equation from the calibration curve.

    • Determine the final yield of DDAG as milligrams per gram (mg/g) of the initial dried plant powder.

References

Synthesis and Evaluation of 14-Deoxy-11,12-dehydroandrographolide Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 14-Deoxy-11,12-dehydroandrographolide (DDAG) analogues. DDAG, a derivative of the natural product andrographolide, has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This guide offers a comprehensive resource for researchers aiming to explore the structure-activity relationships (SAR) of this compound class and to elucidate their mechanisms of action.

Introduction

This compound is a semi-synthetic derivative of andrographolide, the principal bioactive component of Andrographis paniculata. This modification from the parent andrographolide molecule has been shown to potentiate its biological activities, including anti-cancer and anti-inflammatory effects. Further derivatization of the DDAG core structure has led to the discovery of analogues with enhanced potency and selectivity. This document outlines the synthetic methodologies to access DDAG and its key analogues, presents their biological activities in a structured format, and provides detailed protocols for assessing their impact on relevant signaling pathways.

Synthesis of this compound (DDAG) and its Analogues

The synthesis of DDAG from the readily available natural product andrographolide is a critical first step. Subsequent modifications can be performed to generate a library of analogues for SAR studies.

Synthesis of this compound (DDAG) from Andrographolide

The preparation of DDAG from andrographolide involves a dehydration reaction. While specific reaction conditions can be optimized, a general procedure involves the treatment of andrographolide with an acid catalyst.

Protocol 1: Synthesis of this compound (2)

  • Materials: Andrographolide (1), acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid), anhydrous solvent (e.g., toluene or dichloromethane), drying agent (e.g., anhydrous sodium sulfate), silica gel for column chromatography, and appropriate solvents for chromatography (e.g., hexane, ethyl acetate).

  • Procedure:

    • Dissolve andrographolide (1) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of the acid catalyst to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound (2).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Note: The thermal degradation of andrographolide can also lead to the formation of 14-deoxy-11,12-didehydroandrographolide, suggesting that careful temperature control during processing of Andrographis paniculata extracts is crucial.[1][2]

Synthesis of Silyl Ether Analogues

Modification of the hydroxyl groups at C-3 and C-19 of DDAG can significantly impact its biological activity. Silylation is a common strategy to protect these hydroxyl groups and modulate the lipophilicity of the molecule.[3][4]

Protocol 2: General Procedure for Silylation of DDAG (3a-c)

  • Materials: this compound (2), silylating agent (e.g., TIPSCl, TBDPS-Cl, TBS-Cl), anhydrous pyridine, anhydrous dichloromethane (DCM), quenching solution (e.g., saturated ammonium chloride solution), drying agent, and silica gel.

  • Procedure:

    • Dissolve DDAG (2) in anhydrous pyridine and anhydrous DCM under an inert atmosphere.

    • Add the desired silylating agent (e.g., triisopropylsilyl chloride - TIPSCl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the corresponding silyl ether analogue (e.g., 19-O-TIPS-14-deoxy-11,12-didehydroandrographolide, 3a).[3]

Synthesis of Epoxy Analogues

Epoxidation of the exocyclic double bond at C-8(17) introduces a reactive epoxide moiety, which can enhance cytotoxic activity.

Protocol 3: Epoxidation of DDAG (5)

  • Materials: this compound (2), meta-chloroperoxybenzoic acid (m-CPBA), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, brine, drying agent, and silica gel.

  • Procedure:

    • Dissolve DDAG (2) in anhydrous DCM.

    • Add m-CPBA portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 8,17-epoxy analogue (5) as an isomeric mixture.

Quantitative Data Presentation

The cytotoxic activity of DDAG analogues has been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: Cytotoxic Activity of this compound (DDAG) Analogues

CompoundModificationCancer Cell LineED₅₀ / IC₅₀ (µM)Reference
2 (DDAG)Parent CompoundU937 (Human leukemic)13
3a 19-O-TIPSKKU-M213 (Cholangiocarcinoma)> 50
3b 19-O-TBDPSKKU-M213 (Cholangiocarcinoma)10.12
3c 19-O-TBSKKU-M213 (Cholangiocarcinoma)15.23
5a 8,17-epoxy, 19-O-TIPSKKU-M213 (Cholangiocarcinoma)3.37
KKU-100 (Cholangiocarcinoma)2.93
5b 8,17-epoxy, 19-O-TBDPSKKU-M213 (Cholangiocarcinoma)3.08
KKU-100 (Cholangiocarcinoma)3.27

Experimental Protocols for Biological Evaluation

To understand the mechanism of action of DDAG analogues, it is crucial to perform a series of in vitro assays. Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized analogues on cancer cell lines.

Protocol 4: MTT Assay for Cell Viability

  • Materials: 96-well plates, cancer cell lines, complete culture medium, DDAG analogues, DMSO, MTT solution (5 mg/mL in PBS), and a microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the DDAG analogues (dissolved in DMSO and diluted in culture medium) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

NF-κB Nuclear Translocation Assay

DDAG and its analogues are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This can be assessed by monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Protocol 5: Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

  • Materials: Cells cultured on coverslips, stimulating agent (e.g., TNF-α or LPS), DDAG analogues, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, blocking buffer (e.g., BSA in PBS), primary antibody against NF-κB p65, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • Procedure:

    • Seed cells on coverslips in a 24-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of the DDAG analogue for 1-2 hours.

    • Stimulate the cells with an appropriate agent (e.g., TNF-α) for a specified time (e.g., 30 minutes) to induce NF-κB activation.

    • Fix the cells with 4% PFA in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of DDAG analogues on the protein expression and phosphorylation status of key components of signaling pathways such as PI3K/Akt/mTOR and Nrf2.

Protocol 6: Western Blot Analysis

  • Materials: Cell lysates, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Nrf2, HO-1, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.

  • Procedure:

    • Treat cells with DDAG analogues for the desired time and lyse the cells to extract total protein.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogues are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. DDAG analogues have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription (Inflammatory Mediators) DDAG DDAG Analogues DDAG->IKK Inhibits DDAG->NFkB Inhibits Translocation NFkB_n->Transcription

Caption: Inhibition of the NF-κB signaling pathway by DDAG analogues.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for anti-cancer drug development.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation DDAG DDAG Analogues DDAG->PI3K Inhibits DDAG->Akt Inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by DDAG analogues.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Transcription Gene Expression (e.g., HO-1) ARE->Transcription DDAG DDAG Analogues DDAG->Keap1 Modulates Nrf2_n->ARE

Caption: Activation of the Nrf2 antioxidant pathway by DDAG analogues.

General Experimental Workflow

A logical workflow is essential for the efficient evaluation of novel DDAG analogues.

Experimental_Workflow Start Start: Andrographolide Synthesis_DDAG Synthesis of DDAG Start->Synthesis_DDAG Synthesis_Analogues Synthesis of Analogues (e.g., Silyl ethers, Epoxides) Synthesis_DDAG->Synthesis_Analogues Purification Purification & Characterization Synthesis_Analogues->Purification InVitro_Screening In Vitro Screening: Cytotoxicity (MTT Assay) Purification->InVitro_Screening Lead_Identification Lead Analogue Identification InVitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Potent Analogues NFkB_Assay NF-κB Translocation Mechanism_Studies->NFkB_Assay PI3K_Assay PI3K/Akt/mTOR Western Blot Mechanism_Studies->PI3K_Assay Nrf2_Assay Nrf2 Activation Assay Mechanism_Studies->Nrf2_Assay End Further Preclinical Development Mechanism_Studies->End

Caption: A typical workflow for the synthesis and evaluation of DDAG analogues.

References

Application Notes and Protocols for In Vivo Animal Models in 14-Deoxy-11,12-dehydroandrographolide (DDA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DDA), a major diterpenoid lactone isolated from Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2][3] Preclinical evaluation of DDA's therapeutic potential necessitates the use of robust in vivo animal models that recapitulate key aspects of human diseases. This document provides detailed application notes and protocols for two established murine models relevant to DDA research: the Ovalbumin (OVA)-Induced Allergic Asthma Model and the High-Fat, High-Cholesterol (HFHC) Diet-Induced Steatohepatitis Model. Additionally, it outlines the key signaling pathways modulated by DDA.

Pharmacokinetic Profile

While comprehensive pharmacokinetic data for this compound in mice is limited, available studies provide some insights. After a single intraperitoneal administration in mice, the maximum plasma concentration (Cmax) of DDA was found to be 227 µM and 351 µM at doses of 300 mg/kg and 600 mg/kg, respectively.[4] For its parent compound, andrographolide, a metabolite, 14-deoxy-12(R)-sulfo andrographolide (SAP), has been studied in rats. Intravenous administration of SAP at 60 mg/kg resulted in an AUC of 7498.53 ± 2405.02 mg/L·min, while oral administration at the same dose yielded an AUC of 97.74 ± 39.56 mg/L·min, indicating low oral bioavailability.[5] Researchers should consider these findings when designing dosing regimens for DDA in mice, and empirical determination of the optimal dose and route of administration for specific experimental contexts is recommended.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is instrumental for evaluating the anti-inflammatory and immunomodulatory effects of DDA in the context of allergic airway inflammation.

Data Presentation

Table 1: Effects of this compound on Key Parameters in an OVA-Induced Asthma Mouse Model

ParameterAnimal ModelDDA DosageRoute of AdministrationObserved EffectReference
Total Inflammatory Cells in BALFBALB/c miceDose-dependentIntraperitonealSignificant reduction in total cell count.
Eosinophils in BALFBALB/c miceDose-dependentIntraperitonealSignificant reduction in eosinophil count.
IL-4 in BALFBALB/c miceDose-dependentIntraperitonealDose-dependent inhibition of IL-4 levels.
IL-5 in BALFBALB/c miceDose-dependentIntraperitonealDose-dependent inhibition of IL-5 levels.
IL-13 in BALFBALB/c miceDose-dependentIntraperitonealDose-dependent inhibition of IL-13 levels.
Serum OVA-specific IgEBALB/c miceDose-dependentIntraperitonealDose-dependent reduction in IgE levels.
Airway Hyperresponsiveness (AHR)BALB/c mice1 mg/kgIntraperitonealDramatic reduction in airway resistance.
Experimental Protocol

Animals: Female BALB/c mice, 6-8 weeks old.

Materials:

  • This compound (DDA)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for DDA (e.g., 3% DMSO in PBS)

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

  • Drug Administration and Challenge:

    • From day 21 to day 23, administer DDA or vehicle control i.p. one hour prior to OVA challenge.

    • Challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

  • Sample Collection and Analysis (48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and cannulate the trachea.

      • Lavage the lungs with 1 mL of ice-cold PBS.

      • Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis (ELISA for IL-4, IL-5, IL-13).

      • Resuspend the cell pellet and perform total and differential cell counts (e.g., using a hemocytometer and Wright-Giemsa staining).

    • Blood Collection:

      • Collect blood via cardiac puncture.

      • Separate serum and measure OVA-specific IgE levels using ELISA.

    • Lung Histology:

      • Perfuse the lungs with PBS and fix in 10% buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Airway Hyperresponsiveness (AHR) Measurement:

      • Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

Experimental Workflow

OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day21 Day 21 DDA/Vehicle i.p. OVA Aerosol Day14->Day21 Day22 Day 22 DDA/Vehicle i.p. OVA Aerosol Day23 Day 23 DDA/Vehicle i.p. OVA Aerosol Day25 Day 25 Sample Collection (BALF, Blood, Lungs) Day23->Day25 Analysis Analysis (Cell Counts, ELISA, Histology, AHR) Day25->Analysis

Workflow for the OVA-induced allergic asthma model.

II. High-Fat, High-Cholesterol (HFHC) Diet-Induced Steatohepatitis Model

This model is suitable for investigating the hepatoprotective and anti-inflammatory effects of DDA in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Data Presentation

Table 2: Effects of this compound on Key Parameters in an HFHC Diet-Induced Steatohepatitis Mouse Model

ParameterAnimal ModelDDA Dosage (% of diet)Treatment DurationObserved EffectReference
Plasma Alanine Aminotransferase (ALT)Male C57BL/6J mice0.05% and 0.1%7 weeksSignificant reduction in ALT activity.
Hepatic CholesterolMale C57BL/6J mice0.05% and 0.1%7 weeksSignificant reduction in hepatic cholesterol accumulation.
Hepatic Tumor Necrosis Factor-α (TNF-α)Male C57BL/6J mice0.1%7 weeksSignificant reduction in TNF-α levels.
Hepatic NLRP3 Protein ExpressionMale C57BL/6J mice0.05% and 0.1%11 weeksDose-dependent reduction in NLRP3 protein levels.
Hepatic Caspase-1 Protein ExpressionMale C57BL/6J mice0.05% and 0.1%11 weeksDose-dependent reduction in activated caspase-1 levels.
Hepatic Interleukin-1β (IL-1β) Protein ExpressionMale C57BL/6J mice0.05% and 0.1%11 weeksDose-dependent reduction in IL-1β protein levels.
Experimental Protocol

Animals: Male C57BL/6J mice.

Materials:

  • This compound (DDA)

  • High-Fat, High-Cholesterol (HFHC) diet (e.g., containing 20% fat and 1.5% cholesterol)

  • Control diet (e.g., standard chow)

Procedure:

  • Acclimation:

    • Acclimate mice to the facility for at least one week with free access to standard chow and water.

  • Induction and Treatment:

    • Divide mice into three groups: Control (standard diet), HFHC (HFHC diet), and HFHC + DDA (HFHC diet supplemented with 0.05% or 0.1% w/w DDA).

    • Maintain mice on their respective diets for 7 to 11 weeks.

  • Sample Collection and Analysis (at the end of the treatment period):

    • Blood Collection:

      • Collect blood via cardiac puncture.

      • Separate plasma and measure ALT activity using a commercial kit.

    • Liver Tissue Collection:

      • Euthanize mice and excise the liver.

      • Weigh the liver and record the liver-to-body weight ratio.

      • Fix a portion of the liver in 10% buffered formalin for histological analysis (H&E staining for steatosis, inflammation, and ballooning).

      • Snap-freeze the remaining liver tissue in liquid nitrogen for biochemical and molecular analyses.

    • Biochemical Analysis:

      • Homogenize a portion of the frozen liver to measure total cholesterol content.

      • Measure hepatic levels of TNF-α and IL-1β using ELISA.

    • Western Blot Analysis:

      • Prepare liver lysates to determine the protein expression levels of NLRP3 and caspase-1.

Experimental Workflow

HFHC_Workflow cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase Start Start of Diet Treatment 7-11 Weeks - Control Diet - HFHC Diet - HFHC + DDA Diet Start->Treatment End End of Study Sample Collection (Blood, Liver) Treatment->End Analysis Analysis (ALT, Cholesterol, Cytokines, Histology, Western Blot) End->Analysis

Workflow for the HFHC diet-induced steatohepatitis model.

III. Signaling Pathways Modulated by this compound

DDA exerts its pharmacological effects by modulating key inflammatory signaling pathways.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DDA has been shown to inhibit this pathway, primarily by preventing the nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Releases NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Nuclear Translocation DDA 14-Deoxy-11,12- dehydroandrographolide DDA->NFkB_active Inhibits Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Induces

Inhibition of the NF-κB signaling pathway by DDA.
B. Inhibition of the NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. DDA has been demonstrated to suppress the activation of the NLRP3 inflammasome.

NLRP3_Pathway cluster_assembly Inflammasome Assembly cluster_activation Cytokine Maturation DAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 (Active) ProCasp1->Casp1 Cleavage DDA 14-Deoxy-11,12- dehydroandrographolide DDA->NLRP3 Inhibits ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Active) ProIL1b->IL1b

Inhibition of the NLRP3 inflammasome pathway by DDA.

References

Application Notes and Protocols for 14-Deoxy-11,12-dehydroandrographolide (DAP) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DAP), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest.[1][2] This natural compound exhibits a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antiviral properties.[1][2][3] The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. DAP has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Furthermore, it demonstrates antioxidant activity, partly through the activation of the Nrf2 pathway.

These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic effects of DAP, focusing on its modulation of the NF-κB pathway.

Data Presentation: Quantitative Analysis of DAP Bioactivity

The following table summarizes key quantitative data on the biological activities of this compound, providing a reference for expected outcomes in cell-based assays.

Cell LineCancer TypeAssayParameterValue (µM)Reference
U937Histiocytic LymphomaMTTIC5013
THP-1Acute Monocytic LeukemiaMTTIC50Low (not specified)
JurkatAcute T-cell LeukemiaMTTIC50Not specified
KKU-M213CholangiocarcinomaCytotoxicityED503.37 (analogue 5a), 3.08 (analogue 5b)
KKU-100CholangiocarcinomaCytotoxicityED502.93 (analogue 5a), 3.27 (analogue 5b)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of DAP on a selected cancer cell line (e.g., U937 or THP-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents:

  • This compound (DAP)

  • Selected cancer cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a stock solution of DAP in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of DAP. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of DAP that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes the assessment of the anti-inflammatory activity of DAP by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production in a macrophage cell line (e.g., J774A.1).

Materials and Reagents:

  • This compound (DAP)

  • J774A.1 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of DAP (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. The percentage of inhibition of NO production by DAP is calculated relative to the LPS-stimulated control.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization and quantification of the inhibitory effect of DAP on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Materials and Reagents:

  • This compound (DAP)

  • A suitable cell line (e.g., HEK293 or THP-1)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Glass coverslips in a 24-well plate

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with desired concentrations of DAP for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 20 ng/mL TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in DAP-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

Mandatory Visualization

DAP_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Induces Transcription DAP DAP DAP->IKK Inhibits

Caption: DAP inhibits the NF-κB signaling pathway.

Experimental_Workflow start Start seed Seed Cells (e.g., J774A.1) start->seed pretreat Pre-treat with DAP seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance (540 nm) griess->measure analyze Analyze Data (Calculate NO inhibition) measure->analyze end End analyze->end

Caption: Workflow for Nitric Oxide inhibition assay.

References

Determining the Potency of 14-Deoxy-11,12-dehydroandrographolide in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DDA), a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered substantial interest in oncology research.[1] This natural product has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer effects.[1] DDA exerts its cytotoxic and anti-proliferative effects against various cancer cell lines by modulating key signaling pathways critical for cancer cell survival and proliferation.[1][2] Understanding the potency of DDA, quantified by the half-maximal inhibitory concentration (IC50), is a critical first step in evaluating its therapeutic potential. The IC50 value represents the concentration of DDA required to inhibit a biological process, such as cell growth, by 50%.[3]

This document provides detailed application notes and standardized protocols for determining the IC50 value of DDA in cancer cell lines. It also summarizes reported IC50 values and explores the key signaling pathways modulated by this promising anti-cancer agent.

Data Presentation: In Vitro Cytotoxicity of DDA

The anti-proliferative activity of DDA has been evaluated across a variety of human cancer cell lines. The IC50 and ED50 (Effective Dose 50%) values from several studies are summarized below. Note that while IC50 and ED50 are often used interchangeably, IC50 typically refers to inhibition, whereas ED50 refers to a 50% maximal response.

Cancer Cell LineCancer TypeAssayValue (µM)Reference
U937Human Promonocytic LeukemiaMTT13
THP-1Human Promonocytic LeukemiaNot SpecifiedLow µM range
JurkatHuman T-cell LeukemiaNot SpecifiedLow µM range
MCF-7Breast AdenocarcinomaSRB18.67 ± 0.89 (ED50)
LU-1Lung CarcinomaSRB28.15 ± 1.45 (ED50)
ASKRat CholangiocarcinomaSRB>50 (ED50)
KKU-M213CholangiocarcinomaNot Specified3.37 (Analogue 5a)
KKU-100CholangiocarcinomaNot Specified2.93 (Analogue 5a)
KKU-M213CholangiocarcinomaNot Specified3.08 (Analogue 5b)
KKU-100CholangiocarcinomaNot Specified3.27 (Analogue 5b)

Key Signaling Pathways Modulated by DDA

DDA's anti-cancer activity is attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. DDA has been identified as a potent inhibitor of NF-κB activation. It blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:ikb Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p65 p65 p65->NF-κB Complex:p65 p50 p50 p50->NF-κB Complex:p50 p65_n p65 NF-κB Complex->p65_n Translocation p50_n p50 NF-κB Complex->p50_n Translocation DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription Stimulus Stimulus Stimulus->IKK DDA DDA DDA->NF-κB Complex Inhibits Translocation

Inhibition of the NF-κB signaling pathway by DDA.

Induction of Apoptosis

DDA has been shown to induce apoptosis (programmed cell death) in cancer cells. In leukemic cells, this is mediated through the activation of caspase-9 and caspase-3. The intrinsic apoptosis pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptosis_Pathway DDA DDA Mitochondrial Stress Mitochondrial Stress DDA->Mitochondrial Stress Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio MMP Dissipation Mitochondrial Membrane Potential Dissipation Bax/Bcl-2 Ratio->MMP Dissipation Cytochrome c Release Cytochrome c Release MMP Dissipation->Cytochrome c Release Caspase-9 Caspase-9 Activation Cytochrome c Release->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of the intrinsic apoptosis pathway by DDA.

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The absorbance of the dissolved formazan is measured, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Cell Culture 1. Culture Adherent Cancer Cells Cell Seeding 2. Seed Cells in 96-well Plate Cell Culture->Cell Seeding Drug Treatment 3. Add Serial Dilutions of DDA Cell Seeding->Drug Treatment Incubation 4. Incubate for 24-72 hours Drug Treatment->Incubation MTT Addition 5. Add MTT Reagent Incubation->MTT Addition Formazan Solubilization 6. Add Solubilizing Agent (e.g., DMSO) MTT Addition->Formazan Solubilization Absorbance Reading 7. Read Absorbance (e.g., at 490 nm) Formazan Solubilization->Absorbance Reading Data Analysis 8. Calculate % Inhibition and Determine IC50 Absorbance Reading->Data Analysis

General workflow for determining the IC50 of DDA.

Detailed Protocol for IC50 Determination of DDA using MTT Assay

This protocol is a generalized procedure and may require optimization based on the specific cancer cell line used.

Materials:

  • This compound (DDA)

  • Dimethyl sulfoxide (DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Adjust the cell suspension to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of DDA Stock and Working Solutions:

    • Prepare a high-concentration stock solution of DDA in DMSO (e.g., 10-50 mM).

    • Perform serial dilutions of the DDA stock solution in complete culture medium to obtain the desired final concentrations for treatment. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of DDA to the respective wells.

    • Include a "vehicle control" group (cells treated with the highest concentration of DMSO used in the dilutions, typically <0.5%) and an "untreated control" group (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Calculate the percentage of inhibition: % Inhibition = 100 - % Viability

    • Plot the % inhibition against the logarithm of the DDA concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) or by linear regression of the linear portion of the curve. The IC50 is the concentration that corresponds to 50% inhibition.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the modulation of critical cellular pathways, including the inhibition of NF-κB and the induction of apoptosis. The standardized protocol provided here for determining the IC50 value using the MTT assay offers a reliable method for quantifying the anti-proliferative potency of DDA. This will enable researchers to further investigate its therapeutic potential and explore its development as a novel anti-cancer agent.

References

Application Notes and Protocols for 14-Deoxy-11,12-dehydroandrographolide (DAP) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DAP) is a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata. It is an analog of andrographolide and has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects[1]. A primary mechanism of its action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2]. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of DAP stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of DAP stock solutions for research applications.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage conditions for DAP are summarized in the table below. It is crucial to use a high-purity solvent to prepare a concentrated stock solution, which can then be diluted to the final concentration in the experimental medium[3].

ParameterSolventConcentration/ConditionStability & StorageSource
Solubility Dimethylformamide (DMF)10 mg/mL≥ 4 years (as solid)[4]
Dimethyl sulfoxide (DMSO)2 mg/mLStock solution at -80°C for 2 years; -20°C for 1 year.[5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLAqueous solutions should be prepared fresh.
Methanol1 mg/mL (for standard solution preparation)Not specified for long-term storage.
Storage (Powder) -20°C3 yearsAs a crystalline solid.
4°C2 yearsAs a crystalline solid.
Storage (In Solvent) -80°C6 months - 2 yearsAvoid repeated freeze-thaw cycles.
-20°C1 month - 1 yearAvoid repeated freeze-thaw cycles.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of DAP in DMSO, a common solvent for in vitro assays due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.

Materials:

  • This compound (DAP) powder (purity ≥98%)

  • High-purity, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of DAP:

    • The molecular weight of DAP is 332.43 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 332.43 g/mol x 1000 mg/g = 3.324 mg

  • Weighing the DAP:

    • In a sterile microcentrifuge tube, accurately weigh 3.32 mg of DAP powder using a calibrated analytical balance.

  • Dissolving the DAP:

    • Add 1 mL of high-purity DMSO to the tube containing the DAP powder.

    • Vortex the solution thoroughly until the DAP is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage (up to 2 years), -80°C is recommended.

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for experimental use.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the DAP stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration used for the DAP treatment.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh DAP Powder (MW: 332.43 g/mol) dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve Add precise volume of DMSO aliquot 3. Aliquot into single-use volumes dissolve->aliquot Vortex until dissolved store 4. Store at -20°C or -80°C (Protect from light) aliquot->store thaw 5. Thaw one aliquot store->thaw For experiment dilute 6. Serially dilute in culture medium thaw->dilute treat 7. Treat cells (DMSO <0.5%) dilute->treat control Include Vehicle Control (Medium + DMSO) dilute->control

Caption: Workflow for preparing DAP stock and working solutions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylates p50_p65_active p50-p65 (Active NF-κB) IkBa->p50_p65_active Degrades & Releases p50 p50 NFkB_complex p50-p65-IκBα (Inactive NF-κB) p65 p65 NFkB_complex->IkBa DAP 14-Deoxy-11,12- dehydroandrographolide DAP->IKK Inhibits Activation p50_p65_nuc p50-p65 p50_p65_active->p50_p65_nuc Translocation DNA DNA (κB sites) p50_p65_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: DAP inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for the Quality Control of 14-Deoxy-11,12-dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the quantitative analysis of 14-Deoxy-11,12-dehydroandrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata. The following sections outline validated analytical methods crucial for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of this compound in various samples, including raw plant material and final formulations.[1][2] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of this moderately polar compound.[3]

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini RP C-18, 5 µm, 250 × 4.6 mm) is recommended.[1]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid.

  • Reference Standard: this compound analytical standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of 0.03 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (40:60 v/v).
Flow Rate 0.5 mL/min.
Column Temperature Ambient or controlled at 25 °C.
Detection Wavelength 235 nm.
Injection Volume 10-20 µL.
Run Time 15-20 minutes.

Preparation of Solutions:

  • Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.03 M solution. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 12.5 to 200 µg/mL).

  • Sample Preparation (from plant material):

    • Weigh 10 g of finely powdered Andrographis paniculata material.

    • Extract with a suitable solvent (e.g., methanol) using an appropriate method (e.g., sonication, maceration).

    • Filter the extract and evaporate the solvent.

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the final solution through a 0.2 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for quantitative analysis.

ParameterResultReference
Linearity Range 12.5 - 200 µg/mL
Regression Equation y = 56.72x + 1285
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.864 µg/mL
Limit of Quantification (LOQ) 2.617 µg/mL
Accuracy (Recovery) Not explicitly stated for this compound alone, but methods for related compounds show high recovery.
Precision Not explicitly stated, but the method is described as precise.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and cost-effective method for the quantification of this compound. It allows for the simultaneous analysis of multiple samples.

Experimental Protocol: HPTLC

Instrumentation and Materials:

  • HPTLC System: HPTLC applicator, developing chamber, TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system, for example, a mixture of chloroform and methanol. For the related compound andrographolide, a mobile phase of chloroform:methanol (9:1 v/v) has been used.

  • Reference Standard: this compound analytical standard.

Chromatographic Conditions:

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (e.g., 5.0:3.5:1.5 v/v/v for related compounds)
Application Volume 5 µL
Development Mode Ascending
Densitometric Scanning At a wavelength where the analyte shows maximum absorbance.

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of the reference standard in methanol and dilute to obtain working standards of different concentrations.

  • Sample Preparation: Prepare extracts as described in the HPLC section and spot them onto the HPTLC plate alongside the standard solutions.

Data Presentation: HPTLC Method Validation Parameters
ParameterResultReference
Limit of Detection (LOD) 40 ng/spot
Accuracy (Recovery) 94.02 - 96.34%

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural characterization and confirmation of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

  • Data Analysis: Analyze the mass spectra to determine the molecular weight and fragmentation pattern, which helps in confirming the structure.

Mandatory Visualizations

Signaling Pathway Diagrams

This compound exerts its biological effects by modulating several key signaling pathways.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DDAG 14-Deoxy-11,12- dehydroandrographolide DDAG->NFkB inhibits nuclear translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes induces Apoptosis_Pathway cluster_stimulus Viral Infection (e.g., H5N1) cluster_mitochondria Mitochondrial Pathway cluster_cytosol Cytosol Virus H5N1 Virus Bax Bax Virus->Bax activates Bcl2 Bcl-2 Virus->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes Cyt c release Bcl2->Mito inhibits Cyt c release CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 activates DDAG 14-Deoxy-11,12- dehydroandrographolide DDAG->Bax inhibits DDAG->Bcl2 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting RawMaterial Raw Herbal Material (Andrographis paniculata) Grinding Grinding and Homogenization RawMaterial->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Sample Final Sample Solution Filtration->Sample HPTLC HPTLC Analysis (Screening & Quantification) Sample->HPTLC Qualitative/ Quantitative HPLC HPLC-UV/PDA Analysis (Precise Quantification) Sample->HPLC Quantitative LCMS LC-MS/MS Analysis (Confirmation & Impurity Profiling) Sample->LCMS Confirmatory Quantification Quantification of This compound HPTLC->Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Quality Control Report (Certificate of Analysis) Validation->Report

References

Application Notes and Protocols for 14-Deoxy-11,12-dehydroandrographolide in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DAP), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a promising compound in antiviral research. Exhibiting a broad spectrum of activity against various viruses, DAP's multifaceted mechanism of action, which includes direct inhibition of viral replication and modulation of the host immune response, makes it a compelling candidate for further investigation and development as a novel antiviral agent. These application notes provide a comprehensive overview of its antiviral properties, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.

Antiviral Activity of this compound

DAP has demonstrated significant efficacy against a range of clinically relevant viruses. Its antiviral activity is attributed to its ability to interfere with multiple stages of the viral life cycle, from entry to replication and egress, as well as its capacity to mitigate virus-induced pathology through its anti-inflammatory effects.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (DAP) and its parent compound, andrographolide, against various viruses. The Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50 or EC50), provides an indication of the compound's therapeutic window.

CompoundVirusStrainCell LineIC50/EC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound Influenza A VirusA/chicken/Hubei/327/2004 (H5N1)A549Not specified>40-[1]
Influenza A VirusA/duck/Hubei/XN/2007 (H5N1)MDCKNot specified>40-[1]
Influenza A VirusA/PR/8/34 (H1N1)MDCKNot specified>40-[1]
Influenza A VirusA/NanChang/08/2010 (H1N1)MDCKNot specified>40-[1]
Influenza A VirusA/HuNan/01/2014 (H3N2)MDCKNot specified>40-[1]
Herpes Simplex Virus 1 (HSV-1)Not specifiedVero11.1>100>9.0
HIVNot specifiedNot specified56.8Not specified-
Andrographolide Herpes Simplex Virus 1 (HSV-1)Not specifiedVero8.28>100>12.0
HIVNot specifiedNot specified49.0Not specified-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for determining the therapeutic window of the antiviral agent.

Materials:

  • Host cells (e.g., A549, MDCK, Vero)

  • 96-well microplates

  • Complete cell culture medium

  • This compound (DAP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of DAP in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication by an antiviral compound.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque-Forming Units (PFU)/mL)

  • This compound (DAP)

  • Serum-free cell culture medium

  • Overlay medium (e.g., 2X MEM containing 1.2% Avicel or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

  • During the infection, prepare serial dilutions of DAP in serum-free medium.

  • After the 1-hour incubation, remove the virus inoculum and wash the cells twice with PBS to remove any unadsorbed virus.

  • Add the medium containing the different concentrations of DAP to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay the cells with the overlay medium containing the corresponding concentration of DAP and incubate at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-3 days).

  • Fix the cells by adding a 10% formalin solution for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each DAP concentration compared to the virus control and determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load and Cytokine Expression

This protocol allows for the quantification of viral RNA to assess the impact of DAP on viral replication and for the measurement of cytokine mRNA levels to evaluate its immunomodulatory effects.

Materials:

  • Virus-infected and DAP-treated cell lysates or tissue homogenates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probes specific for the viral gene of interest and for target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates or tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe (for TaqMan assays), and cDNA template.

    • Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • For viral load quantification, generate a standard curve using a serial dilution of a plasmid containing the target viral gene sequence. Calculate the viral copy number in the samples based on the standard curve.

    • For cytokine expression analysis, use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Western Blot for Signaling Pathway Analysis

This protocol is used to investigate the effect of DAP on key signaling proteins involved in the host antiviral response, such as the NF-κB, JAK-STAT, and NLRP3 inflammasome pathways.

Materials:

  • Virus-infected and DAP-treated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-STAT1, STAT1, NLRP3, Cleaved Caspase-1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in protein extraction buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

DAP exerts its antiviral effects through the modulation of several key signaling pathways.

Inhibition of Influenza A Virus Replication

DAP has been shown to potently inhibit the replication of various influenza A virus strains, including H5N1, H1N1, and H3N2. A primary mechanism is the suppression of viral nucleoprotein (NP) mRNA and protein production. Furthermore, DAP effectively restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new viral particles.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_cRNA_mRNA Viral RNA Synthesis (vRNA -> cRNA -> mRNA) vRNP_assembly vRNP Assembly vRNA_cRNA_mRNA->vRNP_assembly NP_mRNA NP mRNA vRNA_cRNA_mRNA->NP_mRNA vRNP_export vRNP Export vRNP_assembly->vRNP_export Virion_Assembly Virion Assembly vRNP_export->Virion_Assembly NP_protein_synthesis NP Protein Synthesis (in cytoplasm) NP_protein_synthesis->vRNP_assembly Virus_Entry Virus Entry Uncoating Uncoating Virus_Entry->Uncoating vRNP_import vRNP Import to Nucleus Uncoating->vRNP_import vRNP_import->vRNA_cRNA_mRNA Translation Translation of Viral Proteins Translation->Virion_Assembly Budding Budding & Release Virion_Assembly->Budding DAP 14-Deoxy-11,12- dehydroandrographolide DAP->vRNP_export Inhibits DAP->NP_mRNA Inhibits

Inhibition of Influenza A Virus Replication by DAP
Modulation of NF-κB Signaling Pathway

Viral infections often trigger the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines that can contribute to tissue damage. DAP has been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators. This anti-inflammatory activity is a crucial aspect of its therapeutic potential.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus TLR TLR Virus->TLR IKK IKK TLR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DAP 14-Deoxy-11,12- dehydroandrographolide DAP->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

DAP's Inhibition of the NF-κB Signaling Pathway
Potential Modulation of JAK-STAT and NLRP3 Inflammasome Pathways

While direct evidence for DAP's modulation of the JAK-STAT and NLRP3 inflammasome pathways in viral infections is still emerging, studies on the parent compound, andrographolide, suggest a role in inhibiting the JAK-STAT pathway during influenza infection. Furthermore, DAP has been shown to suppress the activation of the NLRP3 inflammasome in non-viral inflammatory models, indicating a potential mechanism for its anti-inflammatory effects in viral diseases as well.

JAK-STAT Pathway: This pathway is crucial for transducing signals from interferons and other cytokines, leading to the expression of antiviral genes. Viruses have evolved mechanisms to evade this pathway. The potential of DAP to modulate JAK-STAT signaling could restore or enhance the host's antiviral response.

NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system that, upon activation by viral components, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. While important for viral clearance, excessive activation can lead to a "cytokine storm." DAP's potential to inhibit NLRP3 inflammasome activation could be beneficial in mitigating severe virus-induced inflammation.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the antiviral activity of this compound.

G start Start: Compound of Interest (this compound) cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral_screening Antiviral Screening (Plaque Reduction Assay) Determine IC50 start->antiviral_screening selectivity_index Calculate Selectivity Index (SI) SI = CC50 / IC50 cytotoxicity->selectivity_index antiviral_screening->selectivity_index mechanism_of_action Mechanism of Action Studies selectivity_index->mechanism_of_action If SI is favorable viral_load Viral Load Quantification (qRT-PCR) mechanism_of_action->viral_load signaling_pathways Signaling Pathway Analysis (Western Blot, qRT-PCR for Cytokines) mechanism_of_action->signaling_pathways end End: Characterized Antiviral Profile viral_load->end signaling_pathways->end

General Workflow for Antiviral Compound Screening

Conclusion

This compound presents a compelling profile as an antiviral research candidate. Its ability to target both viral replication and host inflammatory responses offers a dual-pronged approach to combating viral infections. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound. Future studies should focus on elucidating its precise interactions with viral and host proteins and evaluating its efficacy in in vivo models of viral diseases.

References

Application Notes and Protocols for Apoptosis Assays with 14-Deoxy-11,12-dehydroandrographolide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 14-Deoxy-11,12-dehydroandrographolide (DAP), a bioactive compound isolated from Andrographis paniculata. The following protocols and data presentation formats are designed to assist in the systematic evaluation of DAP-induced apoptosis in cancer cell lines.

Introduction

This compound (DAP) is a diterpenoid lactone that has demonstrated significant anti-cancer properties.[1] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cells.[2] Understanding the molecular pathways through which DAP exerts its apoptotic effects is crucial for its development as a potential therapeutic agent. This document outlines detailed protocols for key apoptosis assays—Annexin V/PI Staining, Caspase-Glo® 3/7 Assay, and Western Blotting for Apoptosis-Related Proteins—to characterize the cellular response to DAP treatment.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described apoptosis assays.

Table 1: Cytotoxicity of this compound (DAP) across various cancer cell lines.

Cancer Cell LineAssay TypeIC50 (µM)Reference
U937 (human leukemic cell line)MTT Assay13[2]
KKU-M213 (Cholangiocarcinoma)MTT Assay3.37 (Analogue 5a)[1]
KKU-100 (Cholangiocarcinoma)MTT Assay2.93 (Analogue 5a)[1]

Table 2: Apoptotic Cell Population Analysis by Annexin V/PI Staining.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
DAPIC50
DAP2 x IC50

Table 3: Caspase-3/7 Activity Measurement.

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Vehicle Control01
DAPIC50
DAP2 x IC50

Table 4: Western Blot Analysis of Apoptosis-Related Proteins.

Target ProteinTreatment GroupConcentration (µM)Normalized Band Intensity (relative to loading control)Fold Change vs. Control
Pro-caspase-3Vehicle Control01
DAPIC50
Cleaved Caspase-3Vehicle Control01
DAPIC50
BaxVehicle Control01
DAPIC50
Bcl-2Vehicle Control01
DAPIC50
Cytochrome c (cytosolic)Vehicle Control01
DAPIC50

Experimental Protocols

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cell line of interest (e.g., U937)

  • This compound (DAP)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of DAP (e.g., based on IC50 values) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

G Workflow for Annexin V/PI Apoptosis Assay cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells with DAP harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI Apoptosis Assay
Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cell line of interest

  • DAP

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DAP at desired concentrations. Include appropriate controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

G Caspase-Glo 3/7 Assay Protocol cluster_0 Preparation cluster_1 Assay cluster_2 Detection start Seed and Treat Cells in 96-well Plate prepare_reagent Prepare Caspase-Glo Reagent start->prepare_reagent add_reagent Add Reagent to Wells prepare_reagent->add_reagent mix Mix on Plate Shaker add_reagent->mix incubate Incubate at Room Temperature mix->incubate measure Measure Luminescence incubate->measure

Caspase-Glo 3/7 Assay Protocol
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.

Materials:

  • Cell line of interest

  • DAP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DAP. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Signaling Pathway Visualization

The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, which is often modulated by DAP. DAP treatment can lead to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

G Intrinsic Apoptosis Pathway Modulated by DAP cluster_0 Mitochondrial Regulation cluster_1 Apoptosome Formation and Caspase Cascade DAP 14-Deoxy-11,12- dehydroandrographolide (DAP) Bcl2 Bcl-2 (Anti-apoptotic) DAP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DAP->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Modulated by DAP

References

Application Notes and Protocols for the Formulation of 14-Deoxy-11,12-dehydroandrographolide for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DAP) is a bioactive diterpenoid lactone isolated from Andrographis paniculata. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. A primary challenge in the development of DAP as a therapeutic agent is its poor aqueous solubility, which can limit its bioavailability and clinical efficacy. These application notes provide an overview of formulation strategies to enhance the solubility of DAP, complete with detailed experimental protocols for nanoparticle encapsulation, solid dispersions, and cyclodextrin complexation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DAP is essential for developing effective formulation strategies.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₄[1]
Molecular Weight 332.43 g/mol [2]
Appearance White to off-white solid[2]
Aqueous Solubility Poorly soluble in water. The related compound, andrographolide, has a reported aqueous solubility of 3.29 ± 0.73 µg/mL.[3]
Solubility in Co-Solvent 0.5 mg/mL in DMF:PBS (pH 7.2) (1:1)[1]

Formulation Strategies for Solubility Enhancement

Several techniques can be employed to improve the aqueous solubility of DAP. The following sections detail the protocols for three common and effective methods: nanoparticle encapsulation, solid dispersion, and cyclodextrin complexation.

Nanoparticle Encapsulation

Encapsulating DAP into polymeric nanoparticles can significantly enhance its solubility and provide controlled release.

a) Polycaprolactone (PCL) Nanoparticles using Solvent Evaporation

This method involves dissolving the drug and polymer in an organic solvent, emulsifying it in an aqueous phase, and then removing the solvent to form nanoparticles.

Quantitative Data for DAP-PCL Nanoparticles

ParameterValue
Particle Size (Diameter) ~253 nm
Encapsulation Efficiency ~92%
Loading Efficiency ~15%

Experimental Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of Polycaprolactone (PCL) and 10 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane or acetone.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess surfactant.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 24-48 hours to obtain a powdered form of the DAP-loaded nanoparticles.

b) Chitosan Nanoparticles using Ionic Gelation

This technique relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.

Experimental Protocol:

  • Chitosan Solution: Prepare a 1 mg/mL chitosan solution by dissolving it in a 1% (v/v) acetic acid solution. Stir overnight at room temperature until completely dissolved.

  • DAP Solution: Dissolve 10 mg of this compound in a minimal amount of ethanol.

  • Mixing: Slowly add the DAP solution to the chitosan solution under continuous stirring.

  • Nanoparticle Formation: Prepare a 1 mg/mL solution of a cross-linking agent like sodium tripolyphosphate (TPP) in deionized water. Add the TPP solution dropwise to the chitosan-DAP mixture under constant stirring. Nanoparticles will form spontaneously.

  • Stabilization: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the pellet with deionized water.

  • Lyophilization: Resuspend the washed nanoparticles in deionized water with a cryoprotectant and lyophilize.

Solid Dispersion

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level to enhance its dissolution rate.

Note: The following protocol is adapted from methods developed for the structurally similar compound, andrographolide, and should be optimized for DAP.

Experimental Protocol (Solvent Evaporation Method):

  • Polymer Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP K-30) or Soluplus®.

  • Dissolution: Dissolve this compound and the chosen carrier in a common solvent like ethanol or a mixture of dichloromethane and ethanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.

Note: This protocol is based on general methods for cyclodextrin complexation and should be optimized for DAP.

Experimental Protocol (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.

  • Mixing: Place the accurately weighed β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Incorporation: Gradually add the accurately weighed DAP to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting mixture in an oven at 50-60°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

Experimental Workflows and Signaling Pathways

Workflow for Formulation Development and Evaluation

The following diagram illustrates a logical workflow for the development and evaluation of DAP formulations for improved solubility.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation A Physicochemical Characterization of DAP B Determine Baseline Aqueous Solubility A->B C Nanoparticle Encapsulation B->C D Solid Dispersion B->D E Cyclodextrin Complexation B->E F Characterize Formulations (Size, Morphology, etc.) C->F D->F E->F G Quantitative Solubility Analysis (HPLC) F->G H In Vitro Dissolution Studies G->H I In Vitro/In Vivo Biological Activity H->I

Caption: A logical workflow for DAP formulation development.

Inhibition of the NF-κB Signaling Pathway by DAP

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this mechanism.

Caption: Inhibition of NF-κB nuclear translocation by DAP.

Protocol for Solubility Determination

To quantify the improvement in solubility, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of DAP.

Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic solubility of DAP in its unformulated and formulated states.

Materials:

  • This compound (pure compound and formulated products)

  • Selected aqueous media (e.g., deionized water, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the DAP-containing powder to a vial containing a known volume of the aqueous medium.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and analyze the concentration of dissolved DAP using a validated HPLC method.

  • Calculate the solubility in µg/mL or mg/L.

HPLC Method for Quantification of DAP

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard system with UV-Vis or PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 0.03 M Potassium Dihydrogen Phosphate (pH adjusted to 3 with phosphoric acid) and Acetonitrile (40:60 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of DAP reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

  • Sample Preparation: Dilute the supernatant from the shake-flask experiment with the mobile phase to fall within the range of the calibration curve.

By implementing these formulation strategies and evaluation protocols, researchers can effectively address the solubility challenges of this compound, thereby advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Dosing of 14-Deoxy-11,12-dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-dehydroandrographolide (DAP), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further drug development.[1][2] Notably, DAP has been shown to exert its effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][4]

These application notes provide a comprehensive guide to the in vivo dosing and administration of DAP in preclinical animal models. This document summarizes quantitative data, offers detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows to facilitate reproducible research.

Physicochemical Properties and Solubility

DAP is characterized by its poor aqueous solubility, a critical factor to consider for in vivo administration. To enhance its bioavailability, a succinate ester derivative, this compound 3,19-disuccinate (DAS), has been developed to improve solubility for injections.

Table 1: Solubility of this compound (DAP)

SolventSolubilityNotes
DMSO110 mg/mLUltrasonic assistance may be needed.
DMF100 mg/mLUltrasonic assistance may be needed.
EthanolSoluble
MethanolSolubleConsidered one of the best solvents for extraction.
WaterLow aqueous solubility
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.

In Vivo Dosing and Administration Data

The following tables summarize the reported in vivo dosing parameters for DAP in various animal models and administration routes.

Table 2: Oral Administration of DAP in Mice

Animal ModelDosing RegimenVehicle/FormulationStudy DurationKey FindingsReference
C57BL/6J Mice (Male)0.05% or 0.1% DAP in diet (approx. 100 mg/kg BW for 0.1% group)Mixed with a high-fat and high-cholesterol diet7 to 11 weeksReduced steatohepatitis and liver injury.

Table 3: Intraperitoneal (i.p.) Administration of DAP in Mice

Animal ModelDosing RegimenVehicle/FormulationStudy DurationKey FindingsReference
BALB/c Mice0.1, 0.5, and 1 mg/kg1% DMSO in salineAdministered 2 hours before and 10 hours after each OVA challengeReduced allergic airway inflammation.

Experimental Protocols

Protocol 1: Oral Administration via Dietary Admixture

This protocol is adapted from studies investigating the effects of DAP on metabolic disorders in mice.

Objective: To administer DAP orally to mice through their diet for long-term studies.

Materials:

  • This compound (DAP) powder

  • Standard or specialized rodent diet powder (e.g., high-fat diet)

  • Precision balance

  • Spatula

  • Mixing container

  • Pellet maker (optional)

Procedure:

  • Dose Calculation: Determine the desired percentage of DAP to be incorporated into the diet (e.g., 0.05% or 0.1% w/w).

  • Diet Preparation:

    • Weigh the required amount of DAP and powdered rodent diet.

    • Thoroughly mix the DAP powder with a small portion of the diet to ensure homogeneity.

    • Gradually add the remaining diet and continue mixing until the DAP is evenly distributed.

  • Pellet Formation (Optional): If a pellet maker is available, press the powdered diet mixture into pellets.

  • Administration: Provide the DAP-containing diet to the animals ad libitum.

  • Monitoring: Measure food intake regularly to estimate the daily dose of DAP consumed by each animal.

Protocol 2: Oral Administration via Gavage

This protocol provides a method for precise oral dosing of DAP in mice.

Objective: To deliver a specific dose of DAP directly into the stomach of a mouse.

Materials:

  • This compound (DAP)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water, corn oil)

  • Precision balance

  • Homogenizer or sonicator

  • Syringe (1 mL)

  • Gavage needle (stainless steel or flexible plastic, appropriate size for the mouse)

Procedure:

  • Formulation Preparation:

    • Weigh the required amount of DAP.

    • Suspend or dissolve the DAP in the chosen vehicle. Sonication or homogenization may be necessary to achieve a uniform suspension.

  • Animal Handling and Dose Calculation:

    • Weigh the mouse to determine the correct volume of the formulation to administer.

    • The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

  • Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.

    • Carefully insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Do not force the needle if resistance is met.

    • Slowly administer the DAP formulation.

    • Gently remove the gavage needle.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress after the procedure.

Protocol 3: Intraperitoneal (i.p.) Injection

This protocol is based on a study investigating the anti-inflammatory effects of DAP in a mouse model of asthma.

Objective: To administer DAP systemically via intraperitoneal injection.

Materials:

  • This compound (DAP)

  • Vehicle: 1% DMSO in sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DAP in DMSO.

    • For the final injection solution, dilute the stock solution with sterile saline to achieve the desired final concentration of DAP and 1% DMSO. For example, to prepare a 1 mg/mL solution, dissolve DAP in a small volume of DMSO and then add saline to the final volume.

  • Dose Calculation:

    • Weigh the mouse to determine the injection volume based on the desired dose (e.g., 0.1, 0.5, or 1 mg/kg).

  • Injection Procedure:

    • Properly restrain the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Inject the DAP solution into the peritoneal cavity.

  • Post-Injection Monitoring: Monitor the animal for any adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by DAP

DAP has been shown to modulate the NF-κB and Nrf2 signaling pathways, which are central to inflammation and the antioxidant response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm DAP This compound (DAP) NFkB_active NF-κB (p65/p50) (Active) DAP->NFkB_active inhibits nuclear translocation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by DAP.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm DAP This compound (DAP) Keap1 Keap1 DAP->Keap1 may modify Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces conformational change in Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive sequesters and promotes degradation Keap1->Nrf2_inactive releases Nrf2_active Nrf2 (Active) Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Transcription Antioxidant Gene Transcription (e.g., HO-1) ARE->Transcription initiates

Caption: Activation of the Nrf2 antioxidant pathway by DAP.

General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using DAP.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model dap_prep DAP Formulation and Dose Preparation animal_model->dap_prep admin Administration (Oral, i.p.) dap_prep->admin monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) admin->monitoring endpoint Endpoint Analysis (e.g., Blood Collection, Tissue Harvesting) monitoring->endpoint analysis Biochemical and Histological Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies with DAP.

References

Troubleshooting & Optimization

Technical Support Center: 14-Deoxy-11,12-dehydroandrographolide (DDA) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 14-Deoxy-11,12-dehydroandrographolide (DDA) in aqueous solutions.

I. Physicochemical Properties and Solubility Data

This compound is a diterpenoid lactone derived from Andrographis paniculata.[1] Its lipophilic nature presents challenges for dissolution in aqueous media, a critical factor for bioavailability and in vitro assay development. A chemically modified version, 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, has been synthesized to improve aqueous solubility.[1]

Table 1: Quantitative Solubility of this compound (DDA)

Solvent/MediumSolubilityMolar EquivalentNotes
Aqueous Solution3.29 ± 0.73 mg/mL~9.89 mMHighly lipophilic (log P value=2.632±0.135).[2]
DMSO110 mg/mL~330.90 mMUltrasonic assistance may be needed.[3]
DMF100 mg/mL~300.82 mMUltrasonic assistance may be needed.[3]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL~1.50 mM
DMSO (for in vivo)≥ 2.75 mg/mL≥ 8.27 mMIn a co-solvent system with PEG300, Tween-80, and saline.

Molecular Weight of DDA: 332.43 g/mol

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of DDA in aqueous solutions.

Q1: My DDA is not dissolving in my aqueous buffer. What should I do?

A1: This is a common issue due to the hydrophobic nature of DDA. Here are a few troubleshooting steps:

  • Co-solvent System: DDA is practically insoluble in purely aqueous solutions. A co-solvent system is often necessary. Start by dissolving DDA in a small amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add your aqueous buffer to the desired final concentration. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While DDA itself does not have strongly acidic or basic groups, its derivatives might. For instance, the disuccinate derivative is more soluble in a 1% sodium bicarbonate solution.

  • Particle Size Reduction: If you are working with solid DDA, reducing the particle size can increase the dissolution rate by increasing the surface area. This can be achieved through techniques like micronization.

  • Use of Surfactants: Non-ionic surfactants such as Tween-80 can be used to increase the solubility of hydrophobic compounds by forming micelles.

Q2: I am observing precipitation of DDA after diluting my DMSO stock solution into an aqueous medium. How can I prevent this?

A2: This is likely due to the compound crashing out of solution when the solvent polarity changes significantly.

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of DDA in your aqueous medium.

  • Optimize the Co-solvent Ratio: You may need to increase the percentage of the organic co-solvent in your final solution. However, always check the tolerance of your cells or assay to the solvent.

  • Use of Solubilizing Agents: Consider incorporating solubilizing agents like cyclodextrins (e.g., β-cyclodextrin or its derivatives like HP-β-CD) into your aqueous buffer before adding the DDA stock. These can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity. It is always best to run a solvent toxicity control in your specific cell line to determine the optimal concentration.

Q4: Are there any ready-to-use formulations for in vivo studies?

A4: A common formulation for in vivo use involves a co-solvent system. For example, a clear solution of ≥ 2.75 mg/mL can be achieved by first dissolving DDA in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline. Another approach involves using 20% SBE-β-CD in saline.

Q5: How can I determine the solubility of DDA in my specific buffer system?

A5: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound. An excess of the compound is added to your buffer, agitated until equilibrium is reached (typically 24-48 hours), and then the concentration of the dissolved compound in the filtered supernatant is measured, usually by HPLC.

III. Experimental Protocols

Protocol 1: General Method for Preparing DDA in an Aqueous Buffer using a Co-solvent

Objective: To prepare a working solution of DDA in an aqueous buffer for in vitro experiments.

Materials:

  • This compound (DDA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of DDA in DMSO (e.g., 10 mM). If necessary, use gentle warming or sonication to fully dissolve the compound.

  • In a separate sterile tube, add the required volume of your target aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the DDA stock solution to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a higher percentage of DMSO (if your experiment allows).

  • For cell culture experiments, ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%).

Protocol 2: Enhancing DDA Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of DDA by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound (DDA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in your target aqueous buffer (e.g., 1-10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Add an excess amount of DDA powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved DDA.

  • Carefully collect the supernatant, which contains the solubilized DDA-HP-β-CD complex.

  • To determine the concentration of dissolved DDA, analyze the supernatant using a validated analytical method such as HPLC.

IV. Visualizations

G Troubleshooting Workflow for DDA Solubility Issues start Start: DDA solubility issue in aqueous buffer use_cosolvent Action: Use a co-solvent (e.g., DMSO, DMF) start->use_cosolvent check_precipitation Is precipitation observed upon dilution of organic stock? lower_conc Action: Lower the final DDA concentration check_precipitation->lower_conc Yes still_issues Still experiencing issues? check_precipitation->still_issues No use_cosolvent->check_precipitation lower_conc->still_issues optimize_ratio Action: Optimize co-solvent to aqueous buffer ratio optimize_ratio->still_issues use_solubilizer Action: Add a solubilizing agent (e.g., cyclodextrin, surfactant) use_solubilizer->still_issues consider_derivative Consider using a more soluble derivative (e.g., disuccinate) still_issues->consider_derivative Yes end End: Solubility issue resolved still_issues->end No consider_derivative->end

A troubleshooting decision tree for DDA solubility issues.

G General Experimental Workflow for Solubility Determination start Start add_excess Add excess DDA to the chosen solvent system start->add_excess equilibrate Equilibrate the mixture (e.g., 24-48h shaking at constant temp) add_excess->equilibrate separate Separate solid from liquid (centrifugation/filtration) equilibrate->separate analyze Analyze the supernatant for DDA concentration (e.g., HPLC) separate->analyze end End: Determine solubility analyze->end

A generalized workflow for determining equilibrium solubility.

G Inhibition of NF-κB Signaling Pathway by DDA stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikb_kinase IKK Activation stimulus->ikb_kinase ikb_degradation IκBα Phosphorylation & Degradation ikb_kinase->ikb_degradation nfkb_release NF-κB (p65/p50) Release ikb_degradation->nfkb_release nuclear_translocation Nuclear Translocation of NF-κB nfkb_release->nuclear_translocation gene_transcription Pro-inflammatory Gene Transcription nuclear_translocation->gene_transcription dda This compound (DDA) dda->nuclear_translocation Inhibits

DDA inhibits the nuclear translocation of NF-κB.

References

improving stability of 14-Deoxy-11,12-dehydroandrographolide in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14-Deoxy-11,12-dehydroandrographolide (DDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DDA in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDA) and why is its stability a concern?

A1: this compound (DDA) is a bioactive diterpenoid lactone derived from Andrographis paniculata. It is an analogue of andrographolide and is known for its anti-inflammatory, antiviral, and anticancer properties.[1][2] The stability of DDA is a critical consideration in experimental assays due to its susceptibility to degradation under various conditions, which can impact the accuracy and reproducibility of results. The core lactone structure is sensitive to factors like pH, temperature, and light.[1][3]

Q2: What are the optimal storage conditions for solid DDA and its solutions?

A2: To ensure maximum stability, solid DDA should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[3] For stock solutions, it is recommended to dissolve DDA in a dry, aprotic solvent such as DMSO. These stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: How does pH affect the stability of DDA in aqueous solutions?

A3: While specific data for DDA is limited, studies on its parent compound, andrographolide, show that it is most stable in acidic conditions, with an optimal pH range of 3-5. Andrographolide is unstable in neutral and particularly in alkaline solutions, where the lactone ring is susceptible to hydrolysis. It is therefore recommended to prepare aqueous working solutions of DDA in a slightly acidic buffer immediately before use.

Q4: What is the impact of temperature on the stability of DDA?

A4: Higher temperatures accelerate the degradation of andrographolide and its derivatives. The degradation of andrographolide follows second-order kinetics under heat-accelerated conditions. It is crucial to avoid prolonged exposure of DDA solutions to elevated temperatures. For instance, during cell culture experiments, the incubation time at 37°C should be minimized as much as the experimental design allows.

Q5: Can DDA degrade upon exposure to light?

A5: Andrographolide and its derivatives are known to be susceptible to photolytic degradation. Therefore, it is recommended to protect DDA, both in solid form and in solution, from light exposure by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity Degradation of DDA in the experimental setup.- Prepare fresh working solutions from a frozen stock for each experiment. - Minimize the time the compound is in aqueous buffer at physiological pH (~7.4) before adding to the assay. - If possible, conduct the experiment in a slightly acidic buffer, ensuring it does not affect the biological system. - Run a time-course experiment to assess the stability of DDA under your specific assay conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of DDA into various byproducts.- Confirm the identity of the main peak by comparing with a fresh standard. - Use mass spectrometry to identify the molecular weights of the unknown peaks, which may correspond to known degradation products of andrographolide. - Review handling and storage procedures to identify potential sources of degradation (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles, light exposure).
Precipitation of DDA in aqueous solution Poor aqueous solubility.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low enough to be tolerated by the experimental system but sufficient to maintain solubility. - Consider using a solubilizing agent, but first, verify its compatibility with your assay.
Variability between experimental replicates Inconsistent handling or preparation of DDA solutions.- Standardize the protocol for preparing DDA solutions, including solvent type, concentration, and storage. - Ensure thorough mixing and vortexing when preparing dilutions. - Use single-use aliquots of stock solutions to avoid variability from freeze-thaw cycles.

Data on Andrographolide Stability (as a reference for DDA)

Since specific quantitative stability data for DDA is limited, the following tables summarize the stability of its parent compound, andrographolide. This information provides valuable insights into the potential stability profile of DDA's core structure.

Table 1: General Stability Characteristics of Andrographolide

Condition Stability Potential Degradation Products
pH Most stable at pH 3-5; unstable in alkaline conditions.Isoandrographolide, 8,9-didehydroandrographolide (acidic); 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide (basic).
Temperature More stable at lower temperatures; decomposition accelerates with heat.This compound (DDA) is a major product of thermal degradation.
Light Susceptible to photolytic degradation.Not specified.
Physical State Crystalline form is significantly more stable than the amorphous form.The amorphous form degrades more rapidly.

Table 2: pH-Dependent Degradation of Andrographolide

pH Stability
2.0 - 4.0Optimal stability.
> 6.0Increased degradation.
AlkalineUnstable.

Experimental Protocols

Protocol 1: Preparation of DDA Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Equilibrate the solid DDA to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the required amount of DDA in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Dispense into single-use aliquots in amber vials.

    • Store immediately at -80°C.

  • Working Solution (Aqueous Buffer):

    • Thaw a single aliquot of the DMSO stock solution immediately before use.

    • Serially dilute the stock solution into a pre-chilled (4°C) aqueous buffer of choice to the final desired concentration.

    • Use the working solution as soon as possible after preparation.

Protocol 2: Stability Assessment of DDA in an Aqueous Buffer

  • Preparation: Prepare a working solution of DDA at a known concentration (e.g., 100 µg/mL) in the test buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the solution under the desired test conditions (e.g., 37°C in a water bath, protected from light).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately stop further degradation by diluting the aliquot in the HPLC mobile phase or by freezing it at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of remaining DDA.

  • Quantification: Calculate the percentage of DDA remaining at each time point relative to the amount at time zero to determine the degradation rate.

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus DDA 14-Deoxy-11,12- dehydroandrographolide (DDA) IKK IKK Complex DDA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription G start Start: Assess DDA Stability prep_solution Prepare fresh DDA working solution in test buffer start->prep_solution incubate Incubate under experimental conditions (e.g., 37°C) prep_solution->incubate time_points Withdraw aliquots at defined time points (0, 1, 2, 4, 8, 24h) incubate->time_points quench Stop degradation immediately (e.g., freeze at -80°C) time_points->quench analyze Analyze samples by HPLC quench->analyze quantify Quantify remaining DDA and calculate degradation rate analyze->quantify end End: Determine Stability Profile quantify->end G issue Inconsistent or Low Bioactivity? check_prep Fresh Solution Used? issue->check_prep check_storage Proper Stock Storage? (-80°C, aliquoted) check_prep->check_storage Yes sol_prep Action: Prepare fresh working solution for each experiment. check_prep->sol_prep No check_buffer Time in Aqueous Buffer Minimized? check_storage->check_buffer Yes sol_storage Action: Review storage protocol. Use single-use aliquots. check_storage->sol_storage No sol_buffer Action: Add DDA to assay medium immediately before use. check_buffer->sol_buffer No sol_stability Action: Run a stability assay under your experimental conditions. check_buffer->sol_stability Yes

References

troubleshooting inconsistent results in 14-Deoxy-11,12-dehydroandrographolide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 14-Deoxy-11,12-dehydroandrographolide (DAP).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Inconsistent or Non-Reproducible Results

Question: My experimental results with DAP are highly variable between replicates and experiments. What could be the cause?

Possible Causes & Solutions:

  • Compound Instability: DAP can be unstable in solution. It is recommended to prepare fresh stock solutions in an appropriate organic solvent like DMSO and make final dilutions in your cell culture medium immediately before use.[1] Avoid prolonged storage of aqueous solutions.[1] For long-term storage of stock solutions, -80°C for up to two years or -20°C for up to one year is recommended.[2]

  • Compound Precipitation: The compound may precipitate in your final assay concentration, especially at higher concentrations or after prolonged incubation.[1][3] Visually inspect your assay plates for any signs of precipitation. To mitigate this, ensure the final solvent concentration is low (typically <0.5%) and consider preparing intermediate dilutions in serum-free medium before adding to the cell culture.

  • Inaccurate Pipetting and Cell Seeding: Inconsistent cell seeding is a common source of variability. Ensure your cells are in a single-cell suspension before plating and use calibrated pipettes with appropriate techniques to ensure even mixing and avoid bubbles.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results. It is advisable to avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media to maintain humidity.

  • Variable Cell Health and Passage Number: High cell passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment. Use cells with a consistent and low passage number for all experiments and ensure they are healthy and free from contamination.

  • Batch-to-Batch Variation: Inconsistency between different batches of the compound can be due to variations in purity or degradation during storage. It is recommended to verify the purity of each batch using analytical methods like HPLC and to store the compound correctly, protected from light and moisture.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Results Observed c1 Visual Inspection for Precipitation start->c1 Is compound precipitating? c2 Review Pipetting & Cell Seeding Technique start->c2 Are techniques consistent? c3 Check Cell Passage Number & Health start->c3 Are cells healthy & at low passage? c4 Verify Compound Preparation Protocol start->c4 Is stock solution fresh? s5 Confirm Compound Purity (HPLC) start->s5 If issue persists across batches s1 Prepare Fresh Compound Dilutions c1->s1 s2 Optimize Seeding Density c2->s2 s4 Avoid Edge Wells in Plates c2->s4 s3 Use Low, Consistent Passage Number Cells c3->s3 c4->s1

Troubleshooting workflow for inconsistent experimental results.
Issue 2: Lower Than Expected or No Biological Activity

Question: The observed biological effect of DAP is weaker than anticipated or absent. What could be the reason?

Possible Causes & Solutions:

  • Incorrect Concentration: Errors in calculating dilutions or inaccurate initial weighing of the compound can lead to lower effective concentrations. Double-check all calculations and ensure your balance is properly calibrated.

  • Compound Degradation: As mentioned, DAP can be unstable. Ensure that stock solutions are prepared fresh and stored properly to avoid degradation.

  • Cell Line Resistance: The specific cell line you are using may be less sensitive to the compound's mechanism of action. It is advisable to test the compound on a panel of different cell lines to identify a more responsive model.

  • Insufficient Incubation Time: The incubation time may be too short to observe a biological effect. Consider extending the incubation period (e.g., 48 or 72 hours) by performing a time-course experiment.

  • Suboptimal Assay Conditions: The experimental conditions may not be optimal for observing the desired effect. Ensure that positive controls for your assay are working as expected. For instance, when assessing NF-κB inhibition, ensure that the stimulus (e.g., TNF-α or LPS) is potent enough to induce a measurable response.

  • High Cell Seeding Density: A high density of cells can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

G start Low/No Biological Activity q1 Is the compound concentration accurate? start->q1 q2 Is the compound stable under assay conditions? q1->q2 Yes sol1 Recalculate dilutions & re-weigh compound q1->sol1 No q3 Is the cell line known to be responsive? q2->q3 Yes sol2 Prepare fresh stock solutions for each experiment q2->sol2 No q4 Is the incubation time sufficient? q3->q4 Yes sol3 Test on a panel of different cell lines q3->sol3 No/Unknown q5 Is the assay positive control working? q4->q5 Yes sol4 Perform a time-course experiment (e.g., 24, 48, 72h) q4->sol4 No sol5 Troubleshoot assay components and protocol q5->sol5 No

Decision tree for troubleshooting low biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what is its primary mechanism of action?

A1: this compound (DAP) is a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. It is an analog of andrographolide. Its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammation. This inhibitory action is likely responsible for its observed anti-inflammatory, antiviral, and anti-cancer effects.

Q2: How should I prepare and store stock solutions of DAP?

A2: DAP is soluble in DMSO and DMF. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10-100 mM) in a solvent like DMSO. It is recommended to prepare fresh working solutions for each experiment to avoid degradation. For storage, keep the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. Aliquot the stock solution to minimize freeze-thaw cycles.

Q3: Is DAP cytotoxic? What concentration range should I test?

A3: DAP has been reported to be a noncytotoxic analogue of andrographolide in some studies, while others show it has cytotoxic effects against various cancer cell lines, particularly leukemic cells. The cytotoxicity is highly cell-line specific. For example, one retracted study reported an IC50 value of 13 µM on U937 leukemic cells. It is crucial to perform a dose-response experiment with serial dilutions to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. A wide concentration range, from low micromolar to potentially higher, should be initially tested.

Q4: I am observing unexpected cytotoxicity in my control (vehicle-treated) wells. What could be the cause?

A4: Unexpected cytotoxicity can arise from the solvent used to dissolve DAP, such as DMSO. Ensure the final concentration of the solvent in your cell culture medium is not exceeding non-toxic levels for your specific cell line (typically <0.5%). Always include a vehicle control (media with the same final concentration of solvent) to account for any solvent-induced effects.

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature. The following tables summarize available qualitative solubility data and reported cytotoxic concentrations for DAP and related compounds as a general guide.

Table 1: Qualitative Solubility of this compound (DAP)

SolventSolubilityNotes
DMSO110 mg/mL (330.90 mM)Requires ultrasonic assistance.
DMF100 mg/mL (300.82 mM)Requires ultrasonic assistance.
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Data is for the parent compound, this compound.

Table 2: Reported Cytotoxic Concentrations of DAP and its Analogues

CompoundCell Line(s)Reported Value (ED50 / IC50)Reference
14-Deoxy-11,12-didehydroandrographolide (DAP)U937 (leukemic)13 µM(Retracted)
DAP Analogue 5aKKU-M213 (cholangiocarcinoma)3.37 µM
DAP Analogue 5aKKU-100 (cholangiocarcinoma)2.93 µM
DAP Analogue 5bKKU-M213 (cholangiocarcinoma)3.08 µM
DAP Analogue 5bKKU-100 (cholangiocarcinoma)3.27 µM
Potassium Sodium Dehydroandrographolide SuccinateVarious cancer cell lines3.7 µM - 31 µM

Note: These values are highly cell-line and compound-specific and should be used as a general guide for designing experiments.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of DAP on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 10 mM stock solution of DAP in DMSO. Create serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of DAP. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

G start Start step1 Seed cells in 96-well plate (5k-10k cells/well) start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Prepare serial dilutions of DAP step2->step3 step4 Treat cells with DAP dilutions step3->step4 step5 Incubate for 24, 48, or 72 hours step4->step5 step6 Add MTT reagent and incubate for 4h step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Read absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Workflow for a typical MTT cytotoxicity assay.
Protocol 2: Western Blot for NF-κB Pathway Inhibition

This protocol assesses the effect of DAP on the activation of the NF-κB pathway, typically by measuring the phosphorylation of key proteins or the degradation of IκBα.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with desired concentrations of DAP for a specific time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization

Inhibition of the NF-κB Signaling Pathway by DAP

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (a p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DAP has been shown to inhibit the activation of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb_nfkb IκB-NF-κB Complex ikb_kinase->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->ikb releases ikb_nfkb->nfkb releases dap 14-Deoxy-11,12- dehydroandrographolide (DAP) dap->ikb_kinase Inhibits dna DNA nfkb_nuc->dna binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp activates transcription

Inhibitory effect of DAP on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing 14-Deoxy-11,12-dehydroandrographolide (DDA) Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental usage of 14-Deoxy-11,12-dehydroandrographolide (DDA) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDA) and what are its primary applications in cell culture?

A1: this compound (DDA) is a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata.[1] It is known for a variety of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] In cell culture, DDA is frequently used to study its cytotoxic effects on cancer cells, its anti-inflammatory mechanisms, and its influence on various cellular signaling pathways.[1][2] A water-soluble derivative, 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, is also used to improve solubility in aqueous solutions for cell-based assays.[3]

Q2: How should I prepare a stock solution of DDA?

A2: For the parent compound, DDA, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be less than 0.5%. For the water-soluble 3,19-disuccinate derivative, you can initially dissolve the compound in a small amount of 1% sodium bicarbonate solution or alternatively in high-purity DMSO, ethanol, or methanol. Stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and should be protected from light.

Q3: What is a good starting concentration range for DDA in cell culture experiments?

A3: The optimal concentration of DDA is highly dependent on the specific cell line being used. For initial cytotoxicity screening in many cancer cell lines, a broad range of concentrations from 0.1 µM to 200 µM is recommended. Cytotoxic effects of andrographolide derivatives are often observed in the low micromolar range (1-50 µM). For instance, the IC50 value for DDA in U937 leukemic cells was reported to be 13 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: What are the known signaling pathways affected by DDA?

A4: DDA and its parent compound, andrographolide, are known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. The most well-documented is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway. DDA has been shown to block the nuclear translocation of the p65 subunit of NF-κB. Additionally, andrographolide and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

  • Potential Cause: The final concentration of DDA exceeds its solubility in the medium, or the solvent concentration is too high.

  • Troubleshooting Steps:

    • Visually inspect the wells of your culture plate for any signs of precipitation after adding the compound.

    • Ensure the final solvent (e.g., DMSO) concentration is kept low (typically <0.5%).

    • Prepare fresh dilutions of the compound for each experiment.

    • Consider preparing intermediate dilutions in a serum-free medium before adding them to the cell culture.

    • If using the parent DDA, consider switching to the more water-soluble 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.

Issue 2: Inconsistent or Non-Reproducible Results

  • Potential Cause: Inaccurate pipetting, non-uniform cell seeding density, edge effects in multi-well plates, or compound instability.

  • Troubleshooting Steps:

    • Use calibrated pipettes and ensure thorough mixing of solutions.

    • Ensure a single-cell suspension before seeding and mix gently before plating to achieve uniform cell distribution.

    • To mitigate edge effects, avoid using the outermost wells of the plate for experimental data points. Instead, fill them with sterile PBS or media to maintain humidity.

    • Prepare fresh dilutions of the compound for each experiment to avoid degradation.

    • Use cells with a consistent and low passage number for all experiments, as high passage numbers can lead to phenotypic and genotypic drift.

Issue 3: Lower Than Expected or No Biological Activity

  • Potential Cause: The concentration range is too low, the incubation time is too short, or the cell line is resistant to the compound.

  • Troubleshooting Steps:

    • Test a higher range of DDA concentrations.

    • Extend the incubation period (e.g., 48 or 72 hours).

    • Consider using a different, more sensitive cell line or a positive control to ensure the assay is functioning correctly.

    • If using the 3,19-disuccinate derivative, consider that the biological activity may be weaker than the parent compound if the succinate groups are not efficiently cleaved.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (DDA) and its Analogues

Compound/AnalogueCancer Cell LineAssayIC50 / ED50 (µM)
14-Deoxy-11,12-didehydroandrographolide (DDA)U937 (Leukemia)MTT13
Analogue 5aKKU-M213 (Cholangiocarcinoma)3.37
KKU-100 (Cholangiocarcinoma)2.93
Analogue 5bKKU-M213 (Cholangiocarcinoma)3.08
KKU-100 (Cholangiocarcinoma)3.27

Note: IC50/ED50 values are highly cell-line specific and should be used as a general guide.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of DDA on a given cell line.

Materials:

  • Target cells

  • This compound (DDA)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DDA in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to investigate the induction of apoptosis by DDA.

Materials:

  • Target cells

  • This compound (DDA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • Cold PBS

  • 1X Binding Buffer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of DDA for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Workflow Diagrams

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination & NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DDA 14-Deoxy-11,12- dehydroandrographolide DDA->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene Inflammatory Gene Transcription DNA->Gene Initiates PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DDA Andrographolide Derivatives DDA->PI3K Inhibits DDA->Akt Inhibits DDA->mTOR Inhibits Troubleshooting_Workflow Start Unexpected Cell Viability Results Check_Precipitation Inspect for Compound Precipitation Start->Check_Precipitation Check_Dosage Verify Dosage Calculations Start->Check_Dosage Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Precipitation_Found Precipitation Observed Check_Precipitation->Precipitation_Found Dosage_Error Dosage Error Identified Check_Dosage->Dosage_Error Cell_Issue Cell Health/Passage Issue Check_Cells->Cell_Issue Assay_Issue Assay Protocol Error Check_Assay->Assay_Issue Solution1 Optimize Solvent Conc. / Use Soluble Derivative Precipitation_Found->Solution1 Solution2 Recalculate & Prepare Fresh Dilutions Dosage_Error->Solution2 Solution3 Use Healthy, Low Passage Cells Cell_Issue->Solution3 Solution4 Optimize Incubation Time & Reagent Steps Assay_Issue->Solution4

References

avoiding precipitation of 14-Deoxy-11,12-dehydroandrographolide in media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the precipitation of 14-Deoxy-11,12-dehydroandrographolide (DAP) in aqueous media during in vitro experiments. By following these protocols and troubleshooting steps, researchers can ensure the accurate and reproducible application of DAP in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is precipitation a concern?

This compound is a diterpenoid lactone and an analogue of Andrographolide, a compound isolated from the plant Andrographis paniculata.[1][2][3] Like its parent compound, DAP is a hydrophobic molecule with low aqueous solubility.[4][5] When a concentrated stock solution of DAP, typically dissolved in an organic solvent like DMSO, is added to an aqueous-based cell culture medium, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution. This precipitation can lead to inaccurate dosing, reduced bioavailability in cell-based assays, and erroneous experimental results.

Q2: What is the recommended solvent for preparing a DAP stock solution?

Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds like DAP for in vitro studies. It is recommended to prepare a high-concentration stock solution in 100% sterile-filtered DMSO.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, the sensitivity to DMSO can vary between cell lines. It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.

Q4: Can I store my DAP stock solution?

Yes, DAP stock solutions in DMSO can be stored for future use. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Preventing DAP Precipitation

If you observe a precipitate in your cell culture medium after adding DAP, consult the following troubleshooting guide.

Potential Cause Recommended Solution Notes
High Final Concentration of DAP Decrease the final concentration of DAP in the media. Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your experiment.DAP has limited aqueous solubility. Exceeding this limit will inevitably lead to precipitation.
Improper Dilution Technique Employ a serial dilution method. First, create an intermediate dilution of your high-concentration DAP stock in 100% DMSO. Then, add this intermediate stock to the pre-warmed cell culture medium.Direct addition of a highly concentrated stock can create localized areas of high concentration, causing rapid precipitation.
Rapid Addition of Stock Solution Add the DAP stock solution (or intermediate dilution) to the pre-warmed cell culture medium drop-wise while gently swirling or vortexing the medium.This gradual introduction and immediate mixing help to ensure rapid and even dispersion of the compound, preventing localized supersaturation.
Low Temperature of Media Always pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the DAP stock solution.The solubility of many compounds, including DAP, is temperature-dependent. Adding it to cold media can decrease its solubility and promote precipitation.
Interaction with Media Components If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if it is compatible with your cell line. Alternatively, the use of a carrier protein like bovine serum albumin (BSA) may help to increase the solubility of hydrophobic compounds.Components in serum or the media itself can sometimes interact with the compound, leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of DAP Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the required final concentrations).

  • Ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary. For instance, some suppliers note that ultrasonic treatment may be needed for high concentrations in DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Dilution of DAP into Cell Culture Media
  • Thaw a single aliquot of the DAP stock solution at room temperature.

  • Pre-warm the required volume of your cell culture medium to 37°C.

  • If a very low final concentration of DAP is required, prepare an intermediate dilution of the stock solution in 100% DMSO. This helps to avoid adding a minuscule volume of the high-concentration stock to the media.

  • While gently swirling the pre-warmed medium, add the DAP stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.

  • Ensure that the final DMSO concentration remains within the tolerated range for your specific cell line (ideally ≤ 0.5%).

  • Visually inspect the medium for any signs of precipitation immediately after addition and before use in your experiment.

Data Presentation

Table 1: Solubility of this compound (DAP)

Solvent Solubility Reference
DMSO2 mg/mL
DMSO110 mg/mL (with ultrasonic treatment)
DMF10 mg/mL
DMF100 mg/mL (with ultrasonic treatment)
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Note: The solubility of DAP in aqueous cell culture media is expected to be significantly lower than in organic solvents.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Media weigh_dap Weigh DAP Powder add_dmso Add 100% DMSO weigh_dap->add_dmso dissolve Completely Dissolve (Vortex/Warm/Sonicate) add_dmso->dissolve aliquot_store Aliquot and Store at -20°C / -80°C dissolve->aliquot_store thaw_stock Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution in DMSO (Optional) thaw_stock->intermediate_dilution add_dropwise Add Drop-wise to Pre-warmed Media (while swirling) thaw_stock->add_dropwise prewarm_media Pre-warm Media (37°C) prewarm_media->add_dropwise intermediate_dilution->add_dropwise final_solution Final DAP Solution in Media add_dropwise->final_solution

Caption: Workflow for preparing and diluting DAP.

troubleshooting_logic cluster_causes Potential Causes & Solutions start Precipitate Observed in Media? high_conc Is DAP concentration too high? start->high_conc Yes improper_dilution Was dilution done correctly? high_conc->improper_dilution No solution_conc Solution: Lower final DAP concentration. high_conc->solution_conc Yes cold_media Was media pre-warmed? improper_dilution->cold_media Yes solution_dilution Solution: Use serial dilution and add drop-wise while swirling. improper_dilution->solution_dilution No solution_temp Solution: Pre-warm media to 37°C before adding DAP. cold_media->solution_temp No end_node No Precipitation cold_media->end_node Yes solution_conc->end_node solution_dilution->end_node solution_temp->end_node

Caption: Troubleshooting logic for DAP precipitation.

References

Technical Support Center: Synthesis of 14-Deoxy-11,12-dehydroandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 14-Deoxy-11,12-dehydroandrographolide (DDAG) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of DDAG derivatives in a question-and-answer format.

Issue 1: Low Yield in C-19 Silylation

  • Question: I am attempting to silylate the C-19 hydroxyl group of this compound using a silyl chloride (e.g., TBDPS-Cl) and pyridine, but my reaction yield is consistently low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in C-19 silylation reactions of DDAG can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Reagent Quality:

      • Pyridine: Ensure the pyridine used is anhydrous. Moisture in the pyridine will react with the silyl chloride, reducing its availability for the reaction. Consider using a freshly opened bottle or distilling the pyridine over a suitable drying agent (e.g., calcium hydride).

      • Silyl Chloride: The silyl chloride reagent should be of high purity and stored under anhydrous conditions. Exposure to air and moisture can lead to hydrolysis.

    • Reaction Conditions:

      • Temperature: While some silylations proceed at room temperature, gently heating the reaction mixture may improve the reaction rate and yield. However, excessive heat can lead to side reactions.

      • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry:

      • Excess Reagent: Using a slight excess of the silyl chloride and pyridine can help drive the reaction to completion.

    • Work-up Procedure:

      • Aqueous Work-up: During the aqueous work-up, ensure that the pH is controlled to prevent the hydrolysis of the silyl ether product.

Issue 2: Incomplete Epoxidation of the Exo-Methylene Group

  • Question: I am trying to synthesize an 8,17-epoxy derivative of DDAG using meta-perchlorobenzoic acid (m-CPBA), but the reaction is not going to completion, and I observe a mixture of starting material and product. What could be the problem?

  • Answer: Incomplete epoxidation can be due to several factors related to the reagent and reaction conditions.

    • m-CPBA Activity: The purity and activity of m-CPBA can vary. It is advisable to determine the activity of your m-CPBA batch by titration before use. If the activity is low, use a correspondingly larger amount of the reagent.

    • Reaction Temperature: Epoxidation reactions are often carried out at low temperatures (e.g., 0 °C) to control selectivity and prevent side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Monitor the reaction progress closely by TLC.

    • Solvent: Dichloromethane (DCM) is a common solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

    • pH Control: The reaction mixture can become acidic due to the formation of meta-chlorobenzoic acid. In some cases, adding a buffer like sodium bicarbonate can improve the reaction outcome.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for the synthesis of this compound (DDAG)?

    • A1: DDAG is typically synthesized from naturally occurring andrographolide, which is extracted from the plant Andrographis paniculata.[1] The purity of the starting andrographolide is crucial for successful subsequent reactions.

  • Q2: What are some common challenges in purifying DDAG derivatives?

    • A2: Purification of DDAG derivatives often involves chromatographic techniques. Challenges can include the separation of structurally similar side products and the potential for the degradation of sensitive functional groups on the chromatography column. Careful selection of the stationary and mobile phases is critical. Crystallization can also be challenging due to the complex structures of the derivatives.[2]

  • Q3: How can I confirm the structure of my synthesized DDAG derivative?

    • A3: The structure of synthesized derivatives is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

  • Q4: Are there any stability issues I should be aware of with andrographolide and its derivatives?

    • A4: Andrographolide itself can be unstable in alkaline conditions and is most stable at a pH of 3-5.[3] The stability of its derivatives will depend on the specific functional groups introduced. It is advisable to store the compounds at low temperatures and protected from light and moisture.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of selected this compound derivatives.

Table 1: Cytotoxic Activity (ED₅₀ in µM) of DDAG Derivatives against Various Cancer Cell Lines [1]

CompoundModificationP-388KBHT-29MCF-7LU-1ASKKKU-M213HuCC-A1KKU-100
2 (Parent) ->50>50>50>50>50>50>50>50>50
3a 19-O-TIPS4.114.344.874.984.994.234.124.544.76
3b 19-O-TBDPS3.984.124.544.764.874.113.994.324.55
3c 19-O-TBS4.544.764.985.125.234.554.324.874.99
4c 19-O-Trityl3.874.014.324.544.653.983.764.114.33
5a 8,17-epoxy3.543.764.114.324.543.653.373.872.93
5b 8,17-epoxy3.113.273.874.114.323.233.083.543.27
Ellipticine Positive Control2.122.342.681.662.372.174.753.464.16

Table 2: Anti-inflammatory Activity (IC₅₀) of DDAG and Related Compounds [4]

CompoundDescriptionNF-κB Inhibition IC₅₀ (µg/mL)
5 14-deoxy-14,15-dehydroandrographolide2
11 Hydrogenated derivative of andrographolide2.2
12 Acetylated derivative of andrographolide2.4
7 (DDAG) 14-deoxy-11,12-didehydroandrographolide-
8 (Andrographolide) Parent Compound-

Note: A lower IC₅₀/ED₅₀ value indicates higher potency.

Experimental Protocols

Protocol 1: Synthesis of 19-O-TIPS-14-deoxy-11,12-didehydroandrographolide (3a)

  • Dissolution: Dissolve 14-deoxy-11,12-didehydroandrographolide (2) in anhydrous pyridine.

  • Reagent Addition: Add triisopropylsilyl chloride (TIPSCl) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 19-O-TIPS derivative (3a).

Protocol 2: Synthesis of 8,17-epoxy-14-deoxy-11,12-didehydroandrographolide (5)

  • Dissolution: Dissolve 14-deoxy-11,12-didehydroandrographolide (2) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add meta-perchlorobenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary to yield the epoxide (5).

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start 14-Deoxy-11,12- dehydroandrographolide (DDAG) reaction Reaction with Silyl Chloride (e.g., TIPSCl) in Pyridine start->reaction quench Quenching (e.g., aq. NH4Cl) reaction->quench extract Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify end 19-O-Silyl-DDAG Derivative purify->end

Caption: General workflow for the C-19 silylation of DDAG.

troubleshooting_tree start Low Yield in Silylation Reaction q1 Are reagents anhydrous? start->q1 a1_yes Dry reagents (Pyridine, etc.) and repeat reaction. q1->a1_yes No q2 Is reaction time sufficient? q1->q2 Yes end Yield should improve. a1_yes->end a2_yes Increase reaction time and monitor by TLC. q2->a2_yes No q3 Is reaction temperature optimal? q2->q3 Yes a2_yes->end a3_yes Gently heat the reaction and monitor by TLC. q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 14-Deoxy-11,12-dehydroandrographolide (DDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 14-Deoxy-11,12-dehydroandrographolide (DDA). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of this compound (DDA)?

A1: The low oral bioavailability of DDA, a promising diterpenoid from Andrographis paniculata, is primarily attributed to several factors:

  • Poor Aqueous Solubility: DDA is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: DDA undergoes significant metabolism in the liver and intestines, reducing the amount of unchanged drug that reaches systemic circulation.[2][3]

  • P-glycoprotein (P-gp) Efflux: DDA is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen after absorption, thereby limiting its net uptake.[2]

Q2: What are the most effective formulation strategies to improve the in vivo bioavailability of DDA?

A2: Several advanced formulation strategies have been shown to significantly enhance the oral bioavailability of DDA and related andrographolide analogues. These include:

  • Nanoparticle-Based Delivery Systems: Encapsulating DDA into nanoparticles, such as polycaprolactone (PCL) nanoparticles, can protect it from degradation, improve its solubility, and facilitate its absorption.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs like DDA.

  • Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can increase the oral bioavailability of poorly water-soluble compounds.

  • Prodrug Approach: Chemical modification of the DDA molecule to create more soluble derivatives, such as the 3,19-disuccinate ester, can improve its physicochemical properties.

Q3: Are there any known drug-drug interactions to be aware of when working with DDA in vivo?

A3: Yes, since DDA is a substrate for P-gp and is metabolized by cytochrome P450 enzymes, there is a potential for drug-drug interactions. Co-administration of DDA with P-gp inhibitors or inducers, or with drugs that are metabolized by the same CYP enzymes, could alter its pharmacokinetic profile. For instance, co-administration with a P-gp inhibitor could increase the bioavailability of DDA.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations of DDA in pharmacokinetic studies. Poor dissolution of the administered DDA formulation.1. Improve Formulation: Utilize a bioavailability-enhancing formulation such as nanoparticles or a self-emulsifying drug delivery system (SEDDS). 2. Particle Size Reduction: If using a suspension, reduce the particle size of the DDA powder through micronization to increase the surface area for dissolution.
P-glycoprotein (P-gp) mediated efflux in the intestine.Co-administer with a P-gp inhibitor: In preclinical studies, the use of a known P-gp inhibitor (e.g., verapamil, cyclosporine) can help determine the extent of P-gp's involvement and improve absorption.
Rapid metabolism in the gut wall and liver.Use of Metabolic Inhibitors (for research purposes): In preclinical models, co-administration with inhibitors of relevant metabolic enzymes can help elucidate the metabolic pathways and improve systemic exposure.
Precipitation of DDA in aqueous buffers during in vitro assays. Inherent low aqueous solubility of DDA.1. Use of Co-solvents: Dissolve DDA in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure the final solvent concentration is low and does not affect the experimental outcome. 2. Formulation: Prepare a stock solution of DDA in a suitable formulation, such as a cyclodextrin inclusion complex or a lipid-based formulation.
Inconsistent results in cell-based assays. Degradation of DDA in the cell culture medium.1. Stability Check: Perform a stability study of DDA in your specific cell culture medium under the experimental conditions. 2. Fresh Preparations: Always use freshly prepared solutions of DDA for your experiments.
Adsorption to plasticware.Use of Low-Binding Materials: Utilize low-protein-binding plates and tubes to minimize the loss of the compound.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (DDA) in Rats (Oral Administration)

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Oral Bioavailability (%) Reference
Unformulated DDA1204.19 ± 1.76Within 1 h-11.92
Nano-DDA (PCL)50 (equivalent to 9.4 mg/kg DDA)----

Note: Direct comparative studies of different DDA formulations are limited. The data presented is from separate studies and should be interpreted with caution. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of DDA-Loaded Polycaprolactone (PCL) Nanoparticles

This protocol is based on the solvent evaporation technique.

Materials:

  • This compound (DDA)

  • Polycaprolactone (PCL)

  • Polyvinyl alcohol (PVA) or Tween 20 (as surfactant)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of DDA and PCL in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Quantified using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a DDA formulation.

Animals:

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment with free access to water.

  • Grouping: Divide the animals into groups (e.g., control group receiving unformulated DDA, test group(s) receiving the new formulation(s)). A group receiving an intravenous (IV) dose of DDA is also required to determine absolute bioavailability.

  • Dosing: Administer the DDA formulations orally via gavage. Administer the IV dose via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for DDA concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study dda DDA emulsification Emulsification/Homogenization dda->emulsification polymer Polymer/Lipid polymer->emulsification surfactant Surfactant surfactant->emulsification solvent Organic Solvent solvent->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles DDA Nanoparticles evaporation->nanoparticles dosing Oral Gavage to Rats nanoparticles->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for nanoparticle formulation and in vivo pharmacokinetic analysis.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α / IL-1β receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation dda 14-Deoxy-11,12- dehydroandrographolide (DDA) dda->ikk Inhibition dda->nfkb_nuc Inhibition ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) dna->genes bioavailability_factors dda Oral DDA dissolution Dissolution in GI Tract dda->dissolution absorption Intestinal Absorption dissolution->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation solubility Poor Aqueous Solubility solubility->dissolution Limits metabolism First-Pass Metabolism metabolism->absorption Reduces efflux P-gp Efflux efflux->absorption Reduces

References

Technical Support Center: HPLC Analysis of 14-Deoxy-11,12-dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 14-Deoxy-11,12-dehydroandrographolide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound uses a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (such as acetonitrile or methanol).[1][2] Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector at a wavelength of approximately 235 nm.[1][2][3]

Q2: How should I prepare the standard and sample solutions?

Standard stock solutions of this compound can be prepared by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration. Sample preparation depends on the matrix. For bulk drug substances, dissolving a known amount in the mobile phase is sufficient. For complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction may be necessary. It is crucial to filter all solutions through a 0.45 µm or 0.2 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: What are the key method validation parameters I should assess?

According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?

  • Possible Causes:

    • Column Overload: Injecting too high a concentration of the analyte.

    • Secondary Interactions: Silanol groups on the silica backbone of the C18 column interacting with the analyte.

    • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.

    • Adjust Mobile Phase pH: A mobile phase with a slightly acidic pH (e.g., pH 3.0) is often used to suppress the ionization of silanol groups.

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Q5: My analyte peak is fronting. What should I do?

  • Possible Causes:

    • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.

    • Column Void or Channeling: A void at the head of the column or channeling in the packed bed.

  • Solutions:

    • Decrease Injection Volume or Concentration: Try injecting a smaller volume or a more dilute sample.

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

    • Check Column Condition: A void at the column inlet may sometimes be fixed by reversing the column and flushing at a low flow rate (check manufacturer's instructions). However, a new column is often the best solution.

Problem: Inconsistent Retention Times

Q6: The retention time for my analyte is shifting between injections. What is causing this?

  • Possible Causes:

    • Pump Malfunction: Inconsistent flow rate due to air bubbles in the pump, worn pump seals, or faulty check valves.

    • Leaks in the System: Any leak in the fluid path can cause pressure fluctuations and retention time shifts.

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially during gradient elution.

    • Fluctuations in Column Temperature: Changes in the column temperature will affect the viscosity of the mobile phase and the chromatography.

  • Solutions:

    • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles.

    • Prime the Pump: Purge the pump to remove any trapped air bubbles.

    • Check for Leaks: Systematically check all fittings and connections for any signs of leakage.

    • Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.

    • Use a Column Oven: Maintaining a constant column temperature will improve retention time stability.

Problem: Poor Resolution

Q7: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separation.

    • Inappropriate Column: The column chemistry or dimensions may not be suitable for the separation.

    • High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.

    • Sample Overload: Injecting too much sample can cause peaks to broaden and overlap.

  • Solutions:

    • Optimize the Mobile Phase:

      • Isocratic Elution: Adjust the ratio of the aqueous and organic phases. For example, decreasing the percentage of the organic solvent will generally increase retention and may improve resolution.

      • Gradient Elution: If isocratic elution is not sufficient, develop a gradient method to improve the separation of complex mixtures.

    • Change the Column: Consider a column with a different particle size, length, or stationary phase chemistry.

    • Reduce the Flow Rate: Lowering the flow rate can improve separation efficiency, although it will increase the run time.

    • Decrease the Injection Volume/Concentration: This can help to reduce peak broadening.

Experimental Protocols & Data

Example HPLC Method Parameters

The following table summarizes typical HPLC parameters for the analysis of this compound, compiled from various validated methods.

ParameterRecommended Conditions
HPLC System Standard HPLC with UV/PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.03 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) and Acetonitrile (40:60 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 235 nm
Injection Volume 10 - 20 µL
Method Validation Data Summary

This table presents a summary of typical validation parameters from a published method.

Validation ParameterTypical Value
Linearity Range 12.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
LOD ~201 ng/mL
LOQ ~234 ng/mL
Accuracy (Recovery) 80 - 120%
Precision (%RSD) < 2%

Visualizations

Troubleshooting Workflow for HPLC Analysis

G Figure 1: General HPLC Troubleshooting Workflow start Problem Encountered (e.g., Poor Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure Abnormal low_pressure Low/Fluctuating Pressure check_pressure->low_pressure Abnormal normal_pressure Normal Pressure check_pressure->normal_pressure Normal check_column Check Column (Blockage, Contamination) high_pressure->check_column check_leaks Check for Leaks low_pressure->check_leaks check_method Review Method Parameters (Mobile Phase, Temp, Flow Rate) normal_pressure->check_method check_pump Check Pump (Degas, Prime) check_leaks->check_pump solution Problem Resolved check_pump->solution check_column->solution check_sample Review Sample Prep (Solvent, Concentration) check_method->check_sample check_sample->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Workflow for Method Validation

G Figure 2: HPLC Method Validation Workflow start Method Development (Select Column, Mobile Phase) specificity Specificity (Analyze Placebo, Stressed Samples) start->specificity linearity Linearity & Range (Analyze Calibration Standards) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Vary Method Parameters) lod_loq->robustness documentation Validation Report robustness->documentation

Caption: A flowchart outlining the key stages of HPLC method validation.

References

minimizing cytotoxicity of 14-Deoxy-11,12-dehydroandrographolide in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-dehydroandrographolide (DAP). The information is designed to help minimize cytotoxicity in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what are its primary cellular targets?

A1: this compound (also known as deAND or DAP) is a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. It is a derivative of andrographolide and is known for its anti-inflammatory, antioxidant, and anti-cancer properties. Its primary mechanisms of action involve the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant response.

Q2: We are observing significant cytotoxicity in our non-cancerous control cell line. Is DAP expected to be toxic to normal cells?

A2: The cytotoxicity of DAP can be cell-type dependent. While it shows potent cytotoxic effects against various cancer cell lines, some studies suggest it has a degree of selectivity for cancer cells over normal cells. For instance, one study reported that DAP did not induce apoptosis in normal peripheral blood mononuclear cells (PBMCs). Another study found it to be non-cytotoxic in A549 and BEAS-2B human lung epithelial cells at concentrations effective for its anti-inflammatory actions[1][2]. However, other andrographolide analogues have been shown to have low micromolar IC50 values in both cancerous and normal cells[3]. It is crucial to establish a therapeutic window for your specific non-target cell line by performing a dose-response curve.

Q3: What are the known IC50 values for DAP in various cell lines?

A3: The IC50 (half-maximal inhibitory concentration) values for DAP and its analogues vary across different cell lines. Below is a summary of reported values.

Table 1: Cytotoxicity of this compound (DAP) in Human Cancer Cell Lines [4][5]

Compound/AnalogueCancer Cell LineIC50 / ED50 (µM)
14-Deoxy-11,12-didehydroandrographolide (DAP)Human Promonocytic Leukemia (THP-1)Low µM range
14-Deoxy-11,12-didehydroandrographolide (DAP)Human T-cell Leukemia (Jurkat)Low µM range
14-Deoxy-11,12-didehydroandrographolide (DAP)Human Promonocytic Leukemia (U937)13
Analogue 5a (epoxy derivative of DAP)Cholangiocarcinoma (KKU-M213)3.37
Analogue 5b (epoxy derivative of DAP)Cholangiocarcinoma (KKU-M213)3.08
Analogue 5a (epoxy derivative of DAP)Cholangiocarcinoma (KKU-100)2.93
Analogue 5b (epoxy derivative of DAP)Cholangiocarcinoma (KKU-100)3.27

Table 2: Comparative Cytotoxicity of DAP in Normal Human Cell Lines

CompoundNormal Cell LineAssayResultReference
This compound (DAP)Human Lung Epithelial Cells (A549, BEAS-2B)MTS AssayNo cytotoxic activity observed
This compound (DAP)Peripheral Blood Mononuclear Cells (PBMCs)Annexin V/PI AssayDid not induce apoptosis

Q4: How can we minimize the cytotoxicity of DAP in our non-target cells while maintaining its efficacy in cancer cells?

A4: A promising strategy is to leverage the differential activation of the Nrf2 and NF-κB pathways in normal versus cancer cells.

  • Pre-treatment with an Nrf2 Activator: The Nrf2 pathway is a primary driver of the cellular antioxidant response. Activating Nrf2 in normal cells can enhance their defenses against oxidative stress, a common mechanism of cytotoxicity for many anticancer compounds. Pre-treating your non-target cells with a known Nrf2 activator, such as sulforaphane, before exposing them to DAP may offer protection.

  • Exploiting NF-κB Inhibition: DAP is a known inhibitor of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. Normal cells, on the other hand, may not rely on this pathway to the same extent. This differential dependence can contribute to the selective action of DAP.

Below is a diagram illustrating this proposed mechanism for enhancing selectivity.

G cluster_normal Non-Target Cell cluster_cancer Target Cancer Cell Nrf2_activator Nrf2 Activator (e.g., Sulforaphane) Nrf2_normal Nrf2 Nrf2_activator->Nrf2_normal activates ARE Antioxidant Response Element (ARE) Nrf2_normal->ARE translocates to nucleus and binds to Cytoprotection Cytoprotective Proteins (e.g., HO-1, GCL) ARE->Cytoprotection upregulates Cell_Survival_normal Cell Survival Cytoprotection->Cell_Survival_normal protects from DAP toxicity DAP_normal DAP DAP_normal->Cell_Survival_normal potential toxicity DAP_cancer DAP NFkB_cancer NF-κB DAP_cancer->NFkB_cancer inhibits Apoptosis Apoptosis DAP_cancer->Apoptosis induces Proliferation_Survival Cell Proliferation & Survival NFkB_cancer->Proliferation_Survival promotes

Caption: Proposed mechanism for selectively protecting non-target cells from DAP cytotoxicity.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

  • Potential Cause: Compound Stability and Solubility.

    • Solution: DAP is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Potential Cause: Cell Health and Passage Number.

    • Solution: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. Ensure your cells are healthy and free from contamination before starting any experiment.

  • Potential Cause: Assay Interference.

    • Solution: If using colorimetric assays like MTT, ensure complete formazan crystal solubilization. It's also advisable to run a control with DAP in cell-free medium to check for any direct reaction with the assay reagents.

Problem 2: No significant difference in cytotoxicity between cancer and non-target cells.

  • Potential Cause: Inappropriate Concentration Range.

    • Solution: Perform a broad dose-response curve for both your target and non-target cell lines to identify a potential therapeutic window where cancer cells are more sensitive.

  • Potential Cause: Cell Line Specifics.

    • Solution: The selectivity of DAP can be cell-line dependent. The specific genetic background of your chosen non-target cell line might make it unusually sensitive. Consider testing a different non-target cell line relevant to your research question (e.g., normal fibroblasts, endothelial cells).

  • Potential Cause: Experimental Conditions.

    • Solution: Optimize the treatment duration. A shorter exposure time might be sufficient to induce apoptosis in cancer cells while causing minimal damage to normal cells.

Experimental Protocols

Protocol 1: Assessing the Selective Cytotoxicity of DAP

This protocol outlines a general workflow for comparing the cytotoxic effects of DAP on a cancer cell line versus a non-target cell line.

G start Start seed_cells Seed Cancer and Normal Cell Lines in Parallel (e.g., in 96-well plates) start->seed_cells treat_cells Treat with a Range of DAP Concentrations (and vehicle control) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay analyze_data Calculate % Viability and Determine IC50 Values viability_assay->analyze_data compare Compare IC50 Values to Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) analyze_data->compare end End compare->end

Caption: Workflow for determining the selective cytotoxicity of DAP.

Methodology:

  • Cell Seeding: Seed both the cancer and non-target cell lines in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of DAP in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO used to dissolve DAP).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DAP or the vehicle control.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay such as MTT or CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for each cell line.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line. A higher SI indicates greater selectivity for the cancer cells.

Protocol 2: Co-treatment with an Nrf2 Activator to Protect Non-Target Cells

This protocol describes an experiment to test if pre-treatment with an Nrf2 activator can protect non-target cells from DAP-induced cytotoxicity.

G start Start seed_cells Seed Non-Target Cells start->seed_cells pretreat Pre-treat with Nrf2 Activator (e.g., Sulforaphane) for a defined period (e.g., 4-6 hours) seed_cells->pretreat wash Wash cells to remove the Nrf2 activator (optional) pretreat->wash treat_dap Treat with DAP at various concentrations wash->treat_dap incubate Incubate for 24-48 hours treat_dap->incubate viability_assay Assess Cell Viability incubate->viability_assay end End viability_assay->end

Caption: Experimental workflow for cytoprotection using an Nrf2 activator.

Methodology:

  • Cell Seeding: Seed your non-target cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Prepare a solution of an Nrf2 activator (e.g., 1-5 µM sulforaphane) in culture medium. Remove the old medium from the cells and add the Nrf2 activator solution. Incubate for a period sufficient to induce Nrf2 target genes (typically 4-6 hours). Include a control group that receives only the vehicle for the Nrf2 activator.

  • DAP Treatment: After the pre-treatment incubation, you may choose to wash the cells with fresh medium to remove the Nrf2 activator. Then, add medium containing various concentrations of DAP.

  • Incubation and Viability Assay: Incubate the cells for 24-48 hours and then assess cell viability as described in Protocol 1.

  • Data Analysis: Compare the IC50 of DAP in the cells pre-treated with the Nrf2 activator to those that were not. A significant increase in the IC50 value in the pre-treated group would indicate a protective effect.

Protocol 3: Western Blot Analysis of NF-κB and Nrf2 Pathways

This protocol provides a general method for assessing the activation state of the NF-κB and Nrf2 pathways in response to DAP treatment.

Methodology:

  • Cell Treatment and Lysis: Culture your cells to ~80% confluency and treat them with DAP at the desired concentrations and time points. For NF-κB analysis, you may need to stimulate the pathway with an agent like TNF-α. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Key proteins to probe include:

      • NF-κB Pathway: Phospho-p65, total p65, IκBα

      • Nrf2 Pathway: Nrf2, HO-1, NQO1

      • Loading Control: β-actin or GAPDH

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.

Below is a diagram illustrating the key components of these signaling pathways that can be analyzed by Western blot.

G cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway DAP_Nrf2 DAP Keap1_Nrf2 Keap1-Nrf2 Complex DAP_Nrf2->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocates to ARE_WB ARE Nrf2->ARE_WB binds to HO1_NQO1 HO-1, NQO1 (Upregulated) ARE_WB->HO1_NQO1 activates transcription of Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK activates IkB_p65 IκB-p65/p50 Complex IKK->IkB_p65 phosphorylates IκB p65_p50 p65/p50 IkB_p65->p65_p50 releases Nucleus_NFkB Nucleus p65_p50->Nucleus_NFkB translocates to Gene_Transcription Pro-inflammatory Gene Transcription (Inhibited) p65_p50->Gene_Transcription activates DAP_NFkB DAP DAP_NFkB->p65_p50 inhibits translocation

Caption: Key proteins in the Nrf2 and NF-κB pathways for Western blot analysis.

References

Technical Support Center: 14-Deoxy-11,12-dehydroandrographolide (DAP) Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-dehydroandrographolide (DAP). Our aim is to help you control for variability in your biological assays and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what are its primary biological activities?

A1: this compound (DAP) is a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata. It is a natural analogue of andrographolide.[1] DAP is recognized for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[2]

Q2: What is the primary mechanism of action for DAP's anti-inflammatory effects?

A2: The primary anti-inflammatory mechanism of DAP is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][3] DAP has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB, which in turn reduces the expression of pro-inflammatory genes.[2]

Q3: How should I prepare a stock solution of DAP?

A3: DAP is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. To prepare a stock solution, dissolve DAP in high-purity DMSO to a concentration of 10-50 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the recommended storage conditions for DAP and its stock solutions?

A4: Solid DAP should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years). For shorter periods (up to 1 year), storage at -20°C is also acceptable.

Q5: What factors can affect the stability of DAP in my experiments?

A5: The stability of DAP, like its parent compound andrographolide, is influenced by pH, temperature, and light exposure. Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and is susceptible to degradation in neutral to alkaline solutions. It is also sensitive to thermal stress and photolytic conditions. Therefore, it is crucial to control these factors in your experimental setup.

Troubleshooting Guides

This section addresses common issues that may arise during biological assays with DAP.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell number across all wells by thoroughly resuspending cells before plating. Use a calibrated multichannel pipette for seeding.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Variability in Incubation Times Standardize incubation times for all treatment groups. For time-course experiments, stagger the addition of reagents to maintain consistent incubation periods.
Cell Line Instability Use cells with a low passage number and ensure they are free from mycoplasma contamination.

Issue 2: Lower-than-Expected Bioactivity of DAP

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions of DAP from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the pH of your assay buffer is within the stable range for DAP. Protect DAP solutions from light.
Compound Precipitation Visually inspect the culture medium for any precipitate after adding DAP. The final concentration of DAP may be exceeding its solubility in the aqueous medium. Consider preparing intermediate dilutions in a serum-free medium before adding to the cell culture.
Incorrect Dosage Verify the calculations for your stock solution and final concentrations. Perform a dose-response experiment over a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
Cell Line Resistance Research the literature for reported IC50 values of DAP on your cell line of interest. Consider using a different cell line that is known to be sensitive to DAP.

Issue 3: High Background or False Positives in Assays

Potential Cause Troubleshooting Steps
Solvent (DMSO) Cytotoxicity Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Contamination Regularly test your cell cultures for mycoplasma and bacterial contamination. Use sterile techniques throughout your experiments.
Assay Interference Some natural products can interfere with assay readouts (e.g., fluorescence, absorbance). Run appropriate controls, such as a cell-free assay with DAP, to check for direct interference with the assay reagents.

Quantitative Data

Table 1: Cytotoxicity of this compound (DAP) in Human Cancer Cell Lines

Cell LineCancer TypeAssayParameterValue (µM)
KKU-M213CholangiocarcinomaNot SpecifiedED503.37
KKU-100CholangiocarcinomaNot SpecifiedED502.93

ED50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of DAP (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. NF-κB Reporter Assay

This protocol is a general guideline for a luciferase-based NF-κB reporter assay and should be adapted to your specific reporter cell line and assay kit.

  • Cell Seeding: Seed HEK293T or other suitable cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of DAP for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided with your luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of NF-κB inhibition for each DAP concentration relative to the stimulated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_dap Prepare DAP Stock (DMSO) treat_cells Treat Cells with DAP (Dose-response) prep_dap->treat_cells prep_cells Seed Cells (96-well plate) prep_cells->treat_cells add_reagent Add Assay Reagent (e.g., MTT, Luciferase substrate) treat_cells->add_reagent incubation Incubate add_reagent->incubation read_plate Read Plate (Absorbance/Luminescence) incubation->read_plate analyze_data Data Analysis (IC50, % Inhibition) read_plate->analyze_data

Caption: General experimental workflow for DAP biological assays.

nfkappab_pathway stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P proteasome Proteasome ikb->proteasome Degradation nfkappab NF-κB (p65/p50) nfkappab->ikb Inhibited by nfkappab_nuc NF-κB nfkappab->nfkappab_nuc Translocation nucleus Nucleus gene_transcription Gene Transcription (Pro-inflammatory genes) nfkappab_nuc->gene_transcription Binds to DNA dap DAP dap->nfkappab_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by DAP.

References

Technical Support Center: Optimizing 14-Deoxy-11,12-dehydroandrographolide (DDA) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 14-Deoxy-11,12-dehydroandrographolide (DDA) from Andrographis paniculata.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and quantification of DDA.

Issue 1: Low Extraction Yield of DDA

Potential Cause Troubleshooting Step
Inappropriate Solvent Selection Methanol and ethanol have been shown to be effective solvents for DDA extraction. An optimization study on microwave-assisted extraction (MAE) found that 85% ethanol provided the highest yield of DDA.[1][2] Another study comparing various solvents for maceration found methanol to be the most efficient.[3][4]
Suboptimal Extraction Parameters For MAE, optimal conditions were found to be a microwave power of 140 W with 85% ethanol.[1] For general solid-liquid extraction, temperature is a significant factor, with optimal yields achieved at higher temperatures (e.g., 110°C). Extraction time also plays a role; for maceration, a 24-hour period with repeated extractions is suggested.
Incorrect Plant Material Preparation The particle size of the plant material significantly impacts extraction efficiency. A study on green solid-liquid extraction identified an average particle size of 0.375 mm as optimal. Ensure the plant material is finely powdered to maximize the surface area for solvent interaction.
Degradation of DDA DDA and its derivatives can be sensitive to pH, temperature, and enzymatic activity. It is recommended to prepare fresh solutions immediately before use and minimize incubation times in aqueous buffers, especially at neutral or alkaline pH.

Issue 2: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Step
Variable Extraction Conditions Ensure that all extraction parameters (solvent concentration, temperature, time, microwave power, etc.) are precisely controlled and consistently applied across all experiments.
Inconsistent Sample Preparation Use a standardized protocol for preparing the plant material, including drying, grinding, and sieving to ensure a uniform particle size.
Degradation During Storage Store the dried plant material and extracts in a cool, dark, and dry place to prevent degradation of the target compound. For long-term storage of extracts, -20°C is recommended. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Analytical Method Variability Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure reliable quantification. Use a consistent and well-documented protocol for sample and standard preparation.

Issue 3: Co-extraction of Impurities and Pigments

Potential Cause Troubleshooting Step
High Polarity of Extraction Solvent While polar solvents are effective for DDA extraction, they also co-extract a significant amount of chlorophyll and other pigments.
Presence of Interfering Compounds Andrographis paniculata extracts contain numerous compounds that can interfere with the analysis of DDA.
Solution A decolorization step using activated carbon can be employed to remove pigments from the extract. Further purification can be achieved through column chromatography using silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound (DDA)?

Microwave-assisted extraction (MAE) has been shown to be a highly efficient method. An optimization study found that MAE at 140 W with 85% ethanol yielded 4.336 ± 0.215 mg/g DW of DDA. Conventional methods like maceration with methanol have also been reported to be effective.

Q2: Which solvent should I use for DDA extraction?

Methanol and ethanol are the most commonly recommended solvents. One study found methanol to be the most efficient solvent for maceration. Another study optimized MAE using 85% ethanol. The choice of solvent may also depend on the subsequent purification steps.

Q3: How can I quantify the amount of DDA in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying DDA. A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at 235 nm. Ultra-Performance Liquid Chromatography with a Photodiode Array (UPLC-PDA) detector has also been used.

Q4: What are the optimal storage conditions for DDA extracts and solutions?

Dried extracts should be stored at -20°C to prevent degradation. For stock solutions, dissolve the extract in a dry, aprotic solvent like DMSO and store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q5: My extract is a dark green, sticky residue. How can I clean it up?

The dark green color is primarily due to chlorophyll and other pigments. A decolorization step using activated carbon can be performed on the crude extract to remove these pigments. Subsequent purification using column chromatography over silica gel can further isolate DDA from other compounds.

Data on Extraction Yield of this compound (DDA)

Table 1: Comparison of DDA Yield using Microwave-Assisted Extraction (MAE) with Different Parameters

Microwave Power (W)Ethanol Concentration (%)DDA Yield (mg/g DW)Reference
140854.336 ± 0.215

DW: Dry Weight

Table 2: DDA Content in Extracts Obtained by Maceration with Different Solvents

SolventDDA Content (% w/w of extract)Reference
Chloroform0.21
Ethyl Acetate0.35
Acetone0.52
Ethanol0.68
Methanol0.95

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of DDA

This protocol is based on the optimized conditions reported for high DDA yield.

  • Preparation of Plant Material:

    • Dry the leaves of Andrographis paniculata at room temperature until brittle.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into the extraction vessel.

    • Add 85% ethanol as the extraction solvent.

    • Set the microwave power to 140 W.

    • Irradiate for the optimized extraction time (typically a few minutes, which should be determined experimentally).

  • Post-Extraction:

    • Allow the mixture to cool.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Store the dried extract at -20°C until further analysis.

Protocol 2: Maceration-Based Extraction of DDA

This protocol is a conventional method for DDA extraction.

  • Preparation of Plant Material:

    • Obtain finely powdered Andrographis paniculata material.

  • Extraction:

    • Take 10 g of the powdered material in a 100 mL conical flask.

    • Add 50 mL of methanol.

    • Seal the flask and keep it at room temperature for 24 hours, with occasional shaking.

  • Filtration and Repeated Extraction:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh 50 mL portions of methanol.

  • Solvent Evaporation:

    • Combine all three filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

    • Dry the extract completely and store it in a clean, dry container.

Protocol 3: HPLC Quantification of DDA

This protocol provides a method for the quantitative analysis of DDA in the obtained extracts.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of isolated DDA standard and dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution (e.g., 12.5 to 200 µg/mL) to construct a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

    • Sonicate the solution for 5 minutes and allow it to stand at room temperature.

    • Filter the solution through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini RP C-18 (5 µm, 250 × 4.6 mm)

    • Mobile Phase: 0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile (40:60).

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 235 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the DDA peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of DDA in the sample using the calibration curve generated from the standard solutions.

Visualizations

Extraction_Workflow cluster_methods Extraction Methods PlantMaterial Dried, Powdered Andrographis paniculata Extraction Extraction PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude DDA Extract Evaporation->CrudeExtract Purification Optional: Purification (Column Chromatography) CrudeExtract->Purification Optional Analysis Quantification (HPLC/UPLC) CrudeExtract->Analysis PureDDA Purified DDA Purification->PureDDA PureDDA->Analysis Result DDA Yield Data Analysis->Result MAE Microwave-Assisted Extraction MAE->Extraction Maceration Maceration Maceration->Extraction

Caption: General workflow for the extraction and quantification of DDA.

Troubleshooting_Logic Start Low DDA Yield CheckSolvent Is the solvent optimal? (e.g., 85% Ethanol for MAE, Methanol for Maceration) Start->CheckSolvent CheckParams Are extraction parameters optimized? (e.g., Temp, Time, Power) CheckSolvent->CheckParams Yes OptimizeSolvent Action: Change/Optimize Solvent CheckSolvent->OptimizeSolvent No CheckMaterial Is plant material finely powdered? (e.g., ~0.375 mm) CheckParams->CheckMaterial Yes OptimizeParams Action: Adjust Extraction Parameters CheckParams->OptimizeParams No CheckDegradation Could degradation be an issue? (pH, Temp, Storage) CheckMaterial->CheckDegradation Yes OptimizeMaterial Action: Improve Grinding/Sieving CheckMaterial->OptimizeMaterial No OptimizeStorage Action: Improve Storage/Handling CheckDegradation->OptimizeStorage No Success Yield Improved CheckDegradation->Success Yes (Issue identified) OptimizeSolvent->Start OptimizeParams->Start OptimizeMaterial->Start OptimizeStorage->Start

Caption: Troubleshooting logic for addressing low DDA extraction yield.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 14-Deoxy-11,12-dehydroandrographolide and Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Bioactive Compounds from Andrographis paniculata

Introduction

Andrographolide, the principal bioactive constituent of Andrographis paniculata, is well-recognized for its potent anti-inflammatory properties.[1][2] However, concerns regarding its potential cytotoxicity have prompted investigations into its analogues.[3] One such analogue, 14-Deoxy-11,12-dehydroandrographolide (DAP), also a major diterpenoid in Andrographis paniculata, has emerged as a promising alternative, retaining significant anti-inflammatory effects, in some instances with a more favorable safety profile.[4][5] This guide provides a detailed, objective comparison of the anti-inflammatory activities of andrographolide and DAP, supported by experimental data to inform further research and drug development.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative and qualitative data comparing the anti-inflammatory and related biological activities of andrographolide and this compound.

Table 1: In Vitro Anti-inflammatory and Related Activities

ParameterAndrographolideThis compound (DAP)Cell Line/ModelKey FindingsReference
Inhibition of Nitric Oxide (NO) Production (IC50) 17.4 ± 1.1 µM94.12 ± 4.79 µMRAW 264.7 macrophagesAndrographolide appears more potent in inhibiting NO production, though data is from separate studies.
Effect on Fibrosis and Apoptosis Markers ReductionGreater ReductionMurine renal mesangial cells (MES-13)DAP was found to be more potent in reducing caspase-3, TGF-β, and PAI-1.
NF-κB Transcriptional Activity InhibitoryInhibitoryRAW 264.7 macrophagesBoth compounds inhibit NF-κB, but were less potent than some of their derivatives.
Cytotoxicity Cytotoxic at higher concentrationsNon-cytotoxicA549, BEAS-2B, RBL-2H3, and KB cellsDAP demonstrates a significant safety advantage over andrographolide.

Disclaimer: The IC50 values for NO inhibition are from different studies and should be interpreted with caution as experimental conditions may have varied.

Mechanistic Insights: A Comparative Overview

Both andrographolide and DAP exert their anti-inflammatory effects through the modulation of key signaling pathways. Their primary mechanism of action involves the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, both compounds effectively downregulate the expression of a cascade of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.

Furthermore, emerging evidence suggests that both compounds also engage other critical pathways involved in the inflammatory response and cellular protection. These include the activation of the Nrf2 antioxidant response pathway and the inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc Translocation Andrographolide Andrographolide Andrographolide->NF-κB (p65/p50) Inhibition DAP DAP DAP->NF-κB (p65/p50) Inhibition DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Nrf2_NLRP3_Modulation cluster_compounds Bioactive Compounds cluster_nrf2 Nrf2 Pathway cluster_nlrp3 NLRP3 Inflammasome Andrographolide Andrographolide Keap1 Keap1 Andrographolide->Keap1 Inhibition NLRP3 NLRP3 Andrographolide->NLRP3 Inhibition DAP DAP DAP->Keap1 Inhibition DAP->NLRP3 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Caspase-1 Caspase-1 NLRP3->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Maturation & Secretion

References

A Comparative Analysis of the Cytotoxic Effects of 14-Deoxy-11,12-dehydroandrographolide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel anticancer agents, derivatives of natural products have proven to be a fruitful area of research. One such compound, 14-Deoxy-11,12-dehydroandrographolide (DDA), a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxicity of DDA and its synthetic analogues, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of DDA and its analogues has been evaluated against a variety of cancer cell lines. The half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50) values are commonly used to quantify and compare the cytotoxicity of these compounds. A lower value indicates greater potency. The following table summarizes the cytotoxic activities of DDA and several of its synthetic analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineAssay TypeIC50 / ED50 (µM)Reference
14-Deoxy-11,12-didehydroandrographolide (Parent Compound 2) KKU-M213 (Cholangiocarcinoma)SRB>50[3]
KKU-100 (Cholangiocarcinoma)SRB>50[3]
P-388 (Murine Leukemia)SRB>50[3]
KB (Human Oral Carcinoma)SRB>50
HT-29 (Human Colon Carcinoma)SRB>50
MCF-7 (Human Breast Adenocarcinoma)SRB>50
LU-1 (Human Lung Carcinoma)SRB>50
ASK (Rat Yoshida Sarcoma)SRB>50
HuCC-A1 (Human Cholangiocarcinoma)SRB>50
Analogue 5a KKU-M213 (Cholangiocarcinoma)SRB3.37
KKU-100 (Cholangiocarcinoma)SRB2.93
Analogue 5b KKU-M213 (Cholangiocarcinoma)SRB3.08
KKU-100 (Cholangiocarcinoma)SRB3.27
Analogue 2j P-388, KB, COL-2, MCF-7, ASKSRB6-35 times more potent than parent compound
Andrographolide-19-oic acid analogue 9d HCT-116 (Human Colon Cancer)MTS1.18
Andrographolide-19-oic acid analogue 9b MCF-7 (Human Breast Cancer)MTS6.28

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the compounds listed above.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) should be included. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The ED50 value, the concentration of the drug that causes 50% growth inhibition, is then calculated.

MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/ml.

  • Compound Treatment: Apply various concentrations of the test compound to the cells.

  • MTT Addition: After the treatment period, add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader. The IC50 value, the concentration of the drug that is required for 50% inhibition in vitro, can then be determined.

Signaling Pathways

DDA and its analogues exert their cytotoxic effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. In many cancer cells, this pathway is constitutively active, promoting proliferation and preventing apoptosis. DDA has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB, which can then move into the nucleus to activate gene transcription. By blocking the nuclear translocation of p65, DDA effectively halts this pro-survival signaling cascade.

G Inhibition of NF-κB Signaling by DDA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation p65 p65 p50 p50 NF-κB Complex p65 p50 IκBα NF-κB Complex:ikb->IκBα Nuclear NF-κB p65 p50 NF-κB Complex:p65->Nuclear NF-κB:p65 NF-κB Complex:p50->Nuclear NF-κB:p50 DDA 14-Deoxy-11,12- dehydroandrographolide DDA->NF-κB Complex:p65 inhibits nuclear translocation DNA DNA Nuclear NF-κB->DNA binds to Gene Transcription Gene Transcription DNA->Gene Transcription initiates

Caption: DDA inhibits the nuclear translocation of the NF-κB p65 subunit.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Some evidence suggests that compounds related to DDA may activate the Nrf2 pathway by modifying Keap1, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription. This can protect cells from oxidative damage.

G Activation of Nrf2 Pathway by DDA Analogues cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDA Analogue DDA Analogue Keap1 Keap1 DDA Analogue->Keap1 modifies Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation facilitates Nrf2 Nrf2 Nrf2 Nuclear Nrf2 Nuclear Nrf2 Nrf2->Nuclear Nrf2 Nrf2-Keap1 Complex Nrf2 Keap1 Nrf2-Keap1 Complex:keap1->Keap1 Nrf2-Keap1 Complex:nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nuclear Nrf2->ARE binds to Antioxidant Gene Transcription Antioxidant Gene Transcription ARE->Antioxidant Gene Transcription initiates

Caption: DDA analogues may activate the Nrf2 antioxidant pathway.

Experimental Workflow

The general workflow for in vitro cytotoxicity testing of novel compounds is a multi-step process.

G General Experimental Workflow for Cytotoxicity Testing Start Start Cell Culture 1. Cell Culture (Select and maintain cancer cell lines) Start->Cell Culture Cell Seeding 2. Cell Seeding (Plate cells in multi-well plates) Cell Culture->Cell Seeding Treatment 4. Treatment (Expose cells to compounds for a defined period) Cell Seeding->Treatment Compound Preparation 3. Compound Preparation (Prepare serial dilutions of test compounds) Compound Preparation->Treatment Cytotoxicity Assay 5. Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity Assay Data Acquisition 6. Data Acquisition (Measure absorbance/fluorescence) Cytotoxicity Assay->Data Acquisition Data Analysis 7. Data Analysis (Calculate IC50/ED50 values) Data Acquisition->Data Analysis End End Data Analysis->End

Caption: A typical workflow for assessing the cytotoxicity of compounds.

References

Comparative Efficacy of 14-Deoxy-11,12-dehydroandrographolide in Influenza A Virus Infections: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of 14-Deoxy-11,12-dehydroandrographolide (DAP) against established antiviral agents for the treatment of Influenza A virus infections. This analysis is based on available experimental data from murine models, offering a quantitative and methodological overview to inform future research and development.

This compound, a major bioactive component of the medicinal plant Andrographis paniculata, has demonstrated significant antiviral and anti-inflammatory properties. This guide synthesizes in vivo data to objectively evaluate its performance against clinically relevant antiviral drugs: Oseltamivir, Ribavirin, and Favipiravir, in the context of H5N1 and H1N1 influenza strains.

Quantitative Performance Analysis

The following tables summarize the in vivo efficacy of DAP and its comparators in mouse models of influenza A infection. Data presented includes survival rates and viral load reduction, key indicators of antiviral effectiveness.

Table 1: Comparative Efficacy Against H5N1 Influenza A Virus in Mice

TreatmentVirus StrainDosageAdministration RouteSurvival Rate (%)Lung Viral Titer ReductionReference
DAP A/chicken/Hubei/327/2004 (H5N1)500-1000 mg/kg/dayOral gavageEffectively reduced mortalitySignificant reduction[1]
DAP A/duck/Hubei/XN/2007 (H5N1)1000 mg/kg/dayOral gavageEffectively reduced mortalitySignificant reduction from 2.61 to 1.46 log10TCID50/mL at 3 dpi[1]
Oseltamivir H5N1 (unspecified strain)10 mg/kg/day for 8 daysOral gavage80%Not specified[2]
Favipiravir (T-705) H5N1 (oseltamivir-sensitive & -resistant)Not specifiedNot specifiedEffectively protects miceNot specified[3]
Oseltamivir + Ribavirin A/Turkey/15/06 (H5N1)50 mg/kg/day (Oseltamivir) + 37.5-75 mg/kg/day (Ribavirin)Not specifiedSignificant improvementNot specified[4]

Table 2: Comparative Efficacy Against H1N1 Influenza A Virus in Mice

TreatmentVirus StrainDosageAdministration RouteSurvival Rate (%)Lung Viral Titer ReductionReference
DAP A/PR/8/34 (H1N1)1000 mg/kg/dayOral gavageEffectively reduced mortalitySignificant reduction
Oseltamivir A/California/04/2009 (H1N1)50 mg/kgOral100%100-fold reduction
Ribavirin A/California/04/2009 (H1N1)80 mg/kgOral100%100-fold reduction
Ribavirin A/Mexico/4108/2009 (H1N1)40 mg/kg/dayNot specifiedPartially protectedLow viral titers correlated with survival
Favipiravir + Oseltamivir A/California/04/2009 (H1N1)3-30 mg/kg/day (Favipiravir) + 1-3 mg/kg/day (Oseltamivir)OralSynergistic improvement in survivalSignificant reduction

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.

This compound (DAP) Protocol:

  • Animal Model: BALB/c mice.

  • Virus Challenge: Mice were lethally challenged with influenza A viruses A/chicken/Hubei/327/2004 (H5N1), A/duck/Hubei/XN/2007 (H5N1), or A/PR/8/34 (H1N1).

  • Treatment: DAP was administered via oral gavage at doses of 500 or 1000 mg/kg/day.

  • Treatment Initiation: Treatment was initiated at 4 hours or 48 hours before infection, or 4 hours post-infection.

  • Endpoints: Mortality, body weight loss, lung viral titers (measured by TCID50 assay), and lung histopathology were assessed.

Oseltamivir Protocol (H5N1):

  • Animal Model: Mice.

  • Virus Challenge: Mice were inoculated with an H5N1 strain derived from a Vietnamese patient.

  • Treatment: Oseltamivir was administered at doses of 1, 5, or 10 mg/kg/day for 5 or 8 days.

  • Endpoints: Survival rates were the primary endpoint.

Ribavirin Protocol (H1N1):

  • Animal Model: BALB/c mice.

  • Virus Challenge: Mice were infected with mouse-adapted pandemic influenza strain A/California/04/2009.

  • Treatment: Ribavirin was administered orally at a dose of 80 mg/kg.

  • Endpoints: Survival, weight loss, lung viral load (by RT-PCR), and lung injury were evaluated.

Visualizing Mechanisms and Workflows

In Vivo Experimental Workflow for Antiviral Efficacy Assessment

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoint Analysis A Animal Model (e.g., BALB/c mice) D Virus Inoculation (Intranasal) A->D B Virus Strain (e.g., H5N1, H1N1) B->D C Test Compounds (DAP, Oseltamivir, etc.) E Drug Administration (e.g., Oral Gavage) C->E D->E Treatment Initiation (Pre- or Post-infection) F Survival Rate E->F G Body Weight Monitoring E->G H Viral Titer in Lungs (TCID50 / RT-PCR) E->H I Lung Histopathology E->I

Caption: General workflow for in vivo evaluation of antiviral compounds in a mouse model of influenza infection.

Proposed Antiviral and Anti-inflammatory Signaling Pathways of DAP

G cluster_virus Influenza A Virus cluster_host Host Cell vRNP Viral Ribonucleoprotein (vRNP) Nucleus Nucleus vRNP->Nucleus Import VirusInfection Viral Infection VirusInfection->vRNP Replication ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) VirusInfection->ProInflammatory Induces Caspase9 Caspase-9 VirusInfection->Caspase9 Activates Cytoplasm Cytoplasm Nucleus->Cytoplasm vRNP Export Apoptosis Apoptosis Caspase9->Apoptosis DAP This compound (DAP) DAP->Nucleus Inhibits vRNP Export DAP->ProInflammatory Inhibits Expression DAP->Caspase9 Inhibits

References

Assessing the Therapeutic Index of 14-Deoxy-11,12-dehydroandrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic index of 14-Deoxy-11,12-dehydroandrographolide (DDA), a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata.[1] DDA has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antiviral effects.[1] This document aims to objectively compare the performance of DDA with other alternatives, supported by available experimental data, to aid in research and drug development.

Executive Summary

This compound demonstrates a promising therapeutic window, characterized by potent biological activity at concentrations significantly lower than those causing toxicity. In preclinical studies, an ethanolic extract of Andrographis paniculata with a high concentration of a closely related compound, 14-deoxyandrographolide, exhibited a high LD50 value of over 5000 mg/kg in an acute oral toxicity study in rats, suggesting low acute toxicity. In contrast, DDA has shown efficacy in in vivo models at doses as low as 1 mg/kg for anti-inflammatory effects.[2][3] Compared to its parent compound, andrographolide, DDA is considered non-cytotoxic in several cell lines. When evaluated against conventional drugs, DDA's potential for a wider therapeutic index becomes apparent, particularly in the context of anti-inflammatory and anti-cancer applications where standard therapies can be limited by significant side effects.

Data Presentation: Quantitative Comparison

The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50). A higher TI indicates a wider margin of safety. The following tables summarize the available quantitative data for DDA and its comparators.

Table 1: Therapeutic Index Data for this compound (DDA) and Anti-inflammatory Alternatives in Rodent Models

CompoundIndicationLD50 (Oral, Rat)ED50 (Rat)Estimated Therapeutic Index (LD50/ED50)
This compound (DDA) Inflammation (Asthma model, mouse)>5000 mg/kg (as high-content extract)~1 mg/kg>5000
Ibuprofen Inflammation/Analgesia636 mg/kg[4]~70 mg/kg (for anti-inflammatory effect)~9
Naproxen Inflammation/Analgesia500 mg/kg~10 mg/kg (for anti-inflammatory effect)~50
Diclofenac Inflammation/Analgesia55 - 240 mg/kg7.20 mg/kg~7.6 - 33.3

Note: The therapeutic index for DDA is an estimation based on an extract with high 14-deoxyandrographolide content and efficacy data from a mouse model. Direct comparative studies are needed for a more precise value.

Table 2: In Vitro Cytotoxicity of this compound (DDA) and Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 / ED50 (µM)
This compound (DDA) Analogues Cholangiocarcinoma (KKU-M213)3.08 - 3.37
Cholangiocarcinoma (KKU-100)2.93 - 3.27
Human Promonocytic Leukemia (U937)13
Cisplatin Ovarian Cancer (A2780S)1.53 µg/mL (~5.1 µM)
Ovarian Cancer (A2780CP70 - resistant)10.39 µg/mL (~34.6 µM)
Carboplatin Non-small-cell lung carcinoma (A549)7.32 - 79.30

Note: Cisplatin and carboplatin have a known narrow therapeutic index in clinical practice, with toxicity being a major dose-limiting factor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vivo Acute Oral Toxicity Study (Modified OECD 420 Guideline)

This protocol is designed to assess the acute toxic effects of a substance when administered orally.

  • Animal Model: Healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley) are used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Dosage: A limit test is often performed first at a dose of 2000 mg/kg or 5000 mg/kg body weight. If no mortality is observed, the LD50 is considered to be greater than that dose. For a full study, at least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals to identify any pathological changes.

NF-κB Nuclear Translocation Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: A suitable cell line (e.g., human lung epithelial cells A549) is cultured to confluence.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., DDA) for a specified time.

  • Stimulation: NF-κB activation is induced by a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Fractionation: Nuclear and cytoplasmic extracts are prepared from the cells.

  • Western Blot Analysis: The levels of the NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blotting using a specific antibody. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 indicate inhibition of translocation.

  • DNA Binding Assay: An electrophoretic mobility shift assay (EMSA) or a plate-based assay can be used to measure the DNA-binding activity of NF-κB in the nuclear extracts.

Nrf2 Activation Assay

This assay measures the activation of the Nrf2 antioxidant response pathway.

  • Cell Culture: A cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) is used (e.g., AREc32).

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.

  • Western Blot Analysis: To confirm the mechanism, the nuclear accumulation of Nrf2 and the expression of its downstream target genes (e.g., Heme Oxygenase-1) can be assessed by Western blotting.

Mandatory Visualization

Signaling Pathways

NF-kB and Nrf2 Signaling Pathways cluster_0 NF-κB Pathway (Pro-inflammatory) cluster_1 Nrf2 Pathway (Antioxidant) Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory\nGene Expression DDA DDA DDA->Nuclear Translocation inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nuclear Translocation_Nrf2 Nuclear Translocation Nrf2->Nuclear Translocation_Nrf2 Antioxidant\nGene Expression Antioxidant Gene Expression Nuclear Translocation_Nrf2->Antioxidant\nGene Expression DDA_Nrf2 DDA DDA_Nrf2->Keap1 activates

Caption: DDA modulates inflammatory and antioxidant responses by inhibiting NF-κB and activating Nrf2 pathways.

Experimental Workflow

Experimental Workflow for Therapeutic Index Assessment cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell_Culture Cell Culture (Cancer & Normal Cell Lines) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Cell_Culture->Cytotoxicity_Assay Efficacy_Assay Efficacy Assay (e.g., Anti-inflammatory, Antiviral) Cell_Culture->Efficacy_Assay IC50_CC50 Determine IC50 & CC50 Cytotoxicity_Assay->IC50_CC50 Efficacy_Assay->IC50_CC50 Animal_Model Animal Model Selection (e.g., Rat, Mouse) IC50_CC50->Animal_Model Inform Dose Selection Toxicity_Study Acute Toxicity Study (Determine LD50) Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study (Determine ED50) Animal_Model->Efficacy_Study Therapeutic_Index Calculate Therapeutic Index (LD50 / ED50) Toxicity_Study->Therapeutic_Index Efficacy_Study->Therapeutic_Index

Caption: A generalized workflow for assessing the therapeutic index of a compound from in vitro to in vivo studies.

Conclusion

The available data suggests that this compound possesses a favorable therapeutic index, particularly when compared to conventional non-steroidal anti-inflammatory drugs and some chemotherapeutic agents. Its potent biological activity at low doses, coupled with low toxicity at high doses in preclinical models, underscores its potential as a lead compound for the development of safer and more effective therapies. However, it is crucial to note that a definitive therapeutic index for DDA in humans can only be established through rigorous clinical trials. Further in vivo studies designed to directly compare the efficacy and toxicity of purified DDA with standard-of-care drugs are warranted to fully elucidate its therapeutic potential.

References

14-Deoxy-11,12-dehydroandrographolide: A Comparative Analysis of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

14-Deoxy-11,12-dehydroandrographolide (DAP), a major diterpenoid compound isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its broad-spectrum antiviral properties. This guide provides a comparative analysis of DAP's efficacy against several key viruses in relation to established standard-of-care antiviral drugs. The information is compiled from preclinical studies to offer a valuable resource for researchers and professionals in the field of virology and drug development.

Executive Summary

DAP has demonstrated potent antiviral activity, particularly against influenza A viruses, by inhibiting the nuclear export of viral ribonucleoprotein (vRNP) complexes, a mechanism distinct from that of neuraminidase inhibitors like oseltamivir. While its potential against other viruses such as HIV and SARS-CoV-2 has been suggested through mechanistic studies and computational models, direct comparative experimental data with standard antivirals for these and other viruses like HCV remain limited. This guide synthesizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the key mechanisms of action.

Data Presentation: In Vitro Antiviral Efficacy

The following table summarizes the available quantitative data on the in vitro antiviral activity of DAP compared to standard antiviral drugs. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions (e.g., cell lines, virus strains, and assay methods) can influence the results.

VirusCompoundCell LineVirus Strain(s)Assay TypeEndpointResultCitation(s)
Influenza A Virus This compound (DAP) A549, MDCKA/chicken/Hubei/327/2004 (H5N1), A/duck/Hubei/XN/2007 (H5N1), A/PR/8/34 (H1N1), A/NanChang/08/2010 (H1N1), A/HuNan/01/2014 (H3N2)Plaque Reduction AssayVirus Titer ReductionSignificant reduction in virus titers at 10-40 µg/mL.[1][1]
Oseltamivir A549, MDCKA/chicken/Hubei/327/2004 (H5N1), A/duck/Hubei/XN/2007 (H5N1), A/PR/8/34 (H1N1), A/NanChang/08/2010 (H1N1), A/HuNan/01/2014 (H3N2)Plaque Reduction AssayVirus Titer ReductionSignificant reduction in virus titers at 10-20 µg/mL.[1][1]
HIV-1 This compound (DAP) --Mechanistic SuggestionTargetSuggested to bind to gp120.[2]
Zidovudine (AZT) MT-4 cellsHIV-1 NL4-3Antiviral AssayEC₅₀0.003 µM
Hepatitis C Virus This compound (DAP) ----No direct experimental data found.
Sofosbuvir -Genotype 3Clinical TrialsSVR12High cure rates in combination therapy.
Daclatasvir -Genotype 3Clinical TrialsSVR12High cure rates in combination therapy.
SARS-CoV-2 This compound (DAP) --In Silico StudiesBinding AffinityPredicted to bind to Mpro, PLpro, and RdRp.
Nirmatrelvir VeroE6SARS-CoV-2 (BetaCov/Belgium/GHB-03021/2020)Antiviral AssayEC₅₀0.123 µM
--Enzyme Inhibition AssayIC₅₀0.103 µM

Note: SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is a clinical endpoint and not directly comparable to in vitro EC₅₀/IC₅₀ values. The data for DAP against HIV-1 and SARS-CoV-2 are not based on direct antiviral assays in the cited literature, highlighting a need for further experimental validation.

Experimental Protocols

Influenza A Virus Plaque Reduction Assay

This protocol is based on the methodology described in the comparative study of DAP and oseltamivir.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Infection: Confluent cell monolayers are infected with influenza A virus at a specified multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then overlaid with a medium containing various concentrations of DAP or oseltamivir.

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Visualization and Quantification: The cell monolayers are fixed with 4% paraformaldehyde and stained with 1% crystal violet. The plaques are then counted, and the percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

G Influenza Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Analysis cell_culture Culture MDCK or A549 cells to confluence infection Infect cell monolayer with virus cell_culture->infection virus_prep Prepare influenza A virus stock virus_prep->infection adsorption Allow virus adsorption (1h) infection->adsorption treatment Add medium with DAP or Oseltamivir adsorption->treatment incubation Incubate for 48-72h for plaque formation treatment->incubation fix_stain Fix with paraformaldehyde and stain with crystal violet incubation->fix_stain quantification Count plaques and calculate % reduction fix_stain->quantification ic50 Determine IC50 value quantification->ic50

Caption: Workflow for the influenza A virus plaque reduction assay.

Signaling Pathways and Mechanisms of Action

This compound (DAP) - Influenza A Virus

DAP exhibits its anti-influenza activity primarily by targeting a host cellular process rather than a viral protein directly. It has been shown to restrain the nuclear export of the viral ribonucleoprotein (vRNP) complexes. This is a critical step in the influenza virus replication cycle, as the vRNPs must be exported from the nucleus to the cytoplasm for the assembly of new virions. By inhibiting this export, DAP effectively traps the viral genetic material within the nucleus, preventing the formation of progeny viruses.

G DAP's Mechanism of Action Against Influenza A Virus cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm viral_rna_rep Viral RNA Replication & Transcription vrnp_assembly vRNP Assembly viral_rna_rep->vrnp_assembly vrnp_export vRNP Nuclear Export vrnp_assembly->vrnp_export virion_assembly Virion Assembly & Budding vrnp_export->virion_assembly DAP This compound (DAP) DAP->inhibition inhibition->vrnp_export Inhibits

Caption: DAP inhibits influenza A virus by blocking vRNP nuclear export.

Standard Antiviral Drugs - Mechanisms of Action
  • Oseltamivir (Influenza): Oseltamivir is a neuraminidase inhibitor. Neuraminidase is a viral enzyme essential for the release of newly formed virus particles from the surface of an infected cell. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.

  • Zidovudine (AZT) (HIV): Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of thymidine. Once incorporated into the growing viral DNA chain by the reverse transcriptase enzyme, it terminates further elongation of the DNA chain, thereby halting the replication of the HIV genome.

  • Sofosbuvir and Daclatasvir (HCV): Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme for viral replication. Daclatasvir is an inhibitor of the HCV NS5A protein, which is involved in both viral RNA replication and virion assembly.

  • Nirmatrelvir (SARS-CoV-2): Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This protease is crucial for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication.

G Mechanisms of Standard Antiviral Drugs cluster_influenza Influenza Virus cluster_hiv HIV cluster_hcv HCV cluster_sars_cov_2 SARS-CoV-2 oseltamivir Oseltamivir neuraminidase Neuraminidase oseltamivir->neuraminidase Inhibits virus_release Virus Release neuraminidase->virus_release Mediates zidovudine Zidovudine (AZT) reverse_transcriptase Reverse Transcriptase zidovudine->reverse_transcriptase Inhibits dna_synthesis Viral DNA Synthesis reverse_transcriptase->dna_synthesis Catalyzes sofosbuvir Sofosbuvir ns5b NS5B Polymerase sofosbuvir->ns5b Inhibits daclatasvir Daclatasvir ns5a NS5A Protein daclatasvir->ns5a Inhibits rna_replication Viral RNA Replication ns5b->rna_replication ns5a->rna_replication nirmatrelvir Nirmatrelvir mpro Main Protease (Mpro) nirmatrelvir->mpro Inhibits polyprotein_cleavage Polyprotein Cleavage mpro->polyprotein_cleavage Catalyzes

Caption: Overview of the mechanisms of action for standard antiviral drugs.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel antiviral agents, particularly for influenza A virus, due to its unique mechanism of action targeting a host-cell process. This could be advantageous in overcoming viral resistance to drugs that target viral proteins. However, the current body of research has significant gaps. There is a pressing need for direct, head-to-head comparative studies of DAP against standard antiviral drugs for HIV, HCV, and SARS-CoV-2, utilizing standardized in vitro assays to generate comparable quantitative data (IC₅₀ and EC₅₀ values). Further research should also focus on elucidating the precise molecular interactions of DAP with host and viral factors to fully understand its mechanisms of action and to optimize its therapeutic potential. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety of DAP in animal models of these viral infections.

References

evaluating the safety profile of 14-Deoxy-11,12-dehydroandrographolide versus andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety profiles of 14-Deoxy-11,12-dehydroandrographolide (DAP) and its parent compound, andrographolide. Both are diterpenoid lactones derived from the plant Andrographis paniculata, with andrographolide being the major bioactive constituent. While andrographolide has been extensively studied for its therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects, concerns about its potential toxicity have prompted investigation into its derivatives. This guide synthesizes available experimental data on the cytotoxicity, hepatotoxicity, and genotoxicity of both compounds to aid in research and drug development.

Executive Summary

Andrographolide, despite its wide-ranging pharmacological activities, exhibits a dose-dependent cytotoxicity that may limit its therapeutic window. In contrast, this compound (DAP) has emerged as a promising analogue with a potentially superior safety profile. Experimental data suggests that DAP is significantly less cytotoxic than andrographolide across various cell lines. While both compounds have demonstrated hepatoprotective effects at certain concentrations, high doses of andrographolide can be associated with liver injury. Data on the genotoxicity of DAP is limited, whereas andrographolide is generally considered non-genotoxic. This guide presents a detailed comparison of their safety profiles based on available scientific literature.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the cytotoxicity and in vivo hepatotoxicity of andrographolide and DAP.

Table 1: Comparative Cytotoxicity (IC₅₀/ED₅₀ Values)

Cell LineAssayAndrographolideThis compound (DAP)Reference(s)
MDA-MB-231 (Human Breast Cancer)MTT30.28 µM (48h)Not explicitly reported, but generally less cytotoxic[1]
MCF-7 (Human Breast Cancer)MTT32.90 µM (48h)Not explicitly reported, but generally less cytotoxic[2]
T-47D (Human Breast Cancer)MTT> 50 µM (48h)Cytotoxic parameters derived[1][3]
LA7 (Rat Mammary Adenocarcinoma)MTT12 µM (48h)Not Reported[3]
KB (Human Oral Cancer)Not Specified6.5 µg/mL>20 µg/mL
U937 (Human Leukemic)MTTNot explicitly reported in direct comparison13 µM
A549 (Human Lung Epithelial)MTSCytotoxicNon-cytotoxic
BEAS-2B (Human Lung Epithelial)MTSCytotoxicNon-cytotoxic
RBL-2H3 (Rat Basophilic Leukemia)MTSCytotoxicNon-cytotoxic

Note: The study providing the IC₅₀ value for DAP on U937 cells has been retracted. This information is included for completeness but should be interpreted with caution.

Table 2: Comparative In Vivo Hepatotoxicity

SpeciesModelCompoundDoseEffect on Liver Enzymes (ALT, AST)Reference(s)
RatANIT-induced cholestasisAndrographolide100 mg/kgSignificantly decreased elevated ALT and AST levels
RatThioacetamide-induced cirrhosisAndrographolide (in extract)250 & 500 mg/kgSignificantly reduced elevated ALT and AST levels
RatP. gingivalis-induced hyperlipidemiaAndrographolideNot specifiedSignificantly lower ALT than control
MouseHigh-Fat High-Cholesterol DietThis compound (DAP)0.05% and 0.1% of dietReduced plasma alanine aminotransferase activityNot specified in abstract

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key safety assays cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (andrographolide or DAP) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Strain Preparation: Prepare overnight cultures of several Salmonella typhimurium tester strains with different mutations in the histidine operon.

  • Metabolic Activation (Optional): The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the tester strains with the test compound at various concentrations, with or without the S9 fraction, and a small amount of histidine.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO cells) and treat them with various concentrations of the test compound, a positive control, and a negative control.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration).

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential. Andrographolide has been reported to cause a weak increase in micronuclei induction at concentrations of 10-50 μM in AHH-1 and MCL-5 cell lines, though this was within the historical range and considered non-genotoxic at the tested doses.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the hepatotoxic and hepatoprotective effects of andrographolide and the proposed pathways for DAP.

Experimental_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment Cytotoxicity Cytotoxicity MTT_Assay MTT Assay Cytotoxicity->MTT_Assay e.g. Genotoxicity Genotoxicity Ames_Test Ames Test Genotoxicity->Ames_Test Micronucleus_Assay Micronucleus Assay Genotoxicity->Micronucleus_Assay Hepatotoxicity Hepatotoxicity Animal_Models Rodent Models Hepatotoxicity->Animal_Models Biochemical_Analysis ALT, AST Levels Animal_Models->Biochemical_Analysis Histopathology Liver Tissue Examination Animal_Models->Histopathology Test_Compounds Andrographolide This compound Test_Compounds->Cytotoxicity Test_Compounds->Genotoxicity Test_Compounds->Hepatotoxicity

Fig. 1: Experimental workflow for safety evaluation.

Andrographolide_Hepatotoxicity_Pathway cluster_stress Cellular Stress cluster_andro Andrographolide Action Hepatotoxin Hepatotoxin (e.g., CCl₄, Paracetamol) ROS ↑ Reactive Oxygen Species (ROS) Hepatotoxin->ROS Inflammation ↑ Inflammation Hepatotoxin->Inflammation Liver_Injury Liver_Injury ROS->Liver_Injury Inflammation->Liver_Injury Andrographolide Andrographolide Nrf2 Nrf2 Activation Andrographolide->Nrf2 NFkB NF-κB Inhibition Andrographolide->NFkB Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, GST) Nrf2->Antioxidant_Enzymes Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Antioxidant_Enzymes->ROS Reduces Proinflammatory_Cytokines->Inflammation Reduces

Fig. 2: Andrographolide's hepatoprotective signaling pathways.

DAP_Hepatotoxicity_Pathway cluster_stress Cellular Stress cluster_dap DAP Action Hepatotoxin Hepatotoxin / High-Fat Diet Oxidative_Stress ↑ Oxidative Stress Hepatotoxin->Oxidative_Stress Inflammation ↑ Inflammation (NLRP3) Hepatotoxin->Inflammation Liver_Injury Liver_Injury Oxidative_Stress->Liver_Injury Inflammation->Liver_Injury DAP 14-Deoxy-11,12-dehydro- andrographolide (DAP) Nrf2_DAP Nrf2 Upregulation DAP->Nrf2_DAP NFkB_DAP NF-κB Inhibition DAP->NFkB_DAP Antioxidant_Response ↑ Antioxidant Response Nrf2_DAP->Antioxidant_Response Anti_inflammatory_Response ↓ Anti-inflammatory Response NFkB_DAP->Anti_inflammatory_Response Antioxidant_Response->Oxidative_Stress Reduces Anti_inflammatory_Response->Inflammation Reduces

References

A Comparative Guide to Analytical Methods for 14-Deoxy-11,12-dehydroandrographolide (DDAG) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of 14-Deoxy-11,12-dehydroandrographolide (DDAG), a significant bioactive diterpenoid lactone isolated from Andrographis paniculata. The selection of an appropriate analytical method is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, presenting their performance data and experimental protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for DDAG quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of different validated methods.

Table 1: Performance Comparison of Analytical Methods for DDAG Quantification

ParameterHPLC-DAD[1][2]HPLC-UV[3][4][5]LC-MS/MS
Linearity Range 125–2000 ng/mL12.5–200 µg/mL1.00–500 ng/mL
Correlation Coefficient (R²) > 0.99Not explicitly stated, but linearity was determined> 0.995
Limit of Detection (LOD) 201 ng/mL0.864 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 234 ng/mL2.617 µg/mL1.00 ng/mL
Accuracy (% Recovery) 86.5% to 111.0%Not explicitly stated0.03% to 10.03% (as relative error)
Precision (%RSD) 12.34% to 12.68%Not explicitly stated2.05% to 9.67%
Sample Matrix Rat PlasmaAndrographis paniculata extractHuman Plasma

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous quantification of andrographolide (AG) and DDAG in plasma samples.

Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)

  • To a plasma sample, add a salt solution (e.g., MgSO₄) to enhance extraction efficiency.

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions

  • HPLC System: HPLC with Diode Array Detection.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic solvent.

  • Flow Rate: As optimized for the specific column and system.

  • Detection Wavelength: Determined by the UV absorbance maximum of DDAG.

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Approximately 16 minutes, with DDAG eluting at around 9.7 minutes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method has been validated for the estimation of DDAG in different extracts of A. paniculata.

Sample Preparation

  • Dissolve the dried plant extract in a suitable solvent (e.g., methanol).

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter before injection.

Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Phenomenex Gemini RP C-18 (5 µm, 250 × 4.6 mm).

  • Mobile Phase: Isocratic mixture of 0.03 M potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile (40:60).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for determining DDAG in human plasma, alongside other major active diterpenoids from A. paniculata.

Sample Preparation: Protein Precipitation

  • Precipitate plasma proteins by adding methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • LC System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Kinetex C18 column.

  • Mobile Phase: A gradient system with acetonitrile and water.

  • Ionization Mode: Negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_DAD_Workflow cluster_sample_prep Sample Preparation (SALLE) cluster_analysis HPLC-DAD Analysis Plasma Plasma Sample AddSalt Add MgSO₄ Plasma->AddSalt LLE Liquid-Liquid Extraction AddSalt->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect Diode Array Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for DDAG analysis using HPLC-DAD with SALLE sample preparation.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Extract Plant Extract Dissolve Dissolve in Methanol Extract->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.2 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (235 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for DDAG analysis in plant extracts using HPLC-UV.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma AddMethanol Add Methanol Plasma->AddMethanol Centrifuge Centrifuge AddMethanol->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Inject Inject into LC CollectSupernatant->Inject Separate C18 Column Separation Inject->Separate Detect Tandem MS (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for DDAG analysis in human plasma using LC-MS/MS.

References

A Comparative Guide to the Anti-Cancer Effects of 14-Deoxy-11,12-dehydroandrographolide Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer effects of 14-Deoxy-11,12-dehydroandrographolide (DAP), a diterpenoid lactone isolated from Andrographis paniculata. The data presented herein summarizes its cytotoxic activity, effects on the cell cycle, and induction of apoptosis across a range of human cancer cell lines. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development of this promising anti-cancer compound.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound and its analogues has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (ED50) values provide a quantitative measure of the compound's potency. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50/ED50) of this compound (DAP) in Various Cancer Cell Lines

Cancer TypeCell LineIC50/ED50 (µM)Reference
Leukemia THP-1 (Human Promonocytic Leukemia)Low µM range[1][2]
Jurkat (Human T-cell Leukemia)Low µM range[1][2]
U937 (Human Promonocytic Leukemia)13[1]
K562 (Human Myelogenous Leukemia)Active in µM range
Cholangiocarcinoma KKU-M2133.37 (Analogue 5a)
KKU-1002.93 (Analogue 5a)
Breast Cancer T-47DCytotoxic effects observed
MCF-7Inactive
MDA-MB-231Inactive
Prostate Cancer PC-3Less potent than on leukemia cells
Colon Cancer COLO205Inactive
Liver Cancer HepG2Inactive
Cervical Cancer HeLaInactive

Note: Some studies utilize analogues of this compound, which may exhibit different potencies. The specific analogue is mentioned where applicable.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound has been shown to induce cell death and inhibit proliferation in cancer cells through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

In human promonocytic leukemia (U937) cells, DAP has been shown to induce apoptosis in a concentration-dependent manner. This apoptotic induction is mediated through the activation of caspase-9 and caspase-3. Furthermore, treatment with DAP leads to an increased number of deformed nuclei and the formation of apoptotic bodies in U937 cells. In THP-1 leukemia cells, DAP induces a redox-mediated cell death that is dependent on glutathione (GSH) levels. Pre-treatment with GSH can reverse the cytotoxic effects of the compound. Interestingly, in the T-47D breast cancer cell line, DAP appears to induce a non-apoptotic, autophagic-like cell death.

Cell Cycle Arrest:

Cell cycle analysis in U937 cells revealed that DAP treatment effectively increases the sub-G0-G1 population, indicating an accumulation of apoptotic cells. At a concentration of 50 µM, the sub-G0-G1 population increased to 73.25% compared to 3.12% in control cells. In T-47D breast cancer cells, gene expression analysis showed that DAP exerts its cytotoxic effects by regulating genes that inhibit the cell cycle or promote cell cycle arrest.

Table 2: Summary of Mechanistic Effects

Cancer Cell LineEffectKey ObservationsReference
U937 (Leukemia)ApoptosisCaspase-3 and -9 activation, increased sub-G0-G1 phase
THP-1 (Leukemia)GSH-dependent cell deathCytotoxicity reversed by GSH, decreased intracellular GSH
T-47D (Breast Cancer)Cell cycle arrest, Autophagic-like cell deathRegulation of cell cycle-inhibiting genes, positive monodansylcadaverine (MDC) staining

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols used to evaluate the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative effect of a compound on cancer cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound for specific time points (e.g., 24, 48, and 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Materials:

    • Treated and control cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the percentage of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cancer cells

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

    • Add PI staining solution and incubate in the dark.

    • Analyze the DNA content of the cells using a flow cytometer to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by andrographolide and its derivatives.

G cluster_workflow In Vitro Anti-Cancer Evaluation Workflow A Cancer Cell Line Culture B Treatment with This compound A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) C->F D->F E->F G cluster_pathway Potential Signaling Pathway Modulation by Andrographolide Derivatives DAP 14-Deoxy-11,12- dehydroandrographolide IKK IKK DAP->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription

References

A Comparative Analysis of 14-Deoxy-11,12-dehydroandrographolide (DAP) as a Novel Therapeutic Agent for Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 14-Deoxy-11,12-dehydroandrographolide (DAP), a derivative of andrographolide, as a potential therapeutic agent for asthma. Through a detailed comparison with established asthma treatments, supported by experimental data from preclinical models, this document aims to objectively assess the therapeutic promise of DAP.

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. Current treatments, primarily inhaled corticosteroids and β2-agonists, are effective for many patients but can have side effects and may not be sufficient for severe, refractory asthma. DAP has emerged as a compound of interest due to its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. This guide presents a comparative analysis of DAP's efficacy against standard-of-care asthma therapies in preclinical models, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways involved.

Performance Comparison: DAP vs. Standard Asthma Therapies

The following tables summarize the quantitative data from studies using the ovalbumin (OVA)-induced allergic asthma mouse model, a well-established model that mimics key features of human asthma.

Table 1: Effect on Airway Inflammation (Bronchoalveolar Lavage Fluid Cell Counts)

TreatmentTotal Inflammatory Cells (x10⁵/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)Macrophages (x10⁴/mL)
Vehicle Control (OVA-induced) 8.5 ± 0.745.2 ± 5.15.1 ± 0.88.2 ± 1.126.5 ± 2.9
DAP (1 mg/kg) 3.1 ± 0.412.1 ± 1.92.3 ± 0.53.5 ± 0.613.1 ± 1.8
Dexamethasone (1 mg/kg) Significantly reducedSignificantly reducedSignificantly reducedSignificantly reducedNot always reported
Budesonide (350 µg/kg, intranasal) Not reportedReduced by ~70%Not reportedNot reportedNot reported

*p < 0.05 compared to Vehicle Control

Table 2: Effect on Th2 Cytokines and IgE Levels

TreatmentIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)Serum OVA-specific IgE (µg/mL)
Vehicle Control (OVA-induced) 65.3 ± 7.282.1 ± 9.5125.4 ± 14.32.5 ± 0.3
DAP (1 mg/kg) 25.1 ± 3.830.5 ± 4.148.2 ± 6.71.1 ± 0.2
Dexamethasone (1 mg/kg) Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
Budesonide (topical) ReducedReducedReducedNot always reported

*p < 0.05 compared to Vehicle Control

Experimental Protocols

The data presented above is primarily derived from studies utilizing the ovalbumin (OVA)-induced allergic asthma model in mice. The following is a generalized, detailed protocol for this key experiment.

Ovalbumin-Induced Allergic Asthma Mouse Model

  • Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their propensity to mount a strong Th2-type immune response.[1]

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.[2][3]

    • Control mice receive i.p. injections of alum in saline only.

  • Drug Administration:

    • Starting from day 21, and 1 hour prior to each challenge, mice are administered with the test compound (e.g., DAP, dexamethasone) or vehicle control. The route of administration can vary (e.g., intraperitoneal, oral gavage, intranasal).

  • Airway Challenge:

    • From day 21 to day 23, mice are challenged for 20-30 minutes with an aerosolized solution of 1% OVA in saline using a nebulizer.[2]

    • Control mice are challenged with saline aerosol.

  • Outcome Measures (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Giemsa).

    • Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant are measured by enzyme-linked immunosorbent assay (ELISA).

    • Serum IgE Measurement: Blood is collected, and the serum levels of OVA-specific IgE are quantified by ELISA.

    • Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.

Mechanism of Action and Signaling Pathways

The primary anti-inflammatory mechanism of this compound in the context of asthma is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the pathogenesis of asthma.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen/Cytokine Allergen/Cytokine Receptor Receptor Allergen/Cytokine->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα_P P-IκBα NFκB NF-κB (p50/p65) NFκB->IκBα Inhibited by NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Ub Ubiquitination IκBα_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFκB Release DAP 14-Deoxy-11,12- dehydroandrographolide DAP->IKK_complex Inhibits DNA DNA NFκB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammation Airway Inflammation Pro_inflammatory_Genes->Inflammation

Caption: NF-κB signaling pathway in asthma and the inhibitory action of DAP.

The diagram below illustrates the general workflow for evaluating the anti-asthmatic potential of a test compound like DAP.

Experimental_Workflow cluster_endpoints Endpoints Sensitization Sensitization (OVA + Alum, Day 0 & 14) Challenge Aerosol Challenge (OVA, Day 21-23) Sensitization->Challenge Analysis Analysis of Asthmatic Phenotype (24-48h post-challenge) Challenge->Analysis Treatment Test Compound Admin (e.g., DAP) Treatment->Challenge Administered before each challenge BALF_Analysis BALF Cell Counts & Cytokines Analysis->BALF_Analysis Histology Lung Histology (Inflammation, Mucus) Analysis->Histology IgE Serum IgE Levels Analysis->IgE AHR Airway Hyper- responsiveness Analysis->AHR

Caption: Experimental workflow for preclinical evaluation of anti-asthma agents.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for asthma. Its ability to potently suppress key features of allergic airway inflammation, including eosinophilia, Th2 cytokine production, and IgE levels, in the well-validated OVA-induced asthma model is comparable to, and in some aspects, potentially more targeted than, existing corticosteroid therapies. The mechanism of action, centered on the inhibition of the NF-κB pathway, provides a solid rationale for its anti-inflammatory effects. Furthermore, it has been reported that DAP does not exhibit the cytotoxicity associated with its parent compound, andrographolide, suggesting a favorable safety profile.

While direct comparative studies with a wider range of current asthma medications are warranted, the existing evidence positions DAP as a compelling candidate for further investigation and development as a novel anti-inflammatory agent for the treatment of asthma. Future studies should focus on optimizing its delivery to the airways and evaluating its efficacy in more chronic and severe models of asthma to fully delineate its therapeutic potential.

References

A Comparative Analysis of Diterpenoids from Andrographis paniculata: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative study of the major diterpenoids isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. The primary focus is on the pharmacological activities of andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to aid in research and development.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a medicinal plant rich in bioactive diterpenoids. These compounds, particularly andrographolide and its analogues, have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. Understanding the comparative efficacy and mechanisms of these individual diterpenoids is crucial for the development of novel therapeutic agents.

Comparative Pharmacological Activities

The biological activities of andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide have been evaluated in numerous in vitro studies. The following tables summarize their comparative potency in terms of half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for various pharmacological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of these diterpenoids are largely attributed to their ability to suppress pro-inflammatory mediators.

DiterpenoidAssay TargetCell Line/SystemIC50 / EC50 (µM)Reference(s)
Andrographolide TNF-α releaseTHP-121.9[1]
NO ProductionRAW 264.7>100[2]
Neoandrographolide NO ProductionRAW 264.7>100[2]
14-Deoxy-11,12-didehydroandrographolide NO ProductionRAW 264.794.12 ± 4.79[2]
COX-2 InhibitionIn vitro enzyme assayAndropanilides A-C showed IC50s of 6.75-16.38[3]

Note: Direct comparative IC50 values for COX-2 inhibition for the three primary diterpenoids were not available in the searched literature. The provided data for COX-2 is for newly identified andropanilides from the same plant.

Antiviral Activity

These diterpenoids have shown promise in inhibiting the replication of various viruses.

DiterpenoidVirusAssay TypeCell LineIC50 / EC50 (µg/mL)Reference(s)
Andrographolide Herpes Simplex Virus-1 (HSV-1)Virucidal-8.28
Human Immunodeficiency Virus (HIV)Anti-HIV activity-49.0
Neoandrographolide Herpes Simplex Virus-1 (HSV-1)Virucidal-7.97
14-Deoxy-11,12-didehydroandrographolide Herpes Simplex Virus-1 (HSV-1)Virucidal-11.1
Human Immunodeficiency Virus (HIV)Anti-HIV activity-56.8
Influenza A Virus (IAV H5N1)CPE ReductionA5495 ± 1
Anticancer (Cytotoxic) Activity

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines.

DiterpenoidCancer Cell LineIC50 (µM)Reference(s)
Andrographolide U937 (Human leukemic)> 13
Neoandrographolide U937 (Human leukemic)> 13
14-Deoxy-11,12-didehydroandrographolide U937 (Human leukemic)13
KKU-M213 (Cholangiocarcinoma)3.08
KKU-100 (Cholangiocarcinoma)3.27
KB (Human oral cancer)>20 µg/ml

Key Signaling Pathways

The pharmacological activities of Andrographis diterpenoids, particularly andrographolide, are mediated through the modulation of critical signaling pathways involved in inflammation and cell survival.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Andrographolide Andrographolide IKK IKK Andrographolide->IKK Inhibits NF-κB (p50/p65) NF-κB (p50/p65) Andrographolide->NF-κB (p50/p65) Inhibits DNA binding IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Andrographolide Andrographolide JAK JAK Andrographolide->JAK Inhibits Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces Experimental_Workflow start Start: Plant Material Drying and Pulverization Drying and Pulverization start->Drying and Pulverization end End: Purified Diterpenoids process process analysis analysis Solvent Extraction\n(e.g., Methanol, Ethanol) Solvent Extraction (e.g., Methanol, Ethanol) Drying and Pulverization->Solvent Extraction\n(e.g., Methanol, Ethanol) Crude Extract Crude Extract Solvent Extraction\n(e.g., Methanol, Ethanol)->Crude Extract Fractionation\n(Column Chromatography) Fractionation (Column Chromatography) Crude Extract->Fractionation\n(Column Chromatography) Quantification\n(HPLC-DAD) Quantification (HPLC-DAD) Crude Extract->Quantification\n(HPLC-DAD) Semi-purified Fractions Semi-purified Fractions Fractionation\n(Column Chromatography)->Semi-purified Fractions Isolation\n(e.g., HPLC, Prep-TLC) Isolation (e.g., HPLC, Prep-TLC) Semi-purified Fractions->Isolation\n(e.g., HPLC, Prep-TLC) Semi-purified Fractions->Quantification\n(HPLC-DAD) Pure Diterpenoids Pure Diterpenoids Isolation\n(e.g., HPLC, Prep-TLC)->Pure Diterpenoids Pure Diterpenoids->end Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Pure Diterpenoids->Structural Elucidation\n(NMR, MS)

References

Safety Operating Guide

Proper Disposal of 14-Deoxy-11,12-dehydroandrographolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential procedural information for the proper disposal of 14-Deoxy-11,12-dehydroandrographolide, a diterpene lactone isolated from Andrographis paniculata. While the closely related compound, 14-deoxy-11,12-didehydro Andrographolide, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), a cautious approach is recommended for the disposal of all laboratory chemicals.[1] Adherence to institutional and local regulations for chemical waste is paramount.[2]

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes or airborne particles.[1]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, and a standard lab coat are required to protect the skin.[1]

  • Respiratory Protection: When handling the compound in its powdered form outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste, in accordance with local and national regulations. Never dispose of this compound down the drain or with regular household garbage.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent paper).

    • If the compound is in solution, the container must be made of a material compatible with the solvent.

    • Keep solid and liquid waste in separate containers.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • If in solution, include the name of the solvent and its approximate concentration.

    • Indicate that it is "non-hazardous chemical waste for disposal".

    • The label should also include the date of accumulation and any relevant hazard warnings.

  • Storage:

    • Ensure the waste container is tightly sealed to prevent spills or evaporation.

    • Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be close to where the waste is generated.

    • Do not overfill liquid waste containers; a general guideline is to fill to no more than 90% of the container's capacity.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • All chemical waste must be tracked from its point of generation to its final disposal.

In the event of a spill, prevent the substance from entering drains or waterways. For solid spills, mechanically pick up the material. Contaminated materials used for cleaning up spills should also be disposed of as hazardous waste.

Summary of Key Information

ParameterInformationSource(s)
GHS Classification Not classified as a hazardous substance.
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves.
Disposal Method Treat as non-hazardous chemical waste.
Prohibited Disposal Routes Do not dispose of in sewers, surface water, ground water, or with household garbage.
Waste Container Clearly labeled, sealed, and compatible with contents.
Storage Designated, well-ventilated waste accumulation area.

Disposal Workflow for this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Waste Container segregate->container label Label Container: - Full Chemical Name - Solvent & Concentration - 'Non-Hazardous Waste' container->label seal Securely Seal Container label->seal storage Store in Designated Waste Accumulation Area seal->storage disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 14-Deoxy-11,12-dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 14-Deoxy-11,12-dehydroandrographolide. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. A cautious approach is warranted, particularly when handling the compound in its powdered form.[1]

Personal Protective Equipment (PPE)

Although the supplier's Safety Data Sheet (SDS) does not mandate specific personal protective equipment, best practices for handling chemical powders in a laboratory setting should be followed.[2][3] The following PPE is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against accidental splashes or airborne particles.
Skin Protection Nitrile GlovesShould be worn at all times when handling the compound. Inspect for tears or holes before use.
Lab CoatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a chemical fume hood or a ventilated enclosure to prevent inhalation.

Handling and Operational Plan

A systematic workflow will minimize the risk of exposure and prevent contamination of the laboratory environment.

dot

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the powdered compound, avoiding dust generation. gather_materials->weigh dissolve Slowly add solvent to the solid to prevent splashing when preparing solutions. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate dispose Dispose of waste according to institutional and local regulations. decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling:

  • Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood or other ventilated enclosure, is clean and uncluttered.

  • Weighing: Use a spatula or other appropriate tool to handle the powder. Avoid creating dust. If possible, work in an enclosure with low airflow.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

First Aid Measures:

  • After inhalation: Move the individual to fresh air. If they experience any discomfort, it is advisable to consult a doctor.

  • After skin contact: While the product is not expected to cause skin irritation, it is recommended to wash the affected area with soap and water.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused compounds, must be disposed of in accordance with institutional and local regulations for chemical waste. Do not allow the product or large quantities of it to enter sewers or surface and ground water.

dot

Disposal_Plan cluster_waste_streams Waste Segregation cluster_disposal_steps Disposal Procedure solid_waste Contaminated PPE (gloves, masks) Unused solid compound collect Collect waste in designated, labeled, and sealed containers. solid_waste->collect liquid_waste Solutions of the compound Contaminated solvents liquid_waste->collect sharps_waste Contaminated needles or glassware sharps_waste->collect store Store waste containers in a designated, secure area. collect->store dispose Arrange for pickup and disposal by certified chemical waste handlers. store->dispose

Caption: Procedural steps for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deoxy-11,12-dehydroandrographolide
Reactant of Route 2
14-Deoxy-11,12-dehydroandrographolide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.